Insulin Detemir
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-6-(tetradecanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C267H402N64O76S6/c1-29-32-33-34-35-36-37-38-39-40-50-64-204(347)280-95-52-51-61-170(265(404)405)298-256(395)197-63-54-97-331(197)264(403)220(147(28)336)330-248(387)182(110-154-71-79-160(340)80-72-154)309-240(379)178(106-150-59-48-43-49-60-150)307-237(376)177(105-149-57-46-42-47-58-149)289-207(350)120-282-223(362)162(62-53-96-281-267(276)277)291-227(366)163(84-91-209(352)353)288-206(349)119-283-225(364)192-126-409-410-127-193(252(391)314-187(266(406)407)115-203(275)346)319-241(380)181(109-153-69-77-159(339)78-70-153)308-245(384)185(113-201(273)344)312-231(370)168(86-93-211(356)357)295-233(372)172(99-134(6)7)300-229(368)164(81-88-198(270)341)293-238(377)179(107-151-65-73-157(337)74-66-151)305-235(374)173(100-135(8)9)304-250(389)189(123-333)315-253(392)195-129-412-411-128-194(318-232(371)166(83-90-200(272)343)292-228(367)169(87-94-212(358)359)297-258(397)216(142(22)23)327-262(401)217(143(24)30-2)323-205(348)116-268)254(393)320-196(255(394)329-219(146(27)335)263(402)316-190(124-334)251(390)328-218(144(25)31-3)261(400)322-195)130-413-408-125-191(317-236(375)174(101-136(10)11)301-242(381)183(111-155-117-278-131-285-155)310-230(369)165(82-89-199(271)342)294-244(383)186(114-202(274)345)313-259(398)213(139(16)17)324-222(361)161(269)104-148-55-44-41-45-56-148)224(363)284-121-208(351)290-188(122-332)249(388)311-184(112-156-118-279-132-286-156)243(382)303-176(103-138(14)15)247(386)325-214(140(18)19)257(396)296-167(85-92-210(354)355)226(365)287-145(26)221(360)299-171(98-133(4)5)234(373)306-180(108-152-67-75-158(338)76-68-152)239(378)302-175(102-137(12)13)246(385)326-215(141(20)21)260(399)321-192/h41-49,55-60,65-80,117-118,131-147,161-197,213-220,332-340H,29-40,50-54,61-64,81-116,119-130,268-269H2,1-28H3,(H2,270,341)(H2,271,342)(H2,272,343)(H2,273,344)(H2,274,345)(H2,275,346)(H,278,285)(H,279,286)(H,280,347)(H,282,362)(H,283,364)(H,284,363)(H,287,365)(H,288,349)(H,289,350)(H,290,351)(H,291,366)(H,292,367)(H,293,377)(H,294,383)(H,295,372)(H,296,396)(H,297,397)(H,298,395)(H,299,360)(H,300,368)(H,301,381)(H,302,378)(H,303,382)(H,304,389)(H,305,374)(H,306,373)(H,307,376)(H,308,384)(H,309,379)(H,310,369)(H,311,388)(H,312,370)(H,313,398)(H,314,391)(H,315,392)(H,316,402)(H,317,375)(H,318,371)(H,319,380)(H,320,393)(H,321,399)(H,322,400)(H,323,348)(H,324,361)(H,325,386)(H,326,385)(H,327,401)(H,328,390)(H,329,394)(H,330,387)(H,352,353)(H,354,355)(H,356,357)(H,358,359)(H,404,405)(H,406,407)(H4,276,277,281)/t143-,144-,145-,146+,147+,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,213-,214-,215-,216-,217-,218-,219-,220-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOZVNFCFYTPAZ-IOXYNQHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C6CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)C)CC(C)C)CC7=CC=C(C=C7)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC8=CNC=N8)CO)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC=N9)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)C(C)CC)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN)CO)CC(C)C)CC1=CC=C(C=C1)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]5CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)C(C)C)CC(C)C)CC7=CC=C(C=C7)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC8=CNC=N8)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9=CNC=N9)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N6)[C@@H](C)CC)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN)CO)CC(C)C)CC1=CC=C(C=C1)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C267H402N64O76S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5917 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169148-63-4 | |
| Record name | Insulin detemir [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169148634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Insulin detemir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01307 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
A Deep Dive into Insulin Detemir: Elucidating its Albumin-Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the albumin-binding properties of Insulin Detemir, a long-acting basal insulin analog. Its unique mechanism of protraction, centered on its reversible binding to serum albumin, is critical to its pharmacokinetic and pharmacodynamic profile. This document details the molecular basis of this interaction, presents quantitative binding data, outlines the experimental protocols used for its characterization, and visualizes the underlying processes.
The Molecular Mechanism of Albumin Binding
This compound is a chemically modified human insulin analog. The key modification is the acylation of the ε-amino group of the lysine residue at position B29 with a 14-carbon fatty acid, myristic acid.[1][2] This lipophilic side chain is the primary determinant of this compound's ability to reversibly bind to albumin, the most abundant protein in blood plasma.[3][4]
Upon subcutaneous injection, this compound molecules self-associate into hexamers and di-hexamers, which slows their initial absorption into the bloodstream.[1] Once in circulation, over 98% of this compound molecules bind to albumin. This binding acts as a circulating depot, gradually releasing free this compound to interact with insulin receptors on target tissues. This buffering mechanism is responsible for the prolonged, consistent, and predictable glucose-lowering effect of this compound.
The myristic acid side chain interacts with specific fatty acid binding sites on the albumin molecule. Studies have shown that this compound binds primarily to the fatty acid binding site in domain III (Sudlow's site II) and weakly to domain I. More detailed computational studies, combining molecular dynamics simulations with experimental data, suggest that the most favorable binding site is the overlapping FA3-FA4 site on human serum albumin.
Quantitative Affinity and Kinetic Data
The interaction between this compound and human serum albumin has been quantified using various biophysical techniques. The data consistently demonstrates a high-affinity interaction, which is fundamental to its prolonged in vivo half-life. The following table summarizes the key quantitative parameters reported in the literature.
| Parameter | Symbol | Value | Method | Reference |
| Association Constant | Ka | 104 – 105 M-1 | Not Specified | |
| Binding Stoichiometry | n (Albumin:Detemir) | 1:6 (for hexamer) | Dynamic Light Scattering (DLS) | |
| Free Energy of Binding | ΔG | -28 ± 6 kcal/mol | Molecular Dynamics (MD) Simulations | |
| Plasma Binding | % Bound | > 98% | In vivo / In vitro studies |
Experimental Protocols for Characterization
The determination of binding affinity and kinetics for drug-protein interactions like that of this compound and albumin relies on sophisticated biophysical methods. The primary techniques employed are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions. It provides kinetic data, including association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.
General Experimental Protocol:
-
Chip Preparation & Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated, typically via amine coupling chemistry.
-
Human Serum Albumin (the ligand) is covalently immobilized onto the activated sensor surface. A reference channel is prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Interaction Analysis:
-
A running buffer (e.g., HBS-EP+) is continuously passed over the sensor surface to establish a stable baseline.
-
This compound (the analyte) is prepared in a series of concentrations in the running buffer.
-
Each concentration is injected sequentially over the ligand and reference surfaces for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).
-
-
Data Processing and Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected by subtracting the reference channel signal.
-
The corrected data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using specialized software to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamic parameters of an interaction in solution, providing the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.
General Experimental Protocol:
-
Sample Preparation:
-
Purified Human Serum Albumin and this compound are extensively dialyzed against the same buffer to minimize heats of dilution. Buffer mismatch is a critical source of error.
-
The macromolecule (e.g., albumin at ~10 µM) is placed in the sample cell.
-
The ligand (e.g., this compound at ~100 µM) is loaded into the injection syringe.
-
-
Titration:
-
The experiment is conducted at a constant temperature.
-
A series of small, precise injections of the ligand (from the syringe) are made into the sample cell containing the macromolecule.
-
The heat change associated with each injection is measured relative to a reference cell.
-
-
Data Analysis:
-
The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change per injection.
-
These peak areas are integrated and plotted against the molar ratio of ligand to macromolecule.
-
The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters: Ka (and thus Kd), ΔH, and n.
-
Downstream Signaling Post-Albumin Dissociation
Once this compound dissociates from albumin, it functions as a full agonist of the insulin receptor, albeit with a slightly lower molar potency compared to human insulin. The binding of free this compound to the insulin receptor initiates a complex intracellular signaling cascade, primarily through the PI3K/Akt pathway, which ultimately leads to the translocation of GLUT4 transporters to the cell membrane. This facilitates glucose uptake into muscle and fat cells, thereby lowering blood glucose levels.
References
The Cellular Pharmacodynamics of Insulin Detemir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin detemir is a long-acting basal insulin analog designed to provide a steady, peakless concentration of insulin over an extended period. This is achieved through a unique protraction mechanism involving acylation of the insulin molecule, leading to reversible binding to albumin. At the cellular level, this compound elicits its glucose-lowering effects by binding to the insulin receptor and activating downstream signaling pathways, ultimately leading to increased glucose uptake and metabolism. This technical guide provides an in-depth exploration of the cellular pharmacodynamics of this compound, including its receptor binding kinetics, downstream signaling cascades, and metabolic effects, with a focus on quantitative data and detailed experimental methodologies.
Introduction
This compound is a recombinant human insulin analog in which the amino acid threonine at position B30 is removed, and a 14-carbon fatty acid (myristic acid) is attached to the lysine residue at position B29.[1][2] This structural modification is central to its prolonged duration of action. Following subcutaneous injection, this compound molecules self-associate into dihexamers and reversibly bind to albumin in both the interstitial fluid and the bloodstream.[3][4] This creates a depot effect, from which the insulin analog is slowly released to interact with its target tissues.[3]
Receptor Binding and Affinity
The biological actions of this compound are initiated by its binding to the insulin receptor (IR), a transmembrane protein belonging to the tyrosine kinase receptor family. The IR exists in two isoforms, IR-A and IR-B, which exhibit differential binding affinities for insulin and its analogs.
Quantitative Binding Affinity Data
This compound exhibits a lower binding affinity for the insulin receptor compared to human insulin. This reduced affinity is compensated for by its prolonged presence in the circulation. The following tables summarize the relative binding affinities of this compound and other insulin analogs for the human insulin receptor isoforms (IR-A and IR-B) and the insulin-like growth factor 1 receptor (IGF-1R).
Table 1: Relative Binding Affinities for Insulin Receptor Isoform A (IR-A) and Isoform B (IR-B)
| Ligand | Relative Affinity for IR-A (% of Human Insulin) | Relative Affinity for IR-B (% of Human Insulin) |
| Human Insulin | 100 | 100 |
| This compound | 17 - 66 | 15 - 56 |
| Insulin Glargine | 49 - 88 | 50 - 85 |
| Insulin Aspart | ~100 | ~100 |
| Insulin Lispro | ~100 | ~100 |
Data compiled from multiple sources. The range reflects variability in experimental systems.
Table 2: Relative Binding Affinities for Insulin-Like Growth Factor 1 Receptor (IGF-1R)
| Ligand | Relative Affinity for IGF-1R (% of Human Insulin) |
| Human Insulin | 100 |
| This compound | ≤100 |
| Insulin Glargine | 460 - 700 |
| IGF-1 | 10,000 - 20,000 |
Data compiled from multiple sources.
Experimental Protocol: Competitive Radioligand Receptor Binding Assay
This protocol outlines a standard method for determining the binding affinity of insulin analogs to the insulin receptor.
2.2.1. Materials
-
Cells or Membranes: Cells overexpressing the human insulin receptor (e.g., CHO-hIR or IM-9 cells) or purified cell membranes from these cells.
-
Radioligand: 125I-labeled human insulin.
-
Unlabeled Ligands: Human insulin (for standard curve), this compound, and other insulin analogs to be tested.
-
Binding Buffer: HEPES-based buffer (e.g., 100 mM HEPES, 100 mM NaCl, 5 mM KCl, 1.3 mM MgSO₄, 1 mM EDTA, 10 mM glucose, 15 mM NaOAc, 1% BSA, pH 7.6).
-
Wash Buffer: Ice-cold PBS.
-
Scintillation Fluid.
-
Microplates: 96-well plates.
-
Filtration System: Multi-well plate harvester with glass fiber filters.
-
Gamma Counter.
2.2.2. Procedure
-
Cell/Membrane Preparation: Seed cells in 96-well plates and grow to confluence. Alternatively, prepare purified cell membranes and determine protein concentration.
-
Assay Setup: In a 96-well plate, add a constant amount of cell membranes or whole cells to each well.
-
Competition: Add increasing concentrations of unlabeled insulin (for the standard curve) or the test insulin analogs to the wells.
-
Radioligand Addition: Add a constant, low concentration of 125I-labeled human insulin to all wells.
-
Incubation: Incubate the plate at a specified temperature (e.g., 15°C) for a set duration (e.g., 2.5 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cell membranes and any bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the unlabeled ligand concentration. Use a non-linear regression model to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Downstream Signaling Pathways
Upon binding to the insulin receptor, this compound induces a conformational change in the receptor, leading to autophosphorylation of tyrosine residues on its intracellular β-subunits. This initiates a cascade of intracellular signaling events, primarily through two main pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway.
PI3K/Akt Pathway
The PI3K/Akt pathway is the principal mediator of the metabolic effects of insulin.
-
IRS Docking and PI3K Activation: The phosphorylated insulin receptor serves as a docking site for insulin receptor substrate (IRS) proteins. Upon binding, IRS proteins are tyrosine-phosphorylated, creating binding sites for the p85 regulatory subunit of PI3K. This interaction activates the p110 catalytic subunit of PI3K.
-
PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Activation: PIP3 recruits and activates phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B) at the plasma membrane. Akt is then fully activated through phosphorylation by PDK1 and mTORC2.
-
Metabolic Effects: Activated Akt phosphorylates a range of downstream targets to mediate insulin's metabolic actions, including:
-
GLUT4 Translocation: Akt phosphorylates AS160 and TBC1D1, leading to the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose uptake into muscle and adipose cells.
-
Glycogen Synthesis: Akt phosphorylates and inactivates glycogen synthase kinase 3 (GSK3), leading to the activation of glycogen synthase and promoting glycogen synthesis in the liver and muscle.
-
Protein Synthesis: Akt activates the mTORC1 pathway, which promotes protein synthesis.
-
Inhibition of Gluconeogenesis: Akt phosphorylates and inhibits the transcription factor FOXO1, suppressing the expression of genes involved in hepatic gluconeogenesis.
-
Ras/MAPK Pathway
The Ras/MAPK pathway is primarily involved in regulating gene expression and cell growth and proliferation.
-
Grb2/Sos Recruitment: The phosphorylated IRS proteins can also recruit the adaptor protein Grb2, which in turn binds to the Son of sevenless (Sos) guanine nucleotide exchange factor.
-
Ras Activation: Sos activates the small G-protein Ras by promoting the exchange of GDP for GTP.
-
MAPK Cascade: Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and ERK (extracellular signal-regulated kinase).
-
Gene Expression: Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression related to cell growth, proliferation, and differentiation.
Visualization of Signaling Pathways
Caption: this compound Signaling Pathway.
Experimental Protocol: Western Blot Analysis of IRS-1 and Akt Phosphorylation
This protocol describes a method to assess the activation of the insulin signaling pathway by measuring the phosphorylation of key downstream molecules.
3.4.1. Materials
-
Cell Line: A suitable cell line that expresses the insulin receptor, such as 3T3-L1 adipocytes or HepG2 hepatocytes.
-
This compound and Human Insulin.
-
Serum-free Medium.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagents: BCA or Bradford assay kit.
-
SDS-PAGE Gels and Electrophoresis Apparatus.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer and Apparatus.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies: Rabbit anti-phospho-IRS-1 (Tyr612), rabbit anti-IRS-1, rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate.
-
Imaging System.
3.4.2. Procedure
-
Cell Culture and Treatment: Culture cells to near confluence. Serum-starve the cells for several hours before treatment. Stimulate the cells with various concentrations of this compound or human insulin for a specified time (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-Akt) and a loading control to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.
Cellular Metabolic Effects
The primary metabolic effect of this compound at the cellular level is the stimulation of glucose uptake.
Quantitative Metabolic Potency
The metabolic potency of this compound is lower than that of human insulin in vitro, which is consistent with its reduced receptor binding affinity.
Table 3: Relative Metabolic Potency of Insulin Analogs (Lipogenesis in Adipocytes)
| Ligand | Relative Potency (% of Human Insulin) |
| Human Insulin | 100 |
| This compound | 17 - 26 (in the absence of albumin) |
| This compound | 3 - 6 (in the presence of albumin) |
| Insulin Glargine | ~50 - 100 |
Data compiled from multiple sources.
Experimental Protocol: 2-Deoxy-D-[3H]glucose Uptake Assay
This protocol details a common method for measuring insulin-stimulated glucose uptake in adipocytes.
4.2.1. Materials
-
Cell Line: Differentiated 3T3-L1 adipocytes.
-
This compound and Human Insulin.
-
Krebs-Ringer-HEPES (KRH) Buffer.
-
2-Deoxy-D-[3H]glucose (Radiolabeled).
-
Unlabeled 2-Deoxy-D-glucose.
-
Cytochalasin B (as a negative control for glucose transport).
-
NaOH.
-
Scintillation Fluid.
-
Liquid Scintillation Counter.
4.2.2. Procedure
-
Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes in multi-well plates.
-
Serum Starvation: Serum-starve the adipocytes for several hours.
-
Insulin Stimulation: Treat the cells with various concentrations of this compound or human insulin in KRH buffer for a defined period (e.g., 30 minutes).
-
Glucose Uptake: Add a mixture of 2-deoxy-D-[3H]glucose and unlabeled 2-deoxy-D-glucose to the wells and incubate for a short period (e.g., 5-10 minutes).
-
Termination of Uptake: Stop the glucose uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells with NaOH.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each well. Plot the glucose uptake against the insulin concentration to determine the EC50 value.
Mechanism of Protraction
The prolonged action of this compound is a result of its unique molecular design, which facilitates self-association and reversible albumin binding.
Caption: Protraction Mechanism of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the cellular pharmacodynamics of an insulin analog.
Caption: Experimental Workflow for Cellular Pharmacodynamics.
Conclusion
This compound's unique molecular structure confers a prolonged and predictable pharmacodynamic profile through its self-association and reversible albumin binding. At the cellular level, it functions as a full agonist at the insulin receptor, albeit with lower affinity than human insulin. It activates the canonical insulin signaling pathways, leading to the expected metabolic outcomes of increased glucose uptake and utilization. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the cellular mechanisms of this compound and other insulin analogs.
References
The Architecture of Endurance: A Technical Guide to the Prolonged Action of Insulin Detemir
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate structural and molecular mechanisms that underpin the extended duration of action of Insulin Detemir, a long-acting basal insulin analogue. By examining its unique chemical modifications, this document provides a comprehensive overview of the key factors contributing to its pharmacokinetic and pharmacodynamic profile, offering valuable insights for researchers and professionals in the field of diabetes therapeutics and drug development.
Core Structural Modification: The Key to Protraction
This compound is a human insulin analogue engineered to provide a consistent and prolonged glucose-lowering effect. The cornerstone of its design lies in a specific structural alteration: the acylation of the ε-amino group of the Lysine residue at position B29 with a 14-carbon fatty acid, myristic acid.[1][2] This modification is achieved by removing the Threonine residue at position B30 of the B-chain.[1][3] This seemingly simple addition of a fatty acid chain fundamentally alters the molecule's behavior both at the subcutaneous injection site and within the systemic circulation, forming the basis of its protracted action.[4]
Mechanisms of Prolonged Action: A Two-Fold Strategy
The prolonged action of this compound is not the result of a single mechanism but rather a synergistic interplay of two key processes: self-association at the injection site and reversible binding to serum albumin.
Subcutaneous Depot Formation: Self-Association into Hexamers and Dihexamers
Upon subcutaneous injection, this compound molecules exhibit a strong tendency to self-associate. In its pharmaceutical formulation, it exists as soluble hexamers stabilized by zinc ions. Following injection, the myristic acid side chains of adjacent hexamers interact, leading to the formation of dihexameric and even multi-hexameric complexes. This creates a subcutaneous depot from which the insulin is slowly released as the larger complexes gradually dissociate back into monomers. This slow dissociation process is the initial and primary factor contributing to the delayed absorption of this compound into the bloodstream.
Systemic Buffering: Reversible Binding to Serum Albumin
Once absorbed into the circulation, the myristic acid moiety of this compound facilitates its reversible binding to serum albumin, the most abundant protein in human plasma. Over 98% of circulating this compound is bound to albumin. This binding acts as a circulating reservoir, further slowing the distribution of the insulin to its target tissues and protecting it from degradation. Only the free, unbound fraction of this compound is pharmacologically active and able to bind to the insulin receptor. This reversible binding to albumin provides a "buffering" effect, ensuring a more constant and predictable concentration of free insulin over an extended period.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters that define the pharmacokinetic and binding properties of this compound.
| Parameter | Value | Reference(s) |
| Bioavailability | ~60% | |
| Volume of Distribution (Vd) | ~0.1 L/kg | |
| Time to Maximum Concentration (Tmax) | 6 - 8 hours | |
| Terminal Half-life (t1/2) | 5 - 7 hours (dose-dependent) | |
| Duration of Action | Up to 24 hours |
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Albumin Binding | >98% | |
| Association Constant (Ka) for Albumin Binding | 10⁴ - 10⁵ M⁻¹ | |
| Insulin Receptor Affinity | ~30% of human insulin | |
| IGF-1 Receptor Affinity | ~16% of human insulin |
Table 2: Binding Characteristics of this compound
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the structural and functional properties of this compound.
Size-Exclusion Chromatography (SEC) for Analysis of Self-Association
Objective: To determine the oligomeric state (monomer, dimer, hexamer, dihexamer) of this compound under various conditions.
Methodology:
-
System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system equipped with a size-exclusion column (e.g., Agilent AdvanceBio SEC or Waters ACQUITY UPLC BEH125 SEC).
-
Mobile Phase: A buffered aqueous solution, pH-adjusted to mimic physiological or formulation conditions. A common mobile phase consists of L-arginine, acetic acid, and acetonitrile. To prevent column degradation from zinc ions in insulin preparations, a chelating agent like EDTA can be included in the mobile phase.
-
Sample Preparation: this compound samples are diluted to the desired concentration in the mobile phase.
-
Chromatographic Conditions: The sample is injected onto the column and eluted isocratically. The flow rate is typically maintained between 0.5 and 1.0 mL/min.
-
Detection: Elution profiles are monitored by UV absorbance at 276 nm.
-
Analysis: The retention time of the peaks is compared to that of molecular weight standards to determine the size and oligomeric state of the insulin species. Earlier elution times correspond to larger molecular weight species (e.g., dihexamers), while later elution times indicate smaller species (e.g., monomers).
X-ray Crystallography for Structural Determination
Objective: To determine the three-dimensional structure of this compound, particularly in its hexameric and dihexameric forms.
Methodology:
-
Crystallization: Crystals of this compound are grown using vapor diffusion (sitting or hanging drop) or microbatch methods. Crystallization conditions, including pH, precipitant concentration (e.g., polyethylene glycol), and the presence of zinc and phenolic ligands, are systematically screened to obtain diffraction-quality crystals.
-
Data Collection: A single crystal is mounted and exposed to a monochromatic X-ray beam, typically at a synchrotron source. Diffraction patterns are collected as the crystal is rotated.
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots.
-
Structure Solution and Refinement: The phase information is determined using methods like molecular replacement, using a known insulin structure as a model. The initial model is then refined against the experimental data to generate a final, high-resolution three-dimensional structure of the this compound molecule and its assembly.
Surface Plasmon Resonance (SPR) for Albumin Binding Kinetics
Objective: To quantify the binding affinity and kinetics of this compound to human serum albumin (HSA).
Methodology:
-
System: A surface plasmon resonance instrument (e.g., Biacore).
-
Sensor Chip Preparation: Human serum albumin (the ligand) is immobilized onto the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: Solutions of this compound (the analyte) at various concentrations are flowed over the immobilized HSA surface. The binding of this compound to HSA causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).
-
Kinetic Analysis: The association rate (ka) is determined from the initial phase of the binding curve, and the dissociation rate (kd) is determined from the dissociation phase when the analyte solution is replaced with buffer.
-
Affinity Determination: The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation and association rates (kd/ka). A lower Kd value indicates a higher binding affinity.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling of Albumin Binding
Objective: To determine the thermodynamic parameters (enthalpy, entropy, and stoichiometry) of the interaction between this compound and human serum albumin.
Methodology:
-
System: An isothermal titration calorimeter.
-
Sample Preparation: A solution of human serum albumin is placed in the sample cell, and a solution of this compound is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.
-
Titration: Small aliquots of the this compound solution are injected into the HSA solution. The heat change associated with each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to HSA. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site or two-site binding model) to determine the binding constant (Ka), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Mandatory Visualizations
Signaling Pathway
References
Acylation of Insulin: A Technical Guide to Prolonged Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of insulin through acylation has revolutionized the management of diabetes by enabling the development of long-acting and ultra-long-acting insulin analogs. This chemical modification strategy primarily aims to extend the pharmacokinetic (PK) profile of insulin, thereby providing a more stable and prolonged glucose-lowering effect. This guide delves into the core principles of insulin acylation, its profound impact on pharmacokinetics, the experimental methodologies used for characterization, and the underlying signaling pathways.
The Mechanism of Protraction via Acylation
The primary mechanism by which acylation prolongs the action of insulin is through two key non-covalent interactions: self-association at the subcutaneous injection site and reversible binding to serum albumin.[1][2]
-
Self-Association: Upon subcutaneous injection, acylated insulin analogs have a propensity to form multi-hexameric structures. This self-association creates a depot at the injection site, from which the insulin monomers are slowly released into the circulation. For instance, insulin degludec forms soluble multi-hexamers after injection, which contributes to its ultra-long duration of action.[3][4][5]
-
Albumin Binding: The fatty acid moiety introduced during acylation facilitates the reversible binding of insulin to serum albumin. Albumin, being a long-circulating and abundant plasma protein, acts as a carrier and reservoir for the acylated insulin, effectively slowing its clearance from the bloodstream and prolonging its half-life. The affinity for albumin is a critical determinant of the protraction mechanism.
Impact on Pharmacokinetics: A Comparative Analysis
The acylation strategy has led to the development of several successful long-acting insulin analogs, most notably insulin detemir, insulin degludec, and the once-weekly insulin icodec. The specific nature of the acyl chain and any linker molecules significantly influences their pharmacokinetic profiles.
Table 1: Pharmacokinetic Parameters of Acylated Insulin Analogs
| Parameter | This compound | Insulin Degludec | Insulin Icodec |
| Acylation Moiety | Myristic acid (C14 fatty acid) attached to LysB29 | Hexadecanedioic acid via a γ-L-glutamic acid linker to LysB29 | 1,20-icosanedioic acid (C20) via a linker to LysB29 |
| Half-life (t½) | ~5-7 hours (dose-dependent) | ~25 hours | ~196 hours (in humans) |
| Time to Maximum Concentration (Tmax) | 6-8 hours | ~9 hours | ~16-21 hours |
| Area Under the Curve (AUC) | Dose-proportional | Dose-proportional | Dose-proportional |
| Mechanism of Protraction | Dihexamerization and albumin binding | Multi-hexamer formation and albumin binding | Strong albumin binding and reduced receptor affinity |
Data compiled from multiple sources.
Table 2: Albumin and Insulin Receptor Binding Affinities
| Insulin Analog | Albumin Binding Affinity (Association Constant Ka) | Relative Insulin Receptor Affinity (% of Human Insulin) |
| Human Insulin | Negligible | 100% |
| This compound | High (in the order of 10^4-10^5 M-1) | Lower than human insulin |
| Insulin Degludec | Very High | ~5.5% (without chemical modification) |
| Insulin Icodec | Extremely High | ~0.03% (in the presence of 1.5% HSA) |
Data compiled from multiple sources.
Experimental Protocols
A comprehensive evaluation of acylated insulin analogs involves a suite of biophysical and physiological assays. Below are detailed methodologies for key experiments.
Insulin Acylation
Objective: To covalently attach a fatty acid to a specific amino acid residue of the insulin molecule, typically the ε-amino group of LysB29.
Materials:
-
Human insulin or insulin analog
-
N-hydroxysuccinimide (NHS) ester of the desired fatty acid (e.g., palmitic acid-NHS)
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., sodium bicarbonate buffer, pH 8.5)
-
Quenching solution (e.g., Tris-HCl)
-
Purification system (e.g., reversed-phase HPLC)
Procedure:
-
Dissolve the insulin in the aqueous buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the fatty acid-NHS ester in DMSO to prepare a stock solution.
-
Slowly add the fatty acid-NHS ester solution to the insulin solution while gently stirring. The molar ratio of the NHS ester to insulin is typically optimized to achieve mono-acylation.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Quench the reaction by adding the quenching solution.
-
Purify the acylated insulin using reversed-phase HPLC to separate it from unreacted insulin and di- or tri-acylated products.
-
Lyophilize the purified fractions containing the desired mono-acylated insulin.
-
Confirm the product identity and purity using mass spectrometry and analytical HPLC.
Size-Exclusion Chromatography (SEC)
Objective: To determine the oligomeric state and self-association properties of acylated insulin under different conditions.
Materials:
-
Agilent 1100/1200 HPLC system or equivalent
-
SEC column (e.g., Agilent AdvanceBio SEC 130 Å)
-
Mobile phase (e.g., 200 mL of anhydrous acetic acid, 300 mL of acetonitrile, and 400 mL of water, adjusted to pH 3.0 with concentrated ammonia, and diluted to 1,000.0 mL with water)
-
UV detector (280 nm)
-
Multi-angle light scattering (MALS) detector (optional, for absolute molecular weight determination)
-
Acylated insulin samples
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Prepare insulin samples at various concentrations in the mobile phase or other relevant buffers (e.g., simulating pharmaceutical formulation or physiological conditions).
-
Centrifuge the samples to remove any aggregates before injection.
-
Inject a defined volume (e.g., 50 µL) of the sample onto the column.
-
Monitor the elution profile using the UV detector.
-
If using a MALS detector, collect the light scattering data simultaneously.
-
Analyze the chromatograms to determine the retention times and peak areas of different oligomeric species (monomers, dimers, hexamers, multi-hexamers).
-
Calculate the weight-average molecular weight from the MALS data to confirm the oligomeric state.
Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure of acylated insulin and detect any conformational changes upon acylation or changes in solution conditions.
Materials:
-
CD spectrometer
-
High-transparency quartz cuvettes (e.g., 0.1 cm path length)
-
Acylated insulin samples
-
Buffer solutions (optically inactive, e.g., phosphate buffer)
Procedure:
-
Prepare insulin samples in the desired buffer at a concentration suitable for CD analysis (typically 0.1-0.2 mg/mL).
-
Obtain a baseline spectrum of the buffer in the far-UV region (e.g., 190-250 nm).
-
Record the CD spectrum of the insulin sample under the same conditions.
-
Subtract the baseline spectrum from the sample spectrum.
-
Analyze the resulting spectrum to estimate the percentages of α-helix, β-sheet, and random coil structures using deconvolution software.
Euglycemic Clamp
Objective: To determine the in vivo pharmacokinetic and pharmacodynamic profile of acylated insulin.
Materials:
-
Acylated insulin for injection
-
Glucose solution (e.g., 20% dextrose)
-
Infusion pumps
-
Blood glucose monitoring system
-
Catheters for infusion and blood sampling
-
(Optional) Radio-labeled tracers for assessing glucose turnover
Procedure:
-
Fast the subjects (animal or human) overnight.
-
Insert two intravenous catheters: one for glucose and insulin infusion, and the other for blood sampling.
-
Administer a single subcutaneous dose of the acylated insulin.
-
Monitor blood glucose levels frequently (e.g., every 5-10 minutes).
-
Infuse the glucose solution at a variable rate to maintain a constant blood glucose level (euglycemia).
-
The glucose infusion rate (GIR) is adjusted based on the real-time blood glucose measurements. The GIR over time reflects the pharmacodynamic action of the insulin.
-
Collect blood samples at predefined time points to measure the concentration of the acylated insulin (pharmacokinetics).
-
The clamp study is continued until the blood glucose level starts to rise despite the cessation of glucose infusion, indicating the end of the insulin's action.
Signaling Pathways and Experimental Workflows
The biological effects of insulin, including its acylated analogs, are mediated through the insulin receptor signaling pathway. Understanding this pathway is crucial for evaluating the efficacy and potential mitogenic effects of new insulin analogs.
Caption: Insulin signaling cascade.
The experimental workflow for characterizing a novel acylated insulin analog typically follows a logical progression from in vitro characterization to in vivo studies.
Caption: Characterization workflow.
Conclusion
The acylation of insulin represents a cornerstone of modern diabetes therapy, enabling the design of long-acting analogs with improved pharmacokinetic profiles that offer greater glycemic control and convenience for patients. A thorough understanding of the underlying mechanisms of protraction, coupled with rigorous experimental characterization, is essential for the continued development of novel and improved acylated insulin therapies. This guide provides a foundational overview of these critical aspects for professionals in the field of drug development and diabetes research.
References
Preclinical Pharmacology and Toxicology of Insulin Detemir: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin detemir is a long-acting, soluble human insulin analog designed to provide a basal level of insulin with a prolonged and predictable duration of action. Its unique protraction mechanism is based on the acylation of the lysine residue at position B29 with a 14-carbon myristic fatty acid. This structural modification facilitates reversible binding to albumin and promotes self-association at the subcutaneous injection site, both of which delay its absorption and clearance.[1][2] Preclinical studies have characterized its distinct pharmacokinetic and pharmacodynamic profiles, demonstrating a lower affinity for the insulin receptor compared to human insulin, yet full efficacy in metabolic activity.[3][4] Toxicological assessments have established a safety profile comparable to human insulin, with no evidence of genotoxicity or significant mitogenic potential. This guide provides an in-depth summary of the preclinical pharmacology and toxicology of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and the methodologies used in its evaluation.
Mechanism of Action: A Dual Protraction Strategy
This compound's extended duration of action is not based on a crystalline suspension but on two key molecular modifications that delay its availability to target tissues:
-
Self-Association at the Injection Site: Following subcutaneous injection, the myristic acid side chains on this compound molecules promote the formation of hexameric and di-hexameric complexes. This creates a depot from which the this compound monomers slowly dissociate to be absorbed into the circulation.
-
Reversible Albumin Binding: Once absorbed into the interstitial fluid and bloodstream, the fatty acid side chain allows this compound to reversibly bind to albumin. Over 98% of this compound in circulation is bound to albumin. This plasma protein binding acts as a buffer, further slowing the distribution to target tissues and prolonging its action profile.
Preclinical Pharmacology
Pharmacodynamics
The pharmacodynamic properties of this compound have been characterized through receptor binding assays and in vivo metabolic studies. While it exhibits a lower binding affinity for the insulin receptor than human insulin, it acts as a full agonist, achieving equivalent metabolic effects at adjusted concentrations.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Relative Affinity vs. Human Insulin (100%) | Reference |
| Insulin Receptor (IR) | ~30% | |
| Insulin-like Growth Factor-1 Receptor (IGF-1R) | ~16% |
-
Objective: To determine the relative binding affinity of this compound for the insulin receptor (IR) and IGF-1 receptor (IGF-1R) compared to human insulin.
-
Materials:
-
Cell membranes prepared from cells overexpressing human IR or IGF-1R (e.g., CHO-hIR cells).
-
Radiolabeled ligand (e.g., 125I-labeled human insulin).
-
Unlabeled competitors: Human insulin (as reference), this compound.
-
Binding buffer (e.g., HEPES buffer).
-
-
Procedure:
-
A constant amount of cell membranes and radiolabeled ligand is incubated in the binding buffer.
-
Increasing concentrations of unlabeled competitors (human insulin or this compound) are added to the incubation mixture.
-
The mixture is incubated to allow competitive binding to reach equilibrium.
-
The membrane-bound radioactivity is separated from the free ligand by centrifugation or filtration.
-
The radioactivity of the membrane pellet is measured using a gamma counter.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative affinity is calculated as (IC50 of reference / IC50 of test compound) x 100%.
In Vivo Metabolic Effect
Preclinical studies in various animal models, including healthy cats and dogs, have confirmed the prolonged and relatively flat action profile of this compound. The euglycemic clamp technique is the gold standard for assessing the pharmacodynamic profile of insulins.
Table 2: Pharmacodynamic Parameters of this compound in Animal Models (Single SC Dose)
| Species | Dose | Onset of Action (hours) | Time to Peak Action (hours) | Duration of Action (hours) | Reference |
| Healthy Cats | 0.5 U/kg | 1.8 ± 0.8 | 6.9 ± 3.1 | 13.5 ± 3.5 | |
| Healthy Dogs | 0.1 U/kg (2.4 nmol/kg) | 0.6 (0.6-1.2) | 4.3 (2.9-7.4) | 10.8 (8.8-14.8) | |
| Pigs | Not Specified | ~2.0 (T50% disappearance) | Not Specified | >10 (T50% disappearance) |
Data presented as mean ± SD or median [range].
-
Objective: To quantify the time-action profile of this compound by measuring the glucose infusion rate (GIR) required to maintain a constant blood glucose level.
-
Animal Model: Healthy, conscious animals (e.g., dogs, cats, or pigs) are typically used.
-
Procedure:
-
Animal Preparation: Animals are fasted overnight. Catheters are placed for blood sampling and for infusion of insulin and glucose.
-
Basal Period: A baseline blood glucose level is established.
-
Insulin Administration: A single subcutaneous dose of this compound is administered.
-
Clamping: Blood glucose is monitored frequently (e.g., every 5-10 minutes). A variable rate infusion of a dextrose solution is initiated and adjusted to maintain the blood glucose concentration at the basal level (euglycemia).
-
Duration: The clamp is continued until the GIR returns to baseline, indicating the end of the insulin's action.
-
-
Data Analysis: The GIR is plotted against time. Key parameters such as onset of action, time to peak effect (T-GIRmax), and duration of action are derived from this curve.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by slow absorption and a long terminal half-life, consistent with its protraction mechanism.
Table 3: Pharmacokinetic Parameters of this compound in Humans (for reference)
| Parameter | Value | Reference |
| Bioavailability | ~60% | |
| Time to Maximum Concentration (Tmax) | 6 - 8 hours | |
| Apparent Volume of Distribution (Vd/F) | ~0.1 L/kg | |
| Terminal Half-life (T½) | 5 - 7 hours (dose-dependent) | |
| Protein Binding (Albumin) | >98% |
-
Objective: To determine the pharmacokinetic profile (absorption, distribution, elimination) of this compound after subcutaneous administration.
-
Animal Model: Species such as pigs or dogs are commonly used.
-
Procedure:
-
Dosing: A single subcutaneous dose of this compound is administered to a cohort of animals.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at multiple intervals up to 24-48 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling to calculate parameters like Tmax, Cmax, AUC (Area Under the Curve), T½, and bioavailability (if an intravenous dose group is included).
Preclinical Toxicology
A comprehensive set of toxicology studies was conducted to evaluate the safety of this compound. These studies found no unexpected toxicities, with the primary observed effect being hypoglycemia, an extension of its pharmacological action.
Table 4: Summary of Preclinical Toxicology Findings for this compound
| Study Type | Species | Dose Levels | Key Findings & Remarks | Reference(s) |
| Acute Toxicity | Mice, Rats | Single SC doses | Low acute toxicity. Primary effects related to hypoglycemia. | |
| Chronic Toxicity (6-month) | Rats | Up to 300 nmol/kg/day (SC) | No treatment-related effects on body weight, hematology, or ophthalmoscopy. NOAEL was 96 nmol/kg/day. | |
| Dogs | Up to 7.2 nmol/kg/day (SC) | Increased adrenal weight observed at higher doses, similar to NPH insulin, without associated microscopic changes. | ||
| Genotoxicity | In vitro (Human lymphocytes) | Up to 7500 nM | No evidence of mutagenic activity (chromosomal aberration test). | |
| In vivo (Mouse micronucleus) | Up to 7500 nM/kg | No evidence of mutagenic activity. | ||
| Carcinogenicity | (Not explicitly detailed in preclinical results, but clinical meta-analyses show no increased risk) | N/A | Retrospective analyses of clinical trial data show a lower or similar cancer risk compared to NPH insulin and insulin glargine. | |
| Reproductive & Developmental Toxicity | Rats (Fertility & Embryonic Dev.) | Up to 300 nmol/kg/day | Visceral anomalies observed at 150 and 300 nmol/kg/day. Effects were similar to human insulin. | |
| Rabbits (Organogenesis) | Up to 900 nmol/kg/day | Increased incidence of gall bladder abnormalities at the highest dose. Effects were similar to human insulin. |
NOAEL: No-Observed-Adverse-Effect Level
Methodological Approaches in Preclinical Toxicology
-
Acute and Chronic Toxicity Studies: These studies are generally conducted in two species (one rodent, one non-rodent) according to international guidelines (e.g., OECD). Animals receive daily doses via the intended clinical route (subcutaneous). Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.
-
Genotoxicity: A standard battery of tests is performed to assess mutagenic and clastogenic potential. This typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro cytogenetic assay in mammalian cells (e.g., chromosomal aberration), and an in vivo assay in rodents (e.g., micronucleus test).
-
Reproductive and Developmental Toxicology: These studies evaluate effects on fertility, embryonic and fetal development, and pre/postnatal development. Animals are dosed before mating and through gestation and lactation. Key assessments include mating performance, implantation, fetal viability, and examination for external, visceral, and skeletal malformations.
Conclusion
The preclinical data for this compound robustly support its mechanism of action, which relies on self-association and albumin binding to achieve a prolonged and predictable pharmacodynamic profile. It acts as a full, though less potent, agonist at the insulin receptor. The toxicology program revealed no significant safety concerns beyond the expected pharmacological effect of hypoglycemia, establishing a favorable preclinical safety profile. These findings provided a strong foundation for the successful clinical development and therapeutic use of this compound as a basal insulin therapy.
References
- 1. This compound in the Treatment of Type 1 and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound is a fully efficacious, low affinity agonist at the insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: In Vitro Bioassays for Insulin Detemir Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insulin Detemir is a long-acting basal insulin analog used in the management of diabetes mellitus.[1] Its prolonged action is achieved through a unique mechanism involving the attachment of a C14 fatty acid chain to the B29 lysine amino acid.[1][2] This modification promotes self-association of the drug molecules at the subcutaneous injection site and allows for reversible binding to albumin in the bloodstream.[2][3] This binding creates a circulating depot, leading to slow, consistent absorption and a flattened, prolonged pharmacodynamic profile.
The primary activity of this compound, like endogenous insulin, is the regulation of glucose metabolism. This is initiated by its binding to the insulin receptor (IR), a receptor tyrosine kinase. The binding affinity of this compound for the insulin receptor is lower than that of human insulin. Given its mechanism of action, robust and reliable in vitro bioassays are essential for confirming the biological activity, potency, and consistency of this compound preparations during drug development and for quality control purposes.
This document provides detailed protocols for three key in vitro bioassays to assess the activity of this compound: a receptor binding assay, a cell-based receptor phosphorylation assay, and a glucose uptake assay.
Insulin Receptor Signaling Pathway
The biological effects of this compound are mediated through the insulin receptor signaling cascade. Understanding this pathway is fundamental to the design and interpretation of in vitro bioassays.
-
Receptor Binding and Activation: this compound binds to the extracellular alpha subunits of the insulin receptor.
-
Autophosphorylation: This binding induces a conformational change, activating the intrinsic tyrosine kinase activity of the transmembrane beta subunits. This leads to the autophosphorylation of several tyrosine residues in the kinase domain (e.g., Tyr1146, Tyr1150, Tyr1151).
-
Downstream Signaling: The phosphorylated receptor acts as a docking site for intracellular substrate proteins, primarily Insulin Receptor Substrates (IRS) and Shc. This triggers two main signaling branches:
-
PI3K/Akt Pathway: This pathway is responsible for most of insulin's metabolic effects. Activated IRS proteins recruit and activate Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). Activated Akt mediates the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle and fat cells, facilitating glucose uptake.
-
Ras/MAPK Pathway: This pathway is primarily involved in regulating gene expression and cell growth. It is activated via Grb2 binding to phosphorylated Shc or IRS proteins.
-
Caption: Insulin receptor signaling cascade.
Experimental Protocols
The following protocols describe methods to quantify the in vitro activity of this compound at different stages of the signaling pathway.
Protocol 1: Receptor Binding Affinity Assay
This competitive binding assay determines the affinity (Kd) of this compound for the human insulin receptor compared to a reference standard, such as human insulin. The assay typically uses radiolabeled insulin and recombinant human insulin receptors.
Methodology:
-
Plate Coating: Coat microtiter plates overnight at 4°C with an anti-insulin receptor antibody.
-
Blocking: Wash the plates and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Receptor Immobilization: Add soluble recombinant human insulin receptor to the wells and incubate for 2-4 hours at room temperature to allow capture by the antibody.
-
Competitive Binding:
-
Prepare serial dilutions of unlabeled this compound and the reference standard (e.g., human insulin).
-
In the prepared wells, add a constant, known concentration of radiolabeled insulin (e.g., ¹²⁵I-[TyrA14]-insulin) along with the varying concentrations of unlabeled this compound or the reference standard.
-
Incubate for a defined period (e.g., 2.5 hours at 15°C) to reach binding equilibrium.
-
-
Washing: Wash the plates extensively with cold wash buffer to remove unbound insulin.
-
Detection: Measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of bound radiolabeled insulin against the logarithm of the unlabeled insulin concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 (concentration of unlabeled insulin that displaces 50% of the radiolabeled insulin). The dissociation constant (Kd) can then be calculated.
Protocol 2: Insulin Receptor Phosphorylation Assay (Cell-Based)
This assay quantifies the ability of this compound to induce insulin receptor autophosphorylation, the first step in signal transduction. An in-cell western or sandwich ELISA format is commonly used.
Methodology:
-
Cell Culture and Seeding:
-
Use a cell line overexpressing the human insulin receptor (e.g., CHO-IR cells).
-
Culture cells to 80-95% confluency.
-
Seed the cells into 96-well plates at a predetermined density and incubate for 48 hours.
-
-
Serum Starvation: Before stimulation, serum-starve the cells for 2-4 hours in a serum-free medium to reduce basal receptor phosphorylation.
-
Insulin Stimulation:
-
Prepare serial dilutions of this compound and a reference standard in serum-free medium.
-
Remove the starvation medium and add the insulin dilutions to the cells.
-
Incubate for a short period (e.g., 15-20 minutes) at 37°C.
-
-
Cell Lysis (for ELISA) or Fixation/Permeabilization (for In-Cell Western):
-
ELISA: Aspirate the medium, wash with cold PBS, and add lysis buffer. Centrifuge the lysates to pellet cell debris.
-
In-Cell Western: Aspirate the medium and fix the cells (e.g., with 4% paraformaldehyde), followed by permeabilization (e.g., with Triton X-100).
-
-
Detection (Sandwich ELISA Method):
-
Transfer cell lysates to a 96-well plate pre-coated with a capture antibody against the insulin receptor β-subunit.
-
Incubate to allow receptor capture.
-
Wash the wells and add a detection antibody that specifically recognizes a phosphorylated tyrosine residue (e.g., anti-phospho-Tyr1146 or Tyr1158). This antibody is typically conjugated to an enzyme like HRP.
-
Wash away the unbound detection antibody and add a colorimetric substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a four-parameter logistic (4PL) dose-response curve by plotting the absorbance against the logarithm of the insulin concentration. Determine the EC50 value (the concentration that produces 50% of the maximal response) for both this compound and the reference standard. The relative potency can be calculated from these values.
Protocol 3: Glucose Uptake Assay (Cell-Based)
This assay measures a key downstream metabolic effect of insulin receptor activation: the transport of glucose into cells. It is commonly performed using 3T3-L1 adipocytes.
Methodology:
-
Cell Culture and Differentiation: Culture 3T3-L1 fibroblasts and differentiate them into mature adipocytes (typically takes >10 days).
-
Serum Starvation: Wash the differentiated adipocytes and serum-starve them in Krebs-Ringer-HEPES (KRH) buffer containing 0.5% BSA for at least 2 hours.
-
Insulin Stimulation: Wash the cells with KRH buffer and then treat with various concentrations of this compound or a reference standard for a defined period (e.g., 10-30 minutes).
-
Glucose Uptake: Add a radiolabeled glucose analog, such as 2-deoxy-D-[³H]-glucose, to the wells and incubate for a short, precise time (e.g., 5-10 minutes).
-
Termination and Washing: Stop the uptake by aspirating the medium and washing the cells rapidly three times with ice-cold PBS to remove extracellular radiolabeled glucose.
-
Cell Lysis: Lyse the cells in a lysis buffer (e.g., 0.1% SDS).
-
Detection: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the total protein content in each well. Plot the normalized CPM against the logarithm of the insulin concentration to generate a dose-response curve and determine the EC50 for glucose uptake.
Data Presentation
Quantitative data from the bioassays should be summarized for clear comparison.
| Parameter | Assay Type | Typical Value (this compound) | Typical Value (Human Insulin) | Reference |
| Binding Affinity (Kd) | Receptor Binding | ~0.54 nM | ~0.10 nM | |
| Relative Affinity | Receptor Binding | ~18% | 100% | |
| EC50 | Receptor Phosphorylation | Analyte-specific | Analyte-specific | |
| EC50 | Glucose Uptake | Analyte-specific | Analyte-specific |
Note: EC50 values are highly dependent on the specific cell line, reagents, and experimental conditions and should be determined relative to a concurrently run reference standard.
Experimental Workflow Visualization
The general workflow for cell-based bioassays like the receptor phosphorylation and glucose uptake assays can be visualized as follows.
Caption: General workflow for cell-based in vitro bioassays.
References
Application Notes and Protocols for Cell-Based Assays to Determine Insulin Detemir Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin Detemir is a long-acting basal insulin analog designed to provide a steady, prolonged insulin effect. Its unique mechanism of action involves the acylation of the insulin molecule, which promotes self-association and reversible binding to albumin.[1][2][3] This results in a delayed absorption and a flattened pharmacodynamic profile compared to human insulin. Accurate and reliable measurement of this compound's biological potency is critical for quality control, lot release, and characterization of biosimilars.
Cell-based assays have emerged as a robust and physiologically relevant alternative to animal-based testing for determining the potency of insulin analogs.[4] These in vitro methods assess the biological activity of this compound by measuring key events in the insulin signaling cascade, providing a more mechanistic understanding of its action. This document provides detailed application notes and protocols for three key cell-based assays for measuring this compound potency: the In-Cell Western™ Assay for Insulin Receptor Phosphorylation, the Adipocyte Lipogenesis Assay, and the 3T3-L1 Glucose Uptake Assay.
Key Cell-Based Assays for this compound Potency
Several cell-based assays can be employed to quantify the biological activity of this compound. The choice of assay depends on the specific aspect of insulin action being investigated.
-
In-Cell Western™ Assay (Insulin Receptor Phosphorylation): This high-throughput assay directly measures the initial and critical step in the insulin signaling cascade: the autophosphorylation of the insulin receptor (IR).[5] It is a sensitive and specific method for determining the potency of insulin analogs that act through the IR.
-
Adipocyte Lipogenesis Assay: This assay measures a key metabolic effect of insulin: the synthesis of lipids (lipogenesis) in adipocytes. It provides a functional readout of the downstream consequences of insulin receptor activation.
-
3T3-L1 Glucose Uptake Assay: This assay quantifies the insulin-stimulated uptake of glucose into adipocytes, a primary physiological function of insulin. It is a widely used and physiologically relevant method for assessing insulin potency.
Data Presentation
The following tables summarize quantitative data for this compound's potency and receptor binding characteristics as determined by various in vitro assays.
Table 1: In Vitro Potency of this compound Relative to Human Insulin
| Assay Type | Cell Line/System | Albumin Concentration | Relative Potency (%) | Reference |
| Receptor Binding | CHO-hIR | 0% | 17 | |
| Receptor Binding | CHO-hIR | 1% | 6 | |
| Receptor Binding | CHO-hIR | 4.5% | 3 | |
| Lipogenesis | Primary Rat Adipocytes | 0% | 26 | |
| In-Cell Western™ | Not Specified | Not Specified | 90-105 (relative to standard) |
Table 2: Insulin Receptor and IGF-1 Receptor Binding Affinity of this compound
| Receptor | Ligand | Relative Binding Affinity (% of Human Insulin) | Reference |
| Insulin Receptor (IR-A) | This compound | 16 | |
| Insulin Receptor (IR-B) | This compound | 17 | |
| IGF-1 Receptor | This compound | 13 | |
| Insulin Receptor | This compound | ~30 |
Signaling Pathway
The following diagram illustrates the insulin receptor signaling pathway, which is initiated by the binding of this compound.
Caption: Insulin Receptor Signaling Pathway.
Experimental Protocols
In-Cell Western™ Assay for Insulin Receptor Phosphorylation
This protocol describes a method to quantify the potency of this compound by measuring the phosphorylation of the insulin receptor in a cell-based format.
a. Materials
-
Cells overexpressing the human insulin receptor (e.g., CHO-hIR or HEK293-hIR)
-
96-well, black-walled, clear-bottom microplates
-
Cell culture medium (e.g., Ham's F-12 with GlutaMax)
-
Fetal Bovine Serum (FBS)
-
This compound standard and test samples
-
Human Insulin reference standard
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde (16%, methanol-free)
-
Triton™ X-100
-
Blocking Buffer (e.g., LI-COR® Odyssey® Blocking Buffer or 3% BSA in PBS)
-
Primary Antibody: Rabbit anti-phospho-Insulin Receptor β (Tyr1150/1151)
-
Primary Antibody: Mouse anti-Insulin Receptor β
-
Secondary Antibody: IRDye® 800CW Goat anti-Rabbit IgG
-
Secondary Antibody: IRDye® 680RD Goat anti-Mouse IgG
-
Normalization Stain (e.g., CellTag™ 700 Stain)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
b. Experimental Workflow
Caption: In-Cell Western™ Assay Workflow.
c. Detailed Procedure
-
Cell Seeding: Seed CHO-hIR cells in a 96-well plate at a density of 30,000 cells/well and culture for 48 hours.
-
Serum Starvation: Remove the culture medium and wash the cells with PBS. Add serum-free medium and incubate for 3-5 hours at 37°C.
-
Insulin Treatment: Prepare serial dilutions of this compound and the human insulin reference standard. Add the insulin solutions to the cells and incubate for 15 minutes at 37°C.
-
Fixation: Remove the treatment solution and add 4% formaldehyde in PBS. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS containing 0.1% Triton X-100.
-
Blocking: Add blocking buffer and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Add a cocktail of the anti-phospho-IR and anti-total-IR primary antibodies diluted in antibody dilution buffer. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and add the fluorescently labeled secondary antibodies. Incubate for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the cells and acquire images using an infrared imaging system. Quantify the fluorescence intensity for both phosphorylated and total IR. Normalize the phospho-IR signal to the total IR signal. Plot the normalized signal against the logarithm of the insulin concentration and fit a four-parameter logistic curve to determine the EC50 value.
Adipocyte Lipogenesis Assay
This protocol measures the metabolic activity of this compound by quantifying its ability to stimulate the synthesis of lipids in adipocytes.
a. Materials
-
3T3-L1 preadipocytes
-
Differentiation medium (containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin)
-
Adipocyte maintenance medium
-
Krebs-Ringer bicarbonate buffer (KRB)
-
[3H]-glucose or [14C]-acetate
-
Scintillation fluid and counter
-
This compound standard and test samples
-
Human Insulin reference standard
b. Experimental Workflow
Caption: Adipocyte Lipogenesis Assay Workflow.
c. Detailed Procedure
-
Cell Differentiation: Culture 3T3-L1 preadipocytes to confluence and induce differentiation using differentiation medium. Maintain the cells in adipocyte maintenance medium until they become mature adipocytes (8-12 days).
-
Serum Starvation: Serum starve the mature adipocytes for 2-4 hours.
-
Insulin Stimulation: Pre-incubate the cells with various concentrations of this compound or human insulin for 30 minutes.
-
Lipogenesis Measurement: Add radiolabeled glucose or acetate to the cells and incubate for 2 hours.
-
Lipid Extraction: Stop the reaction by washing with cold PBS. Lyse the cells and extract the lipids using an appropriate organic solvent mixture (e.g., hexane:isopropanol).
-
Quantification: Add the lipid extract to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the counts per minute (CPM) against the logarithm of the insulin concentration and determine the EC50 value.
3T3-L1 Glucose Uptake Assay
This assay measures the ability of this compound to stimulate the uptake of glucose into 3T3-L1 adipocytes.
a. Materials
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-[3H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
This compound standard and test samples
-
Human Insulin reference standard
-
Phloretin (glucose transport inhibitor)
b. Experimental Workflow
Caption: 3T3-L1 Glucose Uptake Assay Workflow.
c. Detailed Procedure
-
Cell Differentiation and Starvation: Differentiate and serum starve 3T3-L1 adipocytes as described for the lipogenesis assay.
-
Insulin Stimulation: Wash the cells with KRH buffer and incubate with various concentrations of this compound or human insulin for 20-30 minutes at 37°C.
-
Glucose Uptake: Add 2-deoxy-[3H]-glucose to the cells and incubate for 5-10 minutes.
-
Stopping the Reaction: Stop the uptake by adding ice-cold KRH buffer containing phloretin and wash the cells multiple times with cold PBS.
-
Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific glucose uptake by subtracting the non-specific uptake (in the presence of a glucose transport inhibitor). Plot the specific glucose uptake against the logarithm of the insulin concentration to calculate the EC50.
Conclusion
The cell-based assays described in this document provide robust and reliable methods for determining the potency of this compound. The In-Cell Western™ assay offers a high-throughput and mechanistic approach by directly measuring insulin receptor activation. The lipogenesis and glucose uptake assays provide valuable insights into the metabolic consequences of this compound action in physiologically relevant cell types. The selection of the appropriate assay will depend on the specific requirements of the study, with each method offering unique advantages for the characterization and quality control of this compound and its biosimilars.
References
- 1. Critical appraisal of the safety and efficacy of this compound in glycemic control and cardiovascular risk management in diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: from concept to clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing Insulin Detemir in Adipocyte Differentiation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adipocyte differentiation, or adipogenesis, is a complex process by which preadipocytes mature into functional adipocytes capable of lipid storage and endocrine signaling. This process is tightly regulated by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs) playing pivotal roles.[1][2] Insulin is a key hormonal inducer of adipogenesis, promoting the expression of PPARγ and subsequently driving the adipogenic program.[3][4]
Insulin detemir is a long-acting insulin analog designed for glycemic control in individuals with diabetes.[5] A unique structural feature of this compound is the acylation of a myristic acid moiety to the lysine at position B29, which facilitates reversible binding to albumin. This property results in a protracted pharmacokinetic profile. Clinically, treatment with this compound is associated with less weight gain compared to other basal insulins, suggesting a potential difference in its effect on adipose tissue.
These application notes provide a comprehensive guide for researchers studying the effects of this compound on adipocyte differentiation. We present detailed protocols for in vitro adipogenesis assays using both murine 3T3-L1 preadipocytes and human adipose-derived stem cells (ASCs), methods for quantifying adipogenesis, and an overview of the known molecular mechanisms.
Mechanism of Action of this compound in Adipogenesis
Studies have consistently demonstrated that this compound exhibits a reduced adipogenic potential compared to human insulin. While proximal insulin signaling events, such as the activation of the insulin receptor, Akt, and Erk, remain largely intact, the downstream effects on key adipogenic transcription factors are attenuated.
The primary mechanism for this reduced effect appears to be a diminished induction of PPARγ2, the master regulator of adipogenesis. Consequently, the expression of downstream target genes essential for the mature adipocyte phenotype, including glucose transporter 4 (Slc2a4/GLUT4), adiponectin (Adipoq), and Cell death-inducing DFFA-like effector c (Cidec), is also impaired.
Experimental Protocols
Protocol 1: Differentiation of 3T3-L1 Preadipocytes
This protocol details the differentiation of the well-established murine 3T3-L1 preadipocyte cell line to compare the adipogenic effects of this compound and human insulin.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Differentiation Induction Medium (MDI): Growth Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and either 10 µg/mL human insulin or an equimolar/equipotent concentration of this compound.
-
Insulin-Containing Medium: Growth Medium supplemented with either 10 µg/mL human insulin or the corresponding concentration of this compound.
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes into 6-well plates at a density that allows them to reach confluence. Grow the cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Reaching Confluence: Allow the cells to grow, changing the Growth Medium every 2 days. The cells should be grown to 100% confluence and maintained for an additional 48 hours (post-confluency).
-
Initiation of Differentiation (Day 0): Aspirate the Growth Medium and add the MDI medium containing either human insulin (control) or this compound.
-
Induction Period (Day 2): After 48 hours, remove the MDI medium and replace it with the Insulin-Containing Medium (with either human insulin or this compound).
-
Maintenance of Differentiation (Day 4 onwards): From day 4, replace the medium every 2 days with fresh Insulin-Containing Medium.
-
Assessment of Differentiation: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between days 8 and 12. Differentiation can be assessed using Oil Red O staining and by analyzing gene and protein expression of adipogenic markers.
Protocol 2: Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify the accumulation of intracellular lipids in differentiated adipocytes.
Materials:
-
Differentiated adipocytes in culture plates
-
PBS
-
10% Formalin
-
Oil Red O stock solution (0.5 g Oil Red O in 100 ml isopropanol)
-
Oil Red O working solution (6 ml Oil Red O stock solution + 4 ml distilled water, let stand for 10 minutes, and filter)
-
60% Isopropanol
-
Distilled water
-
Isopropanol (100%) for elution
Procedure:
-
Washing: Gently wash the differentiated cells with PBS.
-
Fixation: Fix the cells by incubating with 10% formalin for at least 1 hour.
-
Washing: Wash the fixed cells twice with distilled water.
-
Dehydration: Wash the cells once with 60% isopropanol.
-
Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate at room temperature for 10-15 minutes.
-
Washing: Aspirate the staining solution and wash the cells 2-4 times with distilled water until the water runs clear.
-
Visualization: Visualize the stained lipid droplets under a microscope.
-
Quantification (Optional): To quantify the lipid accumulation, add 100% isopropanol to each well and incubate for 10 minutes to elute the stain. Measure the absorbance of the eluted stain at 510 nm.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA expression levels of key adipogenic marker genes.
Materials:
-
Differentiated adipocytes
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., Pparg2, Cebpa, Slc2a4, Adipoq) and a housekeeping gene (e.g., Actb, Gapdh)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR system.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Data Presentation
The following tables summarize the expected quantitative outcomes when comparing the effects of this compound to human insulin on adipocyte differentiation.
Table 1: Effect of this compound on Adipocyte Conversion and Lipid Accumulation
| Parameter | Human Insulin | This compound | Fold Change (Detemir vs. Human Insulin) | Reference |
| Adipocyte Conversion Rate (% of Nile Red-positive cells) | ~60% | ~39% | ~0.65 | |
| Triglyceride Accumulation (Relative Units) | Baseline (1.0) | ~0.6 | ~0.6 | |
| Glycerol-3-phosphate dehydrogenase (GPDH) activity | ~200-fold increase | Markedly lower | Not specified |
Table 2: Effect of this compound on Adipogenic Gene Expression
| Gene Target | Human Insulin | This compound | Fold Change (Detemir vs. Human Insulin) | Reference |
| Pparg2 | Baseline (1.0) | Significantly reduced | ~0.5 - 0.7 | |
| Slc2a4 (GLUT4) | Baseline (1.0) | Significantly reduced | ~0.4 - 0.6 | |
| Adipoq (Adiponectin) | Baseline (1.0) | Significantly reduced | ~0.3 - 0.5 | |
| Cidec | Baseline (1.0) | Significantly reduced | ~0.2 - 0.4 | |
| Cebpa | No significant difference | No significant difference | ~1.0 |
Visualizations
Signaling Pathways
Caption: this compound shows reduced induction of PPARγ2 compared to human insulin.
Experimental Workflow
References
- 1. Cross-regulation of C/EBP alpha and PPAR gamma controls the transcriptional pathway of adipogenesis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin and Insulin Receptors in Adipose Tissue Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin acutely regulates the expression of the peroxisome proliferator-activated receptor-gamma in human adipocytes [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Insulin Detemir
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Insulin Detemir using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods are suitable for quality control of pharmaceutical formulations and for pharmacokinetic studies in biological matrices.
Introduction
This compound is a long-acting basal insulin analog used in the management of diabetes mellitus. Its prolonged and predictable action profile is achieved through the acylation of the lysine residue at position B29 with myristic acid, which facilitates reversible binding to albumin in the bloodstream and subcutaneous tissue. Accurate and robust analytical methods are crucial for the quality control of this compound drug products and for its quantitative determination in biological fluids during drug development and clinical research. This application note details two reversed-phase HPLC methods for the analysis of this compound.
Method 1: Isocratic RP-HPLC for Pharmaceutical Formulations
This method is a stability-indicating isocratic reversed-phase HPLC assay suitable for the simultaneous determination of this compound and its preservatives (phenol and m-cresol) in pharmaceutical preparations.
Chromatographic Conditions
| Parameter | Specification |
| Column | C4 (5 µm, 250 x 4.6 mm) |
| Mobile Phase | 50 mM Phosphate Buffer (pH 2.7), Acetonitrile, Triethylamine (62:37:1 v/v/v) containing 0.02 g/mL Sodium Sulfate |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Experimental Protocol: Sample Preparation (Pharmaceutical Formulation)
-
Standard Stock Solution Preparation:
-
Aspirate 1 mL of this compound solution (e.g., Levemir®, 100 IU/mL).
-
Add it to 3 mL of a 2% acetic acid solution.
-
Mix vigorously until the solution is clear. This yields a standard stock solution of 25 IU/mL.
-
Store the stock solution refrigerated for no more than 3 days.
-
-
Sample Solution Preparation:
-
Prepare samples from the pharmaceutical formulation to achieve concentrations within the linear range of the assay (e.g., 80%, 100%, and 120% of the label claim).
-
Dilute the formulation with the appropriate volume of the mobile phase to reach the target concentration.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
-
Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 80-120% of assay concentration |
| Precision (RSD%) | < 0.6% |
| Accuracy (Recovery %) | 99-102.8% |
| Limit of Detection (LOD) | 1.996 IU/mL |
| Limit of Quantitation (LOQ) | 1.996 IU/mL |
Data sourced from a stability-indicating HPLC method development and validation study.
Method 2: UPLC-MS/MS for Biological Matrices (Human Plasma)
This method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for the sensitive and selective quantification of this compound in human plasma. This method is ideal for pharmacokinetic and bioequivalence studies.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Specification |
| LC System | Waters ACQUITY UPLC® I-Class System |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | Water with 0.2% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.2% Acetic Acid |
| Flow Rate | 0.3 mL/min (example, may vary) |
| Gradient Elution | A linear gradient appropriate for the separation of insulin analogs |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | SCIEX Triple Quad 6500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | (5+) 1184.3 → 1366.7 |
Experimental Protocol: Sample Preparation (Human Plasma)
This protocol employs immunoenrichment for selective extraction of this compound from plasma.[1]
-
Internal Standard Addition:
-
To 250 µL of human plasma, add a suitable internal standard (e.g., bovine insulin).
-
-
Immunoenrichment:
-
Utilize an immunoaffinity-based technique, such as Mass Spectrometric Immunoassay (MSIA™), with antibodies that capture insulin and its analogs.
-
The antibodies are typically immobilized on a solid support (e.g., tips or beads).
-
Incubate the plasma sample with the antibody-coated support to allow for the binding of this compound.
-
-
Washing:
-
Perform several washing steps to remove non-specifically bound plasma components.
-
-
Elution:
-
Elute the captured this compound from the antibodies using an appropriate elution solvent (e.g., a mixture of acetonitrile and water with an acid modifier).
-
-
UPLC-MS/MS Analysis:
-
Inject the eluate into the UPLC-MS/MS system.
-
Quantify this compound based on the area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
-
Method Performance
| Performance Parameter | Result |
| Linearity Range | 0.0500 - 10.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL |
| Matrix | Human Plasma |
Data sourced from a bioanalytical method development study for human insulin and this compound.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for HPLC/UPLC analysis of this compound.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Mechanism of Action of this compound
This compound exerts its glucose-lowering effects by binding to the insulin receptor (IR) on the surface of target cells, such as muscle, fat, and liver cells. This binding triggers the autophosphorylation of the receptor's beta subunits, which in turn activates the intrinsic tyrosine kinase activity of the receptor. The activated receptor then phosphorylates various intracellular substrate proteins, most notably the insulin receptor substrate (IRS) proteins.
Phosphorylated IRS proteins serve as docking sites for other signaling molecules, leading to the activation of two major downstream pathways:
-
PI3K/Akt Pathway: This pathway is primarily responsible for the metabolic effects of insulin. Activated IRS proteins recruit and activate phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). Akt plays a central role in stimulating the translocation of the glucose transporter GLUT4 from intracellular vesicles to the cell membrane, thereby facilitating glucose uptake into muscle and fat cells. Akt also promotes glycogen synthesis, protein synthesis (partly through the mTORC1 pathway), and inhibits gluconeogenesis in the liver.
-
Ras/MAPK Pathway: This pathway is mainly involved in the mitogenic effects of insulin, such as cell growth, proliferation, and differentiation. Phosphorylated IRS proteins can also recruit the Grb2/SOS complex, which activates the small G-protein Ras. This initiates a phosphorylation cascade through Raf, MEK, and MAPK (mitogen-activated protein kinase), ultimately leading to changes in gene expression that regulate cell growth and differentiation.
The long-acting nature of this compound is due to its slow absorption from the injection site and its reversible binding to albumin, which creates a depot from which the insulin analog is gradually released into circulation.
References
Application Notes and Protocols for Insulin Detemir in Diabetic Mouse Models
These application notes provide detailed protocols for the use of Insulin Detemir, a long-acting human insulin analog, in common mouse models of diabetes. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a soluble, long-acting basal human insulin analog. Its protracted mechanism of action is achieved through the acylation of the lysine residue at position B29 with myristic acid, a 14-carbon fatty acid. This modification promotes self-association of this compound molecules and allows for reversible binding to albumin in the subcutaneous tissue and bloodstream.[1] This results in a delayed absorption and a prolonged, consistent glucose-lowering effect, making it a suitable option for maintaining basal insulin levels in diabetic models.
Mechanism of Action
This compound exerts its effects by binding to the insulin receptor, a heterotetrameric protein composed of two alpha and two beta subunits.[2] This binding event activates the intrinsic tyrosine kinase activity of the beta subunits, leading to autophosphorylation of the receptor and the subsequent phosphorylation of intracellular substrates, primarily Insulin Receptor Substrates (IRS-1 and IRS-2).[2][3]
Phosphorylated IRS proteins act as docking sites for various signaling molecules, leading to the activation of downstream pathways. A key pathway is the Phosphatidylinositol 3-kinase (PI3K)/Akt (Protein Kinase B) signaling cascade.[2] Activated Akt mediates many of the metabolic effects of insulin, including:
-
Glucose Uptake: Promoting the translocation of GLUT4 glucose transporters to the cell membrane in muscle and adipose tissue.
-
Glycogen Synthesis: Inhibiting Glycogen Synthase Kinase 3β (GSK3β), thereby activating glycogen synthase.
-
Gluconeogenesis Inhibition: Phosphorylating and promoting the nuclear exclusion of the Forkhead box protein O1 (FoxO1), a transcription factor that upregulates gluconeogenic genes in the liver.
The activation of these pathways ultimately leads to reduced hepatic glucose output and increased peripheral glucose uptake.
Signaling Pathway Diagram
Experimental Protocols
Animal Models
This protocol is applicable to the following commonly used diabetic mouse models:
-
Streptozotocin (STZ)-Induced Diabetes: A model of type 1 diabetes induced by the chemical destruction of pancreatic β-cells.
-
db/db Mice: A genetic model of type 2 diabetes characterized by obesity, insulin resistance, and subsequent β-cell failure.
-
Non-obese Diabetic (NOD) Mice: A spontaneous model of autoimmune type 1 diabetes.
Materials
-
This compound (e.g., Levemir®, Novo Nordisk)
-
Sterile 0.9% saline
-
Sterile insulin syringes (e.g., 0.3 mL or 0.5 mL)
-
Glucometer and test strips
-
Animal scale
-
(For STZ model) Streptozotocin (STZ)
-
(For STZ model) Citrate buffer (pH 4.5)
Experimental Workflow
Detailed Methodologies
3.4.1. Induction of Diabetes (STZ Model)
-
Preparation of STZ Solution: Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5) immediately before injection. Protect the solution from light.
-
Administration: Administer STZ via intraperitoneal (IP) injection. A common dosing regimen is a single high dose (e.g., 150-200 mg/kg) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days).
-
Confirmation of Diabetes: Monitor blood glucose levels 3-7 days after the final STZ injection. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
3.4.2. Preparation and Administration of this compound
-
Formulation: this compound is typically supplied at a concentration of 100 U/mL. For mouse studies, it may be necessary to dilute the stock solution with sterile 0.9% saline to achieve the desired dose in a suitable injection volume (typically 50-100 µL).
-
Administration Route: Administer this compound via subcutaneous (SC) injection. Rotate injection sites (e.g., dorsal neck, flank) to avoid lipodystrophy.
-
Dosage and Frequency: The optimal dose and frequency will depend on the mouse model and the desired level of glycemic control. Refer to Table 1 for recommended starting doses. Dosing can be once or twice daily. For continuous administration, micro-osmotic pumps can be used.
3.4.3. Monitoring
-
Blood Glucose: Measure blood glucose from tail vein blood using a glucometer. Measurements can be taken at regular intervals (e.g., daily before injection, or at multiple time points to generate a glucose curve).
-
Body Weight: Weigh the animals at least once a week.
-
Food and Water Intake: Monitor food and water consumption by weighing the food hopper and water bottle at regular intervals (e.g., daily or every few days).
Data Presentation: Quantitative Outcomes
Table 1: Recommended Starting Dosages of this compound in Diabetic Mouse Models
| Mouse Model | Dosing Regimen | Route | Reported Effects | Reference |
| STZ-Induced | Potency-matched to other insulins | SC | Effective glycemic control | |
| db/db | 5 IU/kg, once daily | IP | Increased GLP-1, decreased weight gain and food intake | |
| NOD | 0.25 U/day (continuous) | SC (osmotic pump) | Achieved glycemic control | |
| General | 0.15 U or 0.3 U, once or twice daily | SC | Altered brain activity and locomotion |
Table 2: Summary of Expected Outcomes with this compound Treatment
| Parameter | Mouse Model | Treatment Details | Expected Outcome | Reference |
| Blood Glucose | STZ-Induced | Daily SC injections | Reduction in hyperglycemia | |
| Body Weight | db/db | 5 IU/kg, daily for 14 days | Significant decrease compared to human insulin or saline | |
| Food Intake | db/db | 5 IU/kg, daily for 14 days | Reduced cumulative food intake | |
| Signaling | Normal Mice | 5 IU/kg, single injection | Rapid phosphorylation of Akt in gut L cells |
Troubleshooting and Considerations
-
Hypoglycemia: Overdosing of insulin can lead to hypoglycemia. If mice become lethargic or exhibit seizures, administer a bolus of glucose solution (e.g., 20% glucose, IP). It is crucial to have a glucose solution readily available during experiments.
-
Injection Site Reactions: Rotate injection sites to minimize the risk of lipodystrophy or skin irritation.
-
Formulation Stability: Follow the manufacturer's instructions for the storage and handling of this compound. Diluted solutions should be prepared fresh.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Conclusion
This compound is an effective long-acting insulin analog for managing hyperglycemia in various diabetic mouse models. The protocols and data presented here provide a comprehensive guide for researchers to design and execute studies involving this compound. Careful consideration of the mouse model, dosing regimen, and monitoring parameters is essential for obtaining robust and reproducible results.
References
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Insulin Detemir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Insulin Detemir, a long-acting human insulin analog. Detailed protocols for key experiments are included to facilitate the study and modeling of this important therapeutic agent in a research and drug development setting.
Introduction
This compound is a long-acting basal insulin analog designed to provide a consistent and prolonged glucose-lowering effect.[1][2] Its unique mechanism of action involves the acylation of the lysine residue at position B29 with a 14-carbon fatty acid (myristic acid).[2][3] This structural modification allows for reversible binding to albumin in the subcutaneous tissue and the bloodstream, which protracts its absorption and duration of action.[3] Understanding the PK/PD profile of this compound is crucial for optimizing its therapeutic use and for the development of new insulin analogs.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is characterized by its slow absorption and prolonged circulation, leading to a relatively flat and predictable time-action profile. Following subcutaneous injection, this compound molecules self-associate and bind to albumin, which delays their entry into the systemic circulation. Once absorbed, it is highly bound to albumin (over 98%) in the bloodstream, which further prolongs its half-life and contributes to its long duration of action.
Table 1: Summary of Pharmacokinetic Parameters for this compound
| Parameter | Value | Reference |
| Onset of Action | 1 - 2 hours | |
| Time to Maximum Serum Concentration (Tmax) | 6 - 8 hours | |
| Duration of Action | Up to 24 hours (dose-dependent) | |
| Terminal Half-life (t½) | 5 - 7 hours (dose-dependent) | |
| Absolute Bioavailability | Approximately 60% | |
| Apparent Volume of Distribution (Vd/F) | Approximately 0.1 L/kg | |
| Protein Binding (to albumin) | > 98% |
Pharmacodynamic Properties
The primary pharmacodynamic effect of this compound is the regulation of glucose metabolism. It lowers blood glucose by stimulating peripheral glucose uptake, particularly in skeletal muscle and fat, and by inhibiting hepatic glucose production. The prolonged and consistent action of this compound helps to mimic the basal insulin secretion of a healthy pancreas. Euglycemic clamp studies have demonstrated that this compound has lower within-subject variability in its glucose-lowering effect compared to NPH insulin and insulin glargine.
Table 2: Summary of Pharmacodynamic Parameters for this compound (from Euglycemic Clamp Studies)
| Parameter | Description | Finding | Reference |
| Action Profile | Shape of the glucose-lowering effect over time | Relatively flat and predictable with no pronounced peak | |
| Duration of Action (Dose-dependent) | 0.1 U/kg: ~5.7 hours0.4 U/kg: ~19.9 hours1.6 U/kg: ~23.2 hours | Dose-dependent increase in duration | |
| Within-Subject Variability (CV%) of GIR-AUC(0-24h) | Coefficient of variation for the area under the glucose infusion rate curve over 24 hours | Lower for this compound (27%) compared to NPH insulin (68%) and insulin glargine (48%) |
Signaling Pathway
This compound exerts its effects by binding to the insulin receptor, which initiates a cascade of intracellular signaling events. The binding of insulin to the alpha subunit of the insulin receptor activates the tyrosine kinase domain of the beta subunit. This leads to the phosphorylation of insulin receptor substrates (IRS), which in turn activate downstream pathways, primarily the PI3K/Akt and Ras/MAPK pathways. The PI3K/Akt pathway is central to most of the metabolic actions of insulin, including the translocation of GLUT4 transporters to the cell membrane, which facilitates glucose uptake.
Experimental Protocols
Protocol 1: Hyperinsulinemic-Euglycemic Clamp Study
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity and the pharmacodynamic profile of insulin analogs. This protocol outlines the key steps for performing a clamp study to evaluate this compound in human subjects.
Objective: To determine the time-action profile and glucose-lowering effect of a single subcutaneous dose of this compound.
Materials:
-
This compound for injection
-
20% dextrose solution
-
Sterile saline
-
Infusion pumps
-
Blood glucose monitoring system (e.g., YSI glucose analyzer)
-
Intravenous catheters
-
Blood collection tubes (for glucose, insulin, and C-peptide analysis)
-
Centrifuge
Procedure:
-
Subject Preparation:
-
Subjects should fast overnight for at least 8 hours prior to the study.
-
Two intravenous catheters are inserted into antecubital veins of opposite arms: one for infusion of insulin and dextrose, and the other for blood sampling.
-
-
Basal Period:
-
Allow for a stabilization period of at least 30 minutes after catheter insertion.
-
Collect baseline blood samples to determine fasting glucose, insulin, and C-peptide concentrations.
-
-
This compound Administration:
-
Administer a single subcutaneous dose of this compound at the designated time (t=0). The dose should be based on the study's objectives (e.g., 0.4 U/kg).
-
-
Euglycemic Clamp:
-
Initiate a variable infusion of 20% dextrose to maintain euglycemia (target blood glucose level, e.g., 90 mg/dL).
-
Monitor blood glucose every 5-10 minutes throughout the clamp procedure.
-
Adjust the glucose infusion rate (GIR) based on the blood glucose measurements to clamp the glucose at the target level.
-
-
Blood Sampling:
-
Collect blood samples at regular intervals (e.g., every 30-60 minutes) for the measurement of plasma insulin and C-peptide concentrations.
-
-
Duration:
-
Continue the clamp study for a predefined period, typically up to 24 hours, to capture the full pharmacodynamic profile of this compound.
-
-
Data Analysis:
-
The primary endpoint is the glucose infusion rate (GIR) over time.
-
Calculate the area under the curve (AUC) for the GIR to quantify the total glucose-lowering effect.
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, t½) are determined from the plasma insulin concentrations.
-
Protocol 2: Assessment of this compound Absorption and Distribution
This protocol describes a method to assess the absorption of this compound from the subcutaneous tissue and its subsequent distribution in the body.
Objective: To characterize the absorption rate and protein binding of this compound.
Materials:
-
Radiolabeled this compound (e.g., ¹²⁵I-Insulin Detemir)
-
Scintillation counter or other appropriate radiation detection equipment
-
Subcutaneous injection supplies
-
Blood collection tubes
-
Equipment for plasma protein binding studies (e.g., equilibrium dialysis, ultracentrifugation)
Procedure:
-
Radiolabeling:
-
Prepare radiolabeled this compound according to established protocols. Ensure the labeling process does not significantly alter the biological activity of the insulin.
-
-
Administration:
-
Administer a known amount of radiolabeled this compound subcutaneously to the study subjects (animal models or human volunteers).
-
-
Monitoring of Injection Site:
-
Use external gamma counting to monitor the disappearance of radioactivity from the injection site over time. This provides a direct measure of the absorption rate.
-
-
Blood Sampling:
-
Collect blood samples at frequent intervals over a 24-hour period.
-
Separate plasma and measure the total radioactivity to determine the plasma concentration of this compound over time.
-
-
Plasma Protein Binding Assay:
-
For selected plasma samples, perform a protein binding assay to determine the fraction of this compound bound to albumin and other plasma proteins.
-
Equilibrium dialysis or ultracentrifugation can be used to separate bound from free insulin.
-
-
Data Analysis:
-
Model the disappearance of radioactivity from the injection site to calculate the absorption rate constant (ka).
-
Analyze the plasma concentration-time data to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
-
Calculate the percentage of protein binding at different time points.
-
Conclusion
The pharmacokinetic and pharmacodynamic modeling of this compound is essential for its effective clinical application and for the development of future insulin therapies. The protocols and information provided in these application notes offer a framework for researchers to conduct robust studies to further elucidate the properties of this important long-acting insulin analog. The unique albumin-binding property of this compound results in a predictable and prolonged glucose-lowering effect with reduced hypoglycemia risk, making it a valuable tool in the management of diabetes.
References
Application Notes and Protocols for Assessing Insulin Detemir Stability in Formulations
Introduction
Insulin Detemir is a long-acting basal insulin analog crucial for managing diabetes mellitus. Its stability within a formulation is a critical quality attribute, ensuring safety, efficacy, and desired shelf-life. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the chemical and physical stability of this compound formulations. The methodologies described herein are based on established analytical techniques for protein therapeutics.
This compound's unique structure, featuring a C14 fatty acid (myristic acid) attached to the LysB29 amino acid, facilitates its prolonged action through self-association at the injection site and reversible binding to albumin in the bloodstream.[1][2][3] However, this complexity also presents challenges in maintaining its stability. Degradation can occur through various chemical and physical pathways, including deamidation, oxidation, aggregation, and conformational changes, all of which can impact the product's biological activity and potentially lead to adverse effects.[4][5]
These application notes will cover the primary techniques for monitoring this compound stability:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for assessing chemical purity and quantifying degradation products.
-
Size-Exclusion Chromatography (SEC) for detecting and quantifying aggregates and fragments.
-
Circular Dichroism (CD) Spectroscopy for evaluating conformational stability.
Chemical Stability Assessment using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note:
RP-HPLC is a powerful technique for separating and quantifying this compound from its degradation products and formulation excipients. This method is stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from any potential degradants formed under stress conditions such as exposure to acid, base, oxidation, heat, and light. A well-developed RP-HPLC method is essential for determining the potency and purity of this compound in a formulation throughout its shelf life.
Experimental Protocol:
This protocol is adapted from a validated stability-indicating HPLC method for this compound.
1.1. Materials and Reagents:
-
This compound reference standard
-
This compound formulation samples
-
Acetonitrile (HPLC grade)
-
Sodium phosphate monobasic (or other suitable buffer salts)
-
Triethylamine (TEA)
-
Sodium sulfate
-
Phosphoric acid or sodium hydroxide (for pH adjustment)
-
Water (HPLC grade)
-
Phenol and m-cresol standards (if present in the formulation)
1.2. Instrumentation:
-
HPLC system with a UV detector
-
C4 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
1.3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 50 mM phosphate buffer (pH 2.7), acetonitrile, and triethylamine (e.g., in a ratio of 62:37:1 v/v/v) containing 0.02 g/mL sodium sulfate. The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 34 °C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Run Time: Sufficient to allow for the elution of all degradation products and excipients.
1.4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 2% acetic acid) to a known concentration (e.g., 25 IU/mL).
-
Sample Solution: Dilute the this compound formulation to be tested with the same diluent to achieve a final concentration within the linear range of the method.
-
Forced Degradation Samples: Subject the this compound formulation to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, photostability) for a defined period. Neutralize the acid and base-stressed samples before injection.
1.5. Data Analysis:
-
Identify the this compound peak based on the retention time of the reference standard.
-
Calculate the percentage of this compound remaining in the stressed samples compared to an unstressed control.
-
Quantify any degradation products by comparing their peak areas to the initial peak area of the main compound or by using a relative response factor if known.
Data Presentation:
Table 1: Summary of RP-HPLC Method Parameters for this compound Stability Testing
| Parameter | Condition |
| Column | C4, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 50 mM Phosphate Buffer (pH 2.7):Acetonitrile:Triethylamine (62:37:1) with 0.02 g/mL Sodium Sulfate |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 34 °C |
| Detection | UV at 214 nm |
| Injection Volume | 20 µL |
Table 2: Example of Stability Data for this compound in Different Packaging at Room Temperature (25°C)
| Packaging System | Day 3 (% Remaining) | Day 7 (% Remaining) |
| Closed Glass Vial | - | 98.96 ± 1.49 |
| Glass Syringe | - | 99.78 ± 0.10 |
| Plastic Syringe | 94.90 ± 2.50 | 93.52 ± 0.29 |
Experimental Workflow:
Physical Stability Assessment using Size-Exclusion Chromatography (SEC)
Application Note:
SEC separates molecules based on their hydrodynamic size in solution. It is the primary method for quantifying high molecular weight species (HMWs), such as dimers and larger aggregates, which are critical indicators of physical instability in protein formulations. The formation of aggregates can reduce the efficacy of this compound and may lead to immunogenicity. Therefore, monitoring aggregation is a crucial aspect of stability testing.
Experimental Protocol:
2.1. Materials and Reagents:
-
This compound reference standard
-
This compound formulation samples
-
Mobile phase components (e.g., L-arginine, acetic acid, acetonitrile)
-
Water (HPLC grade)
2.2. Instrumentation:
-
HPLC or UHPLC system with a UV detector
-
SEC column suitable for protein aggregate analysis (e.g., Agilent AdvanceBio SEC 130 Å, 7.8 x 300 mm, 2.7 µm)
2.3. Chromatographic Conditions:
-
Mobile Phase: A common mobile phase for insulin aggregate analysis consists of L-arginine, acetic acid, and acetonitrile in water. The exact composition may need to be optimized. A neutral pH mobile phase is often preferred to avoid altering non-covalent aggregates.
-
Flow Rate: Typically 0.5 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 276 nm
-
Injection Volume: 10 µL
-
Run Time: Sufficient to separate the monomer from HMW species and low molecular weight fragments.
2.4. Sample Preparation:
-
Standard and Sample Solutions: Dilute the reference standard and formulation samples to an appropriate concentration using the mobile phase. Centrifuge samples before injection to remove any large insoluble aggregates.
2.5. Data Analysis:
-
Identify the monomer peak and any HMW peaks (eluting earlier than the monomer) and low molecular weight peaks (eluting later).
-
Calculate the percentage of HMWs by dividing the area of the HMW peaks by the total area of all insulin-related peaks and multiplying by 100.
Data Presentation:
Table 3: Summary of SEC Method Parameters for this compound Aggregation Analysis
| Parameter | Condition |
| Column | AdvanceBio SEC 130 Å, 7.8 x 300 mm, 2.7 µm |
| Mobile Phase | To be optimized (e.g., L-arginine/acetic acid/acetonitrile buffer) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 276 nm |
| Injection Volume | 10 µL |
Experimental Workflow:
Conformational Stability Assessment using Circular Dichroism (CD) Spectroscopy
Application Note:
CD spectroscopy is a sensitive technique for monitoring changes in the secondary and tertiary structure of proteins. For this compound, maintaining the correct conformation is essential for its biological activity. Stresses such as temperature, pH changes, or interaction with surfaces can lead to unfolding or conformational changes, which may precede aggregation. Far-UV CD (190-250 nm) provides information about the secondary structure (α-helix, β-sheet content), while near-UV CD (250-350 nm) is sensitive to the tertiary structure.
Experimental Protocol:
3.1. Materials and Reagents:
-
This compound formulation samples
-
Appropriate buffer (e.g., phosphate buffer) matching the formulation vehicle if possible.
3.2. Instrumentation:
-
CD Spectropolarimeter equipped with a temperature controller.
-
Quartz cuvettes with appropriate path lengths (e.g., 1 mm for far-UV, 10 mm for near-UV).
3.3. Experimental Procedure:
-
Sample Preparation: Dilute the this compound formulation to a suitable concentration for CD analysis (e.g., 0.1-0.2 mg/mL for far-UV, 1-2 mg/mL for near-UV). Ensure the buffer components do not have high absorbance in the wavelength range of interest.
-
Instrument Setup:
-
Purge the instrument with nitrogen gas.
-
Set the desired temperature using the Peltier controller.
-
Set the spectral range (e.g., 250 nm to 190 nm for far-UV).
-
Set the bandwidth, scanning speed, and number of accumulations to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer.
-
Record the CD spectrum of the this compound sample.
-
For thermal stability, record spectra at increasing temperatures (e.g., from 20°C to 90°C) to determine the melting temperature (Tm).
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity [θ].
-
For far-UV spectra, use deconvolution algorithms to estimate the percentage of secondary structure elements.
-
For thermal melts, plot the change in ellipticity at a specific wavelength (e.g., 222 nm) against temperature to determine the Tm.
-
Data Presentation:
Table 4: Example of Secondary Structure Content of Insulin Determined by CD Spectroscopy
| Conformation | State | Alpha-Helix Content (%) |
| Conformation I | Monomeric (dilute solution) | Lower |
| Conformation II | Associated (crystalline/concentrated) | Higher (by ~21%) |
Logical Relationship Diagram:
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: this compound [pdb101.rcsb.org]
- 3. Critical appraisal of the safety and efficacy of this compound in glycemic control and cardiovascular risk management in diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. aph-hsps.hu [aph-hsps.hu]
Application Notes and Protocols for Insulin Detemir in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Insulin Detemir in various cell culture experiments. This compound, a long-acting human insulin analog, is a valuable tool for studying insulin signaling, adipocyte differentiation, and metabolic regulation in vitro.
Introduction to this compound
This compound is a recombinant human insulin analog where the threonine at position B30 is removed, and a 14-carbon fatty acid (myristic acid) is attached to the lysine at position B29. This modification allows for reversible binding to albumin, resulting in a prolonged and consistent action profile. In cell culture, this compound is used to investigate its effects on various cellular processes, including proliferation, differentiation, and metabolism.
Preparation of this compound Solutions
The preparation method for this compound solutions depends on the starting material: lyophilized powder or the commercially available sterile solution (Levemir®).
Reconstitution of Lyophilized this compound Powder
Note: This protocol is adapted from general protocols for recombinant human insulin, as specific reconstitution instructions for lyophilized this compound for cell culture are not widely available. The acylation of this compound may affect its solubility, and some optimization may be required.
Materials:
-
Lyophilized this compound powder
-
Sterile, cell culture grade water
-
0.01 M Hydrochloric Acid (HCl), sterile
-
Sterile 0.22 µm syringe filter with low protein binding
-
Sterile conical tubes
Protocol:
-
Bring the vial of lyophilized this compound to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add a small volume of 0.01 M HCl to the vial to dissolve the powder. A common starting point is to aim for a stock concentration of 1-10 mg/mL.[1]
-
Gently swirl the vial to dissolve the contents. Avoid vigorous shaking or vortexing to prevent protein denaturation.
-
Once dissolved, the acidic stock solution can be further diluted with sterile PBS or serum-free cell culture medium to the desired working concentration.
-
For long-term storage, it is recommended to sterile-filter the stock solution using a 0.22 µm syringe filter into sterile cryovials.
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Preparation from Commercial Solution (Levemir®)
Levemir® is supplied as a sterile, neutral solution at a concentration of 100 U/mL (equivalent to 14.2 mg/mL).[2] This solution can be directly diluted in cell culture medium to the desired final concentration.
Materials:
-
Levemir® (this compound) 100 U/mL solution
-
Sterile cell culture medium
-
Sterile conical tubes
Protocol:
-
Using sterile technique, withdraw the required volume of Levemir® solution from the vial.
-
Dilute the solution in your cell culture medium to achieve the final desired concentration for your experiment.
-
It is recommended to prepare fresh dilutions for each experiment. Do not mix Levemir® with any other insulin preparations.[2][3]
Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | As per manufacturer's instructions | Protect from moisture. |
| Reconstituted Stock Solution | -20°C | Up to 12 months (in single-use aliquots) | Avoid repeated freeze-thaw cycles.[4] |
| Commercial Solution (Levemir®) | 2°C to 8°C (unopened) | As per manufacturer's instructions | Do not freeze. |
| Commercial Solution (in use) | Room Temperature (<25°C) | Up to 7 days (in a closed glass vial or syringe) | Stability in plastic syringes is lower (around 3 days). |
| Diluted in Cell Culture Medium | 37°C | Half-life of approximately 1.5 days for regular insulin | Insulin can be degraded by enzymes secreted by cells. Stability of this compound may vary. |
Note on Stability in Culture: The stability of insulin in cell culture medium at 37°C can be influenced by cell type and density due to the secretion of insulin-degrading enzymes. For long-term experiments, it is advisable to replenish the medium with fresh this compound periodically.
Experimental Protocols and Data
Adipocyte Differentiation of 3T3-L1 Cells
Insulin is a key component of the differentiation cocktail for inducing adipogenesis in 3T3-L1 preadipocytes. Studies have shown that this compound is less adipogenic compared to human insulin.
Experimental Protocol:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel and grow to confluence in DMEM supplemented with 10% fetal bovine serum (FBS).
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and either human insulin or this compound.
-
Insulin Treatment: On day 3, replace the medium with DMEM containing 10% FBS and only insulin (human or Detemir).
-
Maintenance: From day 5 onwards, maintain the cells in DMEM with 10% FBS, changing the medium every 2-3 days.
-
Analysis: Assess adipocyte differentiation between days 7 and 10 by Oil Red O staining for lipid accumulation and by analyzing the expression of adipogenic marker genes such as PPARγ and leptin.
Quantitative Data: Comparison of this compound and Human Insulin on Adipogenesis
| Treatment | Concentration | Cell Type | Parameter Measured | Result |
| Human Insulin (HI) | 5 nM | 3T3-L1 | Glycerol-3-phosphate dehydrogenase activity | ~200-fold increase |
| This compound (equimolar) | 5 nM | 3T3-L1 | Glycerol-3-phosphate dehydrogenase activity | Markedly less adipogenic than HI (P≤0.0033) |
| This compound (equipotent) | 20 nM | 3T3-L1 | Glycerol-3-phosphate dehydrogenase activity | Markedly less adipogenic than HI (P≤0.0033) |
| Human Insulin | 100 nM | Human subcutaneous ASCs | Adipocyte conversion | ~60% |
| This compound | 100 nM | Human subcutaneous ASCs | Adipocyte conversion | ~35% reduction compared to HI |
| Human Insulin | 100 nM | Human visceral ASCs | Adipocyte conversion | ~35% |
| This compound | 100 nM | Human visceral ASCs | Adipocyte conversion | Similar to HI |
Proliferation and Protein Production in CHO Cells
Insulin is a common supplement in serum-free media for Chinese Hamster Ovary (CHO) cells to enhance cell growth and recombinant protein production.
Experimental Protocol:
-
Cell Seeding: Seed CHO cells in a serum-free, chemically defined medium at a desired density.
-
Treatment: Supplement the medium with different concentrations of this compound (e.g., 1-10 mg/L).
-
Monitoring: Monitor cell growth (viable cell density) and viability over time using a cell counter.
-
Productivity Analysis: If using a protein-producing cell line, collect supernatant at different time points to measure the recombinant protein titer by ELISA or HPLC.
Quantitative Data: Effect of Recombinant Insulin on CHO-K1 Cells
| Insulin Concentration | Effect on Cell Growth (in basal media) | Effect on IgG Production (in basal media) | Effect on IgG Production (in feeding media) |
| 2 mg/L | 1.2-fold increase in max cell density | 1.5-fold increase | 1.5-fold increase (at 8 mg/L final conc.) |
| 5 mg/L | No significant effect | Noticeable increase | - |
| 10 mg/L | No significant effect | No increase compared to control | - |
Note: The data above is for recombinant human insulin and serves as a starting point for optimizing this compound concentrations.
Neuronal Cell Culture Applications
Insulin is known to promote neurite outgrowth and neuronal survival.
Experimental Protocol for Neurite Outgrowth Assay:
-
Cell Seeding: Plate primary neurons or a neuronal cell line on a suitable substrate (e.g., poly-L-ornithine coated plates).
-
Treatment: Culture the cells in a serum-free medium supplemented with various concentrations of this compound (e.g., 0.01-2 µM).
-
Incubation: Incubate the cells for a defined period (e.g., 48 hours).
-
Analysis: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin). Capture images and measure neurite length and branching using image analysis software.
Quantitative Data: Effect of Insulin on Neurite Outgrowth in Sensory Neurons
| Insulin Concentration | Effect on Neurite Length |
| 0.01 µM | Significant enhancement |
| 0.05 µM | Significant enhancement |
| 0.1 µM | Significant enhancement |
Note: The data above is for regular insulin and provides a reference for designing experiments with this compound.
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
This compound, like human insulin, activates the insulin receptor, leading to the phosphorylation of Insulin Receptor Substrate (IRS) proteins. This triggers two main downstream signaling cascades: the PI3K/Akt pathway, which is crucial for metabolic effects like glucose uptake, and the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Caption: this compound Signaling Pathway.
Experimental Workflow: Assessing this compound Activity
This workflow outlines the general steps for evaluating the biological activity of a prepared this compound solution in a cell-based assay.
Caption: General Experimental Workflow.
Experimental Protocol: Western Blot for Akt Phosphorylation
This protocol describes how to assess the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt at Ser473 or Thr308.
-
Cell Culture and Treatment: Seed cells (e.g., 3T3-L1 adipocytes, L6 myotubes) in 6-well plates. Once differentiated (if applicable), serum-starve the cells for 3-4 hours. Treat the cells with various concentrations of this compound for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal from a reprobed blot to account for loading differences.
Experimental Protocol: Glucose Uptake Assay
This protocol measures the uptake of a radiolabeled glucose analog, 2-deoxy-D-glucose (2-DOG), in insulin-sensitive cells like myotubes or adipocytes.
-
Cell Culture and Differentiation: Culture and differentiate cells (e.g., L6 myoblasts to myotubes) in a multi-well plate.
-
Serum Starvation: Serum-starve the differentiated cells for 3-5 hours in serum-free medium.
-
Insulin Stimulation: Wash the cells with a suitable buffer (e.g., Krebs-Ringer HEPES) and incubate with or without this compound (e.g., 100 nM) for 15-30 minutes.
-
Glucose Uptake: Add [³H]-2-deoxy-D-glucose to each well and incubate for a short period (e.g., 5-10 minutes).
-
Washing: Stop the uptake by washing the cells multiple times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the protein content of each well. Calculate the fold-increase in glucose uptake in this compound-treated cells compared to untreated controls.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Original Article [sciencehub.novonordisk.com]
- 4. Insulin enhances neurite extension and myelination of diabetic neuropathy neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Animal Models for Studying the Long-Acting Effects of Insulin Detemir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin Detemir is a long-acting basal insulin analog designed to provide a steady, prolonged release of insulin, mimicking the natural basal insulin secretion of a healthy pancreas.[1][2] Its protracted action is achieved through a unique mechanism involving the acylation of the insulin molecule with a 14-carbon fatty acid (myristic acid) at the B29 lysine position.[3][4][5] This modification promotes strong self-association of this compound molecules at the subcutaneous injection site and allows for reversible binding to albumin in the bloodstream. This albumin binding creates a circulating depot, leading to a delayed, sustained, and more predictable glucose-lowering effect over an extended period, often up to 24 hours.
These application notes provide detailed protocols for utilizing animal models to investigate the long-acting pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. The primary focus will be on chemically-induced diabetic rodent models, which are widely accepted for such studies.
Recommended Animal Models
The most common and well-validated animal model for studying insulin replacement therapies is the Streptozotocin (STZ)-induced diabetic rat or mouse . STZ is a chemical toxic to pancreatic β-cells, inducing a state of insulin deficiency and hyperglycemia that mimics Type 1 Diabetes Mellitus (T1DM). This model is advantageous for its reproducibility and the ability to control the onset and severity of diabetes.
-
For Type 1 Diabetes (T1DM) Models: A single high dose of STZ is administered to cause extensive β-cell destruction.
-
For Type 2 Diabetes (T2DM) Models: A combination of a high-fat diet for several weeks to induce insulin resistance, followed by a lower dose of STZ, can model the progression of T2DM.
Wistar and Sprague-Dawley rats are commonly used strains due to their sensitivity to STZ.
Experimental Protocols
Protocol 1: Induction of Diabetes Mellitus (Type 1 Model) in Rats
This protocol describes the induction of diabetes in rats using a single high-dose injection of Streptozotocin (STZ).
Materials:
-
Streptozotocin (STZ) powder
-
Cold, sterile 0.1 M citrate buffer (pH 4.5)
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Glucose meter and test strips
-
5% sucrose solution
Procedure:
-
Preparation: On the day of induction, prepare a fresh solution of STZ in cold citrate buffer. STZ is light-sensitive and unstable in solution, so it should be prepared immediately before use and kept on ice.
-
Dosing: A commonly used diabetogenic dose for rats is 50-65 mg/kg body weight. The final injection volume should be approximately 1 mL/kg.
-
Administration: Administer the STZ solution via a single intraperitoneal (IP) or intravenous (IV) injection. IV injection may produce more consistent hyperglycemia.
-
Post-Injection Care:
-
Immediately after the injection, return the animals to their cages with free access to food and water.
-
To prevent initial STZ-induced hypoglycemia, replace drinking water with a 5% sucrose solution for the first 24-48 hours.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours post-STZ injection from tail vein blood.
-
Animals are considered diabetic when non-fasting blood glucose levels are consistently ≥ 250 mg/dL (or 13.9 mmol/L).
-
Allow animals to stabilize for 7-14 days before initiating this compound treatment studies.
-
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin action and sensitivity in vivo. This technique allows for the evaluation of the time-action profile of long-acting insulins like Detemir.
Materials:
-
Diabetic rats (prepared as in Protocol 2.1) with indwelling catheters in the jugular vein (for infusions) and carotid artery (for blood sampling).
-
This compound solution
-
Variable infusion pump
-
20% dextrose solution
-
Blood glucose analyzer
Procedure: Hyperinsulinemic-Euglycemic Clamp
-
Acclimatization: Allow catheterized, conscious, and unrestrained rats to acclimate to the experimental setup to minimize stress.
-
Fasting: Fast the rats for at least 5 hours prior to the experiment.
-
Baseline Measurement: Collect a baseline arterial blood sample to determine basal glucose and insulin levels.
-
This compound Administration: Administer a single subcutaneous (SC) injection of this compound at the desired dose (e.g., 0.1-0.5 U/kg).
-
Blood Glucose Monitoring: Begin monitoring blood glucose from the arterial line every 5-10 minutes.
-
Euglycemic Maintenance:
-
As blood glucose begins to drop due to the action of this compound, start an intravenous infusion of 20% dextrose via the jugular vein.
-
The Glucose Infusion Rate (GIR) is adjusted in real-time to maintain the blood glucose level at a constant, euglycemic value (e.g., ~100 mg/dL).
-
The GIR directly reflects the whole-body glucose uptake and is the primary measure of this compound's pharmacodynamic effect.
-
-
PK/PD Sampling:
-
Collect arterial blood samples at regular intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 16, 24 hours) post-injection.
-
Use these samples to measure plasma this compound concentrations (for PK analysis) using an appropriate ELISA kit and to monitor blood glucose.
-
-
Duration: Continue the clamp study for up to 24 hours to capture the full duration of action of this compound.
Data Presentation and Expected Outcomes
Quantitative data from PK/PD studies should be summarized for clear interpretation and comparison.
Table 1: Representative Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Description | Expected Value (Healthy Dogs) | Expected Value (Type 1 Diabetes Patients) |
| Tmax | Time to reach maximum plasma concentration | 4.3 hours (median) | 6-8 hours |
| Cmax | Maximum plasma concentration | Dose-dependent | 4,641 ± 2,299 pmol/L (for 0.5 U/kg) |
| t½ | Terminal half-life | ~10.8 hours (duration of action) | 5-7 hours |
| Bioavailability | Fraction of SC dose reaching systemic circulation | ~60% (in humans) | ~60% |
Note: Values can vary significantly based on species, dose, and diabetic state.
Table 2: Representative Pharmacodynamic Parameters of this compound
| Parameter | Description | Expected Outcome |
| Onset of Action | Time until a measurable glucose-lowering effect is observed. | 0.6 - 2 hours. |
| Peak Effect (GIRmax) | Time at which the maximum Glucose Infusion Rate is required. | Corresponds with Tmax, but the GIR curve is often broad and flat. |
| Duration of Action | The total length of time that this compound exerts a significant glucose-lowering effect. | Up to 24 hours, dose-dependent. |
| GIR Profile | The plot of Glucose Infusion Rate over time. | A relatively flat and prolonged profile with no pronounced peak, demonstrating its basal action. |
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. youtube.com [youtube.com]
- 2. This compound in the Treatment of Type 1 and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | C267H402N64O76S6 | CID 16137271 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Insulin Detemir Solubility and Handling in Research Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the solubility of Insulin Detemir in in-vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure affect its solubility?
This compound is a long-acting human insulin analog. Its unique structure features the removal of the threonine at position B30 and the acylation of the lysine at position B29 with a 14-carbon myristic acid chain.[1] This fatty acid modification allows for reversible binding to albumin, which contributes to its prolonged action in vivo.[1][2] Importantly for in vitro work, this compound is soluble at a neutral pH, which distinguishes it from some other long-acting insulin analogs that precipitate at physiological pH.[1]
Q2: What is the recommended method for dissolving powdered this compound for in vitro studies?
While this compound is soluble at neutral pH, to ensure complete dissolution and prevent aggregation, a common and recommended method involves an initial acidification step followed by neutralization.
Recommended Dissolution Protocol:
-
Initial Dissolution: Dissolve the this compound powder in a small volume of sterile, dilute hydrochloric acid (HCl), typically 0.01 N HCl.
-
Neutralization: Gently neutralize the acidic solution to the desired final pH (e.g., 7.4) by adding a sterile, dilute base like sodium hydroxide (NaOH). It is crucial to add the base slowly while monitoring the pH to avoid localized high pH, which can also promote aggregation. The solution may become transiently cloudy as it passes through its isoelectric point but should clear upon reaching the target neutral pH.
-
Final Dilution: Bring the solution to the final desired concentration with your research buffer of choice (e.g., PBS or Tris-HCl).
-
Sterilization: Sterile-filter the final solution using a low-protein-binding 0.22 µm filter.
Q3: Can I dissolve this compound directly in my research buffer (e.g., PBS, Tris-HCl)?
Directly dissolving powdered this compound in neutral buffers can be challenging and may lead to incomplete solubilization or the formation of aggregates. The initial acidification step helps to break up any potential self-associated forms of the insulin analog, ensuring a homogenous stock solution.
Q4: What are the recommended storage conditions for reconstituted this compound solutions?
-
Stock Solutions: Store sterile-filtered, concentrated stock solutions at 2-8°C for short-term use (up to one month) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. If necessary, working solutions can be stored at 2-8°C for a few days, but fresh preparation is always recommended to ensure consistent bioactivity.
Q5: What factors can contribute to this compound precipitation or aggregation in my experiments?
Several factors can lead to the precipitation or aggregation of this compound in research buffers:
-
pH Shifts: Deviations from the optimal neutral pH range can reduce solubility.
-
High Concentrations: Preparing overly concentrated stock solutions can increase the likelihood of aggregation.
-
Mechanical Stress: Vigorous vortexing or shaking can induce protein aggregation. Gentle mixing is recommended.
-
Buffer Composition: The presence of certain ions or excipients can influence stability. For instance, some studies suggest that additives like lysine or EDTA can help minimize insulin aggregation in neutral solutions.[3]
-
Temperature Fluctuations: Exposure to high temperatures or repeated freeze-thaw cycles can denature the protein and lead to aggregation.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions in a question-and-answer format.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Cloudy or Precipitated Solution After Dissolving | - Incomplete pH neutralization.- Localized high pH during neutralization.- Buffer incompatibility. | - Ensure the final pH of the solution is neutral (around 7.4).- Add base dropwise and with gentle stirring during neutralization.- Test the solubility in a small volume of the buffer before preparing a large batch. Consider using a different buffer system if the issue persists. |
| Loss of Bioactivity in Cell-Based Assays | - Aggregation of this compound.- Degradation of the insulin analog.- Adsorption to plasticware. | - Prepare fresh solutions for each experiment.- Confirm proper storage of stock solutions.- Use low-protein-binding tubes and pipette tips.- Include a positive control with a known active batch of this compound. |
| Inconsistent Results Between Experiments | - Variability in solution preparation.- Degradation of stock solution over time. | - Standardize the dissolution protocol and use the same batch of reagents.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Prepare fresh working solutions for each experiment. |
| Visible Aggregates in the Stock or Working Solution | - Improper dissolution technique.- Mechanical stress.- Extended storage at inappropriate temperatures. | - Re-prepare the solution following the recommended acidification and neutralization protocol.- Mix solutions by gentle inversion or pipetting, avoiding vigorous vortexing.- Discard any solution with visible precipitates. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
Materials:
-
This compound powder
-
Sterile 0.01 N Hydrochloric Acid (HCl)
-
Sterile 0.01 N Sodium Hydroxide (NaOH)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes and pipette tips
-
Sterile 0.22 µm syringe filter with a low-protein-binding membrane
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 0.01 N HCl to the powder to achieve a concentration slightly higher than the final desired concentration (e.g., for a final 1 mg/mL, you might start with a volume that gives 1.2 mg/mL).
-
Gently swirl the tube to dissolve the powder completely.
-
Slowly add 0.01 N NaOH dropwise while gently mixing until the pH of the solution reaches approximately 7.4. Use a calibrated pH meter or pH strips for accurate measurement. The solution may briefly appear cloudy but should become clear at neutral pH.
-
Add sterile PBS to adjust the final concentration to 1 mg/mL.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile, low-protein-binding tube.
-
Aliquot the stock solution into smaller volumes and store at -20°C.
Visualizations
References
Technical Support Center: Insulin Detemir In Vitro Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and analyzing Insulin Detemir aggregation during in vitro experiments.
Troubleshooting Guides
Issue 1: Rapid Aggregation Observed During Experiment
Symptoms:
-
Visible precipitation or cloudiness in the this compound solution.
-
Inconsistent results in bioassays.
-
High signal in aggregation-detection assays (e.g., Thioflavin T).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate pH | This compound is formulated at a neutral pH. Acidic conditions can induce misfolding and fibrillation.[1] Maintain the pH of your experimental buffer at or near neutral (pH 7.4). |
| Elevated Temperature | Incubation at physiological temperatures (37°C) or higher can promote aggregation.[1][2] Whenever possible, perform experimental steps at room temperature or on ice. If elevated temperatures are required, minimize the incubation time. |
| Mechanical Stress | Agitation, vigorous vortexing, or repeated passage through a narrow-gauge needle can induce aggregation.[3] Handle this compound solutions gently. Mix by gentle inversion or slow pipetting. |
| Absence of Stabilizers | Commercial formulations of this compound contain stabilizers like phenol and m-cresol which are crucial for maintaining its hexameric state and preventing aggregation.[2] If using a custom buffer, ensure it contains appropriate stabilizing agents. Refer to the manufacturer's formulation details. |
| Interaction with Surfaces | Insulin can aggregate at hydrophobic interfaces, such as the air-water interface or the surface of some plastics. Use low-protein-binding microplates and tubes. Consider the use of non-ionic surfactants at low concentrations if compatible with your assay. A study on this compound stability showed it remained stable for at least 7 days in a glass syringe but only 3 days in a plastic syringe at room temperature. |
Issue 2: Inconsistent Readings in Aggregation Assays
Symptoms:
-
High variability between replicate wells in a Thioflavin T (ThT) assay.
-
Shifting retention times or broad peaks in Size Exclusion Chromatography (SEC-HPLC).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| ThT Assay Variability | Inconsistent pipetting, presence of air bubbles, or photobleaching of ThT can lead to variable fluorescence readings. Ensure accurate and consistent pipetting. Avoid introducing bubbles into the wells. Protect the ThT stock solution and assay plate from light. |
| SEC-HPLC Column Issues | Column degradation can occur with repeated injections of insulin samples. This can be caused by the interaction of zinc ions in the insulin formulation with the silica matrix of the column. Including a chelating agent like EDTA in the mobile phase can help maintain column performance. |
| Sample Preparation | Incomplete dissolution or the presence of pre-existing aggregates can lead to inconsistent results. Ensure complete dissolution of lyophilized this compound. Centrifuge samples to remove any large, pre-existing aggregates before analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound aggregation?
A1: this compound, like other insulin analogs, can aggregate from its monomeric form. While it exists in a stable hexameric state in its formulation, conditions that favor dissociation into monomers can lead to aggregation. This process is influenced by factors such as pH, temperature, and mechanical stress. The aggregation pathway involves the formation of partially unfolded intermediates that self-assemble into larger oligomers and eventually form amyloid-like fibrils.
Q2: Why are phenol and m-cresol included in this compound formulations?
A2: Phenol and m-cresol serve two main purposes in insulin formulations. They act as antimicrobial preservatives and, importantly, as stabilizing agents. They bind to the insulin hexamer, stabilizing this less aggregation-prone form. The absence of these phenolic preservatives can lead to the dissociation of the hexamer and subsequent aggregation.
Q3: Can I use a different buffer for my experiments with this compound?
A3: While it is possible to use different buffers, it is crucial to consider the impact on this compound stability. The buffer should be at a neutral pH and may require the addition of stabilizing excipients similar to those in the commercial formulation. If you need to prepare dilutions, it is recommended to use a diluent containing 0.1% BSA in PBS to maintain stability.
Q4: How can I detect low levels of this compound aggregation?
A4: For detecting early-stage and low-level aggregation, Size Exclusion Chromatography (SEC-HPLC) is a highly sensitive method capable of separating monomers from dimers and higher-order aggregates. The Thioflavin T (ThT) fluorescence assay is also widely used to detect the formation of amyloid fibrils, which are a hallmark of insulin aggregation.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This protocol is for monitoring the kinetics of this compound fibrillation in a 96-well plate format.
Materials:
-
This compound
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Black, clear-bottom 96-well microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare ThT Stock Solution: Dissolve ThT in the assay buffer to a final concentration of 1 mM. Filter through a 0.22 µm syringe filter. Store protected from light.
-
Prepare this compound Solution: Prepare a stock solution of this compound in the assay buffer at the desired concentration.
-
Set up the Assay Plate:
-
In each well, add your this compound solution.
-
Add ThT stock solution to each well to a final concentration of 10-25 µM.
-
Include control wells with buffer and ThT only (for background fluorescence).
-
-
Incubation and Measurement:
-
Place the plate in a plate reader capable of maintaining a constant temperature (e.g., 37°C) and intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment. The excitation and emission wavelengths should be set to approximately 440 nm and 485 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid fibril formation, with a lag phase, an exponential growth phase, and a plateau phase.
Protocol 2: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
This protocol outlines a general method for quantifying high molecular weight species (aggregates) of this compound.
Materials and Equipment:
-
HPLC system with a UV detector
-
Size Exclusion Chromatography column suitable for protein separations (e.g., TSKgel G2000SWXL or similar)
-
Mobile Phase: e.g., 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 7.0. The addition of a low concentration of a chelating agent like EDTA (e.g., 440 µM) can prevent column degradation.
-
This compound samples
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: If necessary, dilute the this compound samples in the mobile phase. Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes to remove any large, insoluble aggregates.
-
Injection: Inject a fixed volume of the prepared sample (e.g., 20 µL) onto the column.
-
Detection: Monitor the eluent at 276 nm or 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to the monomeric this compound and any high molecular weight species (aggregates), which will elute earlier.
-
Integrate the peak areas to determine the relative percentage of monomer and aggregates.
-
Visualizations
Caption: this compound Aggregation Pathway.
Caption: Troubleshooting Workflow for this compound Aggregation.
References
- 1. Systematic stability testing of insulins as representative biopharmaceuticals using ATR FTIR-spectroscopy with focus on quality assurance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of phenol and meta-cresol depletion on insulin analog stability at physiological temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Aspects of Insulin Aggregation and Various Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Insulin Detemir for Cell Culture Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Insulin Detemir in cell culture assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in cell culture?
A1: For initial experiments, a concentration range of 1-100 nM is recommended. However, the optimal concentration is highly cell-type dependent. Some studies with other forms of insulin have used concentrations up to 10 µg/mL. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q2: How does this compound differ from regular human insulin in a cell culture setting?
A2: this compound is a long-acting insulin analog due to its fatty acid chain, which allows it to bind to albumin.[1][2] In a cell culture medium containing serum (which contains albumin), this compound may have a more sustained effect compared to regular insulin. This binding to albumin can affect its availability and activity, making concentration optimization critical.
Q3: For how long is this compound stable in cell culture medium?
A3: this compound's stability in cell culture medium at 37°C can be a concern over long-term experiments. While specific data for this compound is limited, studies on regular insulin suggest its activity can decrease over days.[3] For experiments lasting several days, it is advisable to replenish the medium with fresh this compound every 2-3 days to ensure a consistent concentration. This compound has been shown to be stable for at least 7 days in a glass vial at room temperature.[4]
Q4: Can high concentrations of this compound be toxic to cells?
A4: Yes, some studies have shown that high concentrations of insulin can be detrimental, leading to apoptosis in certain cell types, such as human neural stem cells.[5] This is why a dose-response curve that includes a cell viability assay is essential to identify a concentration that is effective but not cytotoxic.
Q5: What are the key signaling pathways activated by this compound that I can measure?
A5: this compound, like regular insulin, primarily activates the PI3K/Akt and MAPK/ERK signaling pathways. A common method to assess pathway activation is to measure the phosphorylation of key proteins like Akt (at Ser473 and Thr308) and ERK1/2 via Western blot or ELISA.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | - Concentration too low: The concentration may be insufficient to elicit a response in your cell type. - Cell line is not responsive: Some cell lines may have low expression of the insulin receptor. - Degradation of this compound: The insulin may have degraded due to improper storage or prolonged incubation. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). - Confirm insulin receptor expression in your cell line via qPCR or Western blot. - Prepare fresh stock solutions and replenish the medium for long-term experiments. |
| High cell death or decreased viability | - Concentration too high: The concentration of this compound may be cytotoxic to your cells. - Contamination: The cell culture may be contaminated. | - Perform a dose-response curve and assess cell viability using an MTT, XTT, or trypan blue exclusion assay. - Test a lower range of concentrations. - Check for signs of bacterial or fungal contamination. |
| Inconsistent results between experiments | - Variability in cell density: Seeding cells at different densities can affect their response to stimuli. - Inconsistent this compound preparation: Errors in dilution or storage of stock solutions. - Serum variability: Different lots of serum can have varying levels of albumin and other growth factors, affecting this compound activity. | - Standardize your cell seeding protocol. - Prepare a large batch of this compound stock solution, aliquot, and store at -20°C or -80°C. - Test new lots of serum for their effect on your assay before use in critical experiments. |
| Unexpected changes in medium pH | - High metabolic activity: Rapid cell proliferation can lead to a drop in pH. - Bacterial contamination: Contamination can cause a rapid shift in pH. | - Monitor the color of the phenol red indicator in your medium. - Ensure the use of a properly buffered medium (e.g., with HEPES for additional buffering capacity). - Check for contamination under a microscope. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration for Cell Proliferation
This protocol uses a colorimetric assay (like MTT or XTT) to determine the effect of different this compound concentrations on cell proliferation.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (e.g., 1 mg/mL in sterile, acidic water)
-
96-well cell culture plates
-
MTT or XTT assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete medium.
-
Serum Starvation: The next day, gently aspirate the complete medium and wash the cells once with PBS. Add serum-free medium and incubate for 12-24 hours. This step is crucial to reduce the background effects of growth factors in the serum.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 0.1 nM to 1 µM (and a no-insulin control). Remove the starvation medium and add the this compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for 24-72 hours, depending on the doubling time of your cell line.
-
MTT/XTT Assay: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Plot the absorbance values against the this compound concentration to determine the EC50 (half-maximal effective concentration) for cell proliferation.
Protocol 2: Assessing this compound-Induced Akt Phosphorylation
This protocol describes how to measure the activation of the PI3K/Akt pathway by quantifying the phosphorylation of Akt via Western blotting.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum starve the cells for 12-24 hours.
-
Treatment: Treat the cells with the desired concentrations of this compound (determined from Protocol 1 or a range like 1, 10, 100 nM) for a short duration (e.g., 15-30 minutes), as signaling events are often rapid. Include an untreated control.
-
Cell Lysis: Place the plates on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-Akt antibody to normalize for protein loading.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-Akt to total-Akt for each condition.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data from your optimization experiments.
Table 1: Effect of this compound on Cell Viability (Example Data)
| This compound (nM) | Cell Viability (% of Control) | Standard Deviation |
| 0 | 100 | ± 5.2 |
| 1 | 115 | ± 6.1 |
| 10 | 135 | ± 7.3 |
| 100 | 142 | ± 6.8 |
| 1000 | 110 | ± 8.5 |
Table 2: Dose-Response of this compound on Akt Phosphorylation (Example Data)
| This compound (nM) | p-Akt / Total Akt Ratio | Standard Deviation |
| 0 | 1.0 | ± 0.1 |
| 1 | 2.5 | ± 0.3 |
| 10 | 5.8 | ± 0.6 |
| 100 | 6.2 | ± 0.5 |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Key signaling pathways activated by this compound.
References
- 1. insulin stability - Cell Biology [protocol-online.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of this compound Injection in Different Primary Packaging Systems at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical appraisal of the safety and efficacy of this compound in glycemic control and cardiovascular risk management in diabetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Insulin Detemir Cross-Reactivity in Immunoassays
<
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Insulin Detemir cross-reactivity in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure lead to immunoassay cross-reactivity?
A1: this compound is a long-acting insulin analog. Its structure is modified from human insulin by the removal of the threonine at position B30 and the attachment of a 14-carbon fatty acid (myristic acid) to the lysine at position B29.[1] This fatty acid modification allows this compound to reversibly bind to albumin in the bloodstream, which prolongs its duration of action.[2] However, this structural alteration can also lead to variable recognition by antibodies used in immunoassays, causing cross-reactivity.[3]
Q2: Why does the level of cross-reactivity for this compound vary between different immunoassays?
A2: The extent of cross-reactivity depends on the specific antibodies used in the immunoassay.[3][4] Monoclonal antibodies, which recognize a single epitope, may or may not bind to the modified region of this compound. Polyclonal antibodies, which recognize multiple epitopes, are more likely to show some degree of cross-reactivity. Consequently, different commercial immunoassay kits will exhibit varying levels of cross-reactivity with this compound, ranging from negligible to significant.
Q3: Can the binding of this compound to albumin interfere with immunoassay results?
A3: Yes, the binding of this compound to albumin can interfere with its detection in immunoassays. This interaction can mask the epitopes recognized by the assay's antibodies, leading to an underestimation of the this compound concentration. The effect can be significant, as a large proportion of this compound in circulation is bound to albumin.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected quantitative results when measuring samples containing this compound.
-
Possible Cause: The immunoassay being used has a high and variable degree of cross-reactivity with this compound.
-
Troubleshooting Steps:
-
Consult Technical Data Sheets: Review the manufacturer's documentation for the immunoassay kit to determine the stated cross-reactivity with this compound.
-
Perform a Spike and Recovery Experiment:
-
Spike a known concentration of this compound into a sample matrix that does not contain the analyte.
-
Measure the concentration using your immunoassay.
-
Calculate the percent recovery to quantify the degree of cross-reactivity. A recovery rate significantly different from 100% indicates cross-reactivity.
-
-
Consider an Alternative Assay: If cross-reactivity is confirmed and problematic, select an immunoassay with low or no cross-reactivity to this compound. Alternatively, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can offer higher specificity.
-
Problem 2: Falsely low or undetectable levels of insulin in a patient known to be treated with this compound.
-
Possible Cause: The immunoassay antibodies do not recognize this compound, or albumin binding is preventing detection.
-
Troubleshooting Steps:
-
Verify Assay Specificity: Confirm whether the assay is designed to detect human insulin specifically or if it has been validated for the detection of insulin analogs. Some assays are highly specific to human insulin and will not detect analogs like Detemir.
-
Sample Pre-treatment to Dissociate Albumin Binding:
-
Acid Dissociation: A common method to disrupt the binding of insulin analogs to albumin and antibodies is acid treatment. This can be followed by a neutralization step before analysis.
-
Polyethylene Glycol (PEG) Precipitation: This technique can be used to precipitate antibody-bound insulin, allowing for the measurement of the free fraction, although its effectiveness can vary.
-
-
Problem 3: Suspected interference from anti-drug antibodies (ADAs) in patient samples.
-
Possible Cause: Patients treated with this compound can develop anti-drug antibodies, which can interfere with immunoassays by either blocking the binding of the assay antibodies or by cross-linking the capture and detection antibodies.
-
Troubleshooting Steps:
-
Dilution of Samples: Diluting the sample can sometimes mitigate the effect of interfering antibodies.
-
Acid Dissociation: Similar to addressing albumin binding, acid treatment can help dissociate ADAs from this compound.
-
Use of Assays with Different Antibody Pairs: If possible, re-assaying the sample with a kit that uses different monoclonal antibodies may yield different results if the interference is specific to a particular epitope.
-
Quantitative Data Summary
The cross-reactivity of this compound can vary significantly across different immunoassay platforms. Below is a summary of reported cross-reactivity percentages for this compound in various assays.
| Immunoassay Platform | Reported this compound Cross-Reactivity (%) | Reference |
| Mercodia Iso-Insulin ELISA | 28% | |
| Mercodia Insulin ELISA | No cross-reactivity | |
| Mercodia Ultrasensitive Insulin ELISA | No cross-reactivity | |
| Lumipulse G1200 | No significant cross-reactivity | |
| Siemens Atellica | 92-121% (robust cross-reactivity) | |
| Elecsys E170 (Roche) | Not specified for Detemir, but shows high cross-reactivity with Glargine | |
| Immulite 2000 (Siemens) | Significant interference reported | |
| Advia Centaur XP (Siemens) | Significant interference reported |
Note: Cross-reactivity can be concentration-dependent. It is crucial to validate the performance of any assay in your specific experimental context.
Experimental Protocols
Protocol 1: Determination of this compound Cross-Reactivity using Spike and Recovery
-
Objective: To quantify the percentage of this compound detected by a specific immunoassay.
-
Materials:
-
This compound standard of known concentration.
-
Sample matrix (e.g., insulin-depleted serum, buffer with 4% BSA).
-
The immunoassay kit to be tested.
-
-
Procedure:
-
Prepare a series of dilutions of the this compound standard in the sample matrix to cover a range of concentrations relevant to your experiment.
-
Prepare a blank sample using only the sample matrix.
-
Assay the prepared samples according to the immunoassay kit's instructions.
-
Calculate the measured concentration of this compound in each spiked sample.
-
Calculate the percent recovery for each concentration using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Interpretation: A recovery percentage close to 100% indicates high cross-reactivity, while a low percentage suggests poor recognition of this compound by the assay antibodies.
Protocol 2: Acid Dissociation for Mitigating Albumin and Antibody Interference
-
Objective: To dissociate this compound from binding proteins (albumin and ADAs) prior to immunoassay analysis.
-
Materials:
-
Glycine buffer (e.g., 0.2 M, pH 3.5).
-
Neutralizing buffer (e.g., Tris buffer, pH 7.5-8.0).
-
Patient/experimental samples.
-
-
Procedure:
-
Add an equal volume of cold glycine buffer to the sample.
-
Incubate on ice for a specified period (e.g., 30-60 minutes). This step should be optimized for your specific assay and sample type.
-
Neutralize the sample by adding a corresponding volume of neutralizing buffer.
-
Immediately analyze the treated sample using the immunoassay.
-
-
Note: This procedure may need to be optimized for different sample types and immunoassay platforms. It is crucial to validate that the acid treatment does not interfere with the assay's performance.
Visualizations
Caption: Structural modification of human insulin to form this compound.
Caption: Mechanisms of this compound interference in immunoassays.
Caption: Troubleshooting workflow for this compound immunoassay issues.
References
Technical Support Center: Insulin Detemir Administration in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Insulin Detemir in animal models. The focus is on minimizing injection site reactions to ensure data integrity and animal welfare.
Troubleshooting Guide
Issue: Visible Skin Reactions (Redness, Swelling) at the Injection Site
| Potential Cause | Troubleshooting Steps |
| High Injection Volume | Reduce the injection volume per site. For larger total volumes, consider using multiple injection sites.[1] Consult species-specific guidelines for maximum recommended subcutaneous injection volumes. |
| Rapid Injection Speed | Administer the injection slowly and steadily to minimize tissue distension and trauma. |
| Incorrect Needle Size | Use the smallest appropriate gauge needle for the animal species and formulation viscosity. For mice, a 29G needle is often suitable, while a 25G needle may be used for rats.[2] |
| Cold Insulin Temperature | Allow this compound to reach room temperature before injection, as cold solutions can cause discomfort and potential reactions. |
| Formulation Irritants (e.g., preservatives) | Be aware that preservatives like meta-cresol in insulin formulations can induce localized inflammatory reactions.[3] If feasible and approved by your institution's animal care committee, consider comparing with a vehicle control. |
| Repeated Injections at the Same Site | Rotate injection sites to prevent cumulative irritation and potential for lipohypertrophy. |
Issue: High Variability in Glucose Readings Post-Injection
| Potential Cause | Troubleshooting Steps |
| Inflammation at the Injection Site | Inflammation can alter insulin absorption and degradation, leading to inconsistent glycemic control.[3] Address potential causes of skin reactions as outlined above. |
| Inconsistent Injection Depth | Ensure consistent subcutaneous administration. Accidental intradermal injection can alter absorption and is more likely to cause a reaction, while intramuscular injection can lead to faster than expected absorption.[4] |
| Variability in Injection Depot Formation | The structure and kinetics of the subcutaneous injection depot can influence absorption. Standardize injection technique to minimize variability. |
| Animal Stress | Stress during handling and injection can affect blood glucose levels. Acclimatize animals to handling and injection procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the common signs of an injection site reaction to this compound in animal models?
A1: Common macroscopic signs include erythema (redness), edema (swelling), and induration (hardening of the tissue) at the injection site. In some cases, pruritus (itching) may be inferred from behavioral changes such as excessive grooming or scratching at the site. Histologically, reactions are often characterized by an inflammatory infiltrate, which may include eosinophils, neutrophils, and macrophages.
Q2: How can I quantitatively assess injection site reactions?
A2: Macroscopic reactions can be scored using a standardized scale, such as the FDA Toxicity Grading Scale, which grades erythema and edema based on their severity. Microscopic evaluation of histological sections can also be scored based on the extent and type of cellular infiltrate, necrosis, and tissue repair.
Data Presentation: Example Macroscopic Scoring of Injection Site Reactions
| Score | Erythema | Edema |
| 0 | No erythema | No edema |
| 1 (Mild) | Slight, barely perceptible erythema | Slight, barely perceptible edema |
| 2 (Moderate) | Moderate erythema | Moderate edema |
| 3 (Severe) | Severe erythema | Severe edema |
| 4 (Life-threatening) | Not applicable for local reactions | Not applicable for local reactions |
Data Presentation: Example Histopathological Findings at Injection Site
| Finding | Description | Potential Significance |
| Cellular Infiltrate | Presence of inflammatory cells such as neutrophils, eosinophils, lymphocytes, and macrophages. | Indicates an inflammatory response to the injection or formulation components. |
| Edema | Increased space between tissue components due to fluid accumulation. | Correlates with macroscopic swelling and inflammation. |
| Hemorrhage | Extravasation of red blood cells into the tissue. | Often related to the physical trauma of the injection. |
| Necrosis | Death of tissue at the injection site. | Indicates a more severe reaction and poor local tolerability. |
| Fibrosis | Proliferation of fibrous connective tissue. | A sign of tissue repair following inflammation or injury. |
Q3: What is the recommended experimental protocol for evaluating the local tolerance of this compound?
A3: A detailed experimental protocol is provided below. This protocol is a general guideline and should be adapted to the specific research question and approved by the relevant institutional animal care and use committee.
Experimental Protocols
Protocol: Evaluation of Local Tolerance to Subcutaneous this compound Injection in Rats
1. Animal Model:
-
Species: Sprague Dawley rats
-
Sex: Male and female (equal numbers)
-
Weight: 200-250g
-
Acclimatization: Minimum of 5 days before the study begins.
2. Materials:
-
This compound formulation
-
Vehicle control (e.g., saline with the same preservatives as the this compound formulation)
-
Sterile syringes (e.g., 1 mL)
-
Sterile hypodermic needles (e.g., 25G)
-
Clippers for hair removal
-
Skin marking pen
-
Calipers for measuring erythema and edema
-
Anesthesia (as required for procedures and approved by IACUC)
-
Tissue collection and processing reagents (e.g., 10% neutral buffered formalin, ethanol series, xylene, paraffin)
-
Hematoxylin and eosin (H&E) stain
3. Experimental Procedure:
-
Dosing:
-
Administer a single subcutaneous injection of this compound or vehicle control.
-
Injection volume should be appropriate for the species (e.g., not exceeding 2 mL/site for rats).
-
The injection site (e.g., dorsal thoracic region) should be clipped free of hair 24 hours prior to injection.
-
-
Macroscopic Observation:
-
Observe the injection site at 1, 24, 48, and 72 hours post-injection.
-
Score for erythema and edema using a standardized scale (see table above).
-
Measure the diameter of any reaction with calipers.
-
-
Histopathological Evaluation:
-
At the end of the observation period (e.g., 72 hours), euthanize the animals.
-
Collect a sample of the skin and underlying tissue at the injection site.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, section, and stain with H&E.
-
A veterinary pathologist should examine the slides for signs of inflammation, necrosis, hemorrhage, and fibrosis.
-
Visualizations
Signaling Pathway: Postulated Mechanism of Local Inflammatory Reaction to this compound Injection
Caption: Postulated signaling pathway for local inflammatory reactions.
Experimental Workflow: Local Tolerance Study
Caption: Workflow for a local tolerance study in an animal model.
References
- 1. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newcastle.edu.au [newcastle.edu.au]
- 3. Inflammation at site of insulin infusion diminishes glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Faulty Injection Technique: A Preventable But Often Overlooked Factor in Insulin Allergy - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Insulin Detemir for research
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Insulin Detemir for research applications. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of research-grade this compound?
For long-term storage of unopened this compound vials, it is recommended to maintain a temperature range of 2°C to 8°C (36°F to 46°F).[1][2][3][4] This ensures the insulin's stability until its expiration date. Once a vial is in use, it can be stored at room temperature, between 15°C and 30°C (59°F and 86°F), for up to 42 days.[1] It is crucial to protect this compound from direct heat and light.
Q2: What are the primary degradation pathways for this compound during storage?
This compound can undergo both physical and chemical degradation. The primary pathway for physical degradation is the formation of aggregates and fibrils, which are thermodynamically stable and resistant to proteolytic degradation. This process can be accelerated by exposure to heat, agitation, and extreme pH conditions. Chemical degradation can include deamidation and the formation of covalent dimers and other high molecular weight products (HMWPs).
Q3: How do improper storage conditions affect the biological activity of this compound?
Improper storage, particularly exposure to elevated temperatures, can lead to a loss of potency. Degradation through aggregation and fibrillation results in a decreased concentration of active, monomeric insulin, which can significantly impact its biological activity in research assays. Even minor structural changes can alter the efficacy of the insulin.
Q4: Can I freeze this compound for long-term storage?
No, it is strongly advised not to freeze this compound. Freezing can denature the protein and affect the stability of the formulation, leading to a loss of biological activity. The primary recommendation is to avoid freezing.
Q5: How does the type of storage container affect the stability of this compound?
The material of the storage container can impact the stability of this compound. Studies have shown that this compound remains stable for at least 7 days in a closed glass vial or glass syringe at room temperature. However, in a plastic syringe, its stability decreases significantly, with degradation observed after only 3 days at room temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or no biological activity in cell-based assays | - Degradation of this compound: Exposure to high temperatures, direct light, or improper storage may have led to the formation of inactive aggregates or degradation products. - Incorrect concentration: Errors in dilution or initial stock concentration. | - Assess this compound integrity: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to check for the presence of degradation products or a decrease in the main peak. - Verify concentration: Re-measure the concentration of your stock solution. - Use a fresh vial: If degradation is suspected, use a new, properly stored vial of this compound. |
| Precipitation or cloudiness observed in the solution | - Aggregation/Fibrillation: Exposure to heat, agitation, or non-optimal pH can cause the insulin to aggregate and form visible particles. - Contamination: Bacterial or fungal contamination can also cause the solution to appear cloudy. | - Visual Inspection: Do not use any solution that appears cloudy, thickened, or contains particulate matter. - Confirm Storage Conditions: Ensure that the storage temperature has been consistently maintained. - pH check: Verify the pH of your buffer or solution. This compound is formulated at a specific pH for optimal stability. |
| Inconsistent results between experiments | - Variable Insulin Potency: Using vials that have been stored for different durations or under slightly different conditions. - Freeze-thaw cycles: Repeatedly freezing and thawing the solution can lead to degradation. | - Aliquot stock solutions: For long-term projects, aliquot the this compound solution into smaller, single-use volumes to avoid repeated temperature cycling of the main stock. - Standardize storage: Ensure all batches of insulin used for a series of experiments have been stored under identical conditions. |
| Loss of potency in diluted solutions | - Increased degradation rate: Diluted insulin solutions may be less stable than the concentrated stock. An insulin product that has been altered for the purpose of dilution should be discarded within two weeks. | - Prepare fresh dilutions: Prepare diluted solutions fresh for each experiment whenever possible. - Short-term storage of dilutions: If necessary to store diluted solutions, keep them at 2-8°C and use them within a short timeframe (e.g., 24-48 hours). |
Data Presentation
Table 1: Recommended Storage Temperatures for this compound
| Storage Condition | Temperature Range | Duration |
| Unopened Vials (Long-term) | 2°C to 8°C (36°F to 46°F) | Until expiration date |
| In-Use Vials | Room Temperature (up to 30°C or 86°F) | Up to 42 days |
| In-Use Pens | Room Temperature (up to 30°C or 86°F) | Up to 42 days (Do not refrigerate) |
Table 2: Stability of this compound in Different Primary Packaging Systems at Room Temperature (25°C)
| Packaging System | Stability at Day 3 | Stability at Day 7 |
| Closed Glass Vial | Stable | 98.96% ± 1.49% of initial concentration |
| Glass Syringe | Stable | 99.78% ± 0.10% of initial concentration |
| Plastic Syringe | 94.90% ± 2.50% of initial concentration | 93.52% ± 0.29% of initial concentration |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method can be used to determine the concentration of this compound and to detect the presence of degradation products.
-
Chromatographic System:
-
Column: C4 (5μm, 250 × 4.6 mm)
-
Mobile Phase: 50 mM phosphate buffer (pH 2.7), acetonitrile, and triethylamine in a ratio of 62:37:1, with the addition of 0.02 g/ml sodium sulfate.
-
Flow Rate: 1.5 ml/min
-
Detection Wavelength: 214 nm
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.01 N HCl).
-
For forced degradation studies, samples can be exposed to acidic, alkaline, thermal, or photolytic stress.
-
Thermal (Acidic): Dissolve this compound stock in 2% acetic acid (pH ~3.1) and incubate at 60°C.
-
Thermal (Alkaline): Dissolve this compound stock in 50 mM ethanolamine (pH ~11) and incubate at 60°C.
-
Photolytic: Dissolve this compound stock in phosphate-buffered saline (pH 7.4) and expose to direct sunlight.
-
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
The retention time for intact this compound should be determined using a reference standard.
-
Degradation is indicated by a decrease in the area of the main this compound peak and the appearance of new peaks corresponding to degradation products.
-
Protocol 2: In Vitro Bioassay for Insulin Receptor Activation
This protocol assesses the biological activity of this compound by measuring its ability to stimulate the insulin receptor signaling pathway.
-
Cell Culture:
-
Culture a suitable cell line overexpressing the human insulin receptor (e.g., CHO-IR or HepG2 cells) in a complete medium at 37°C and 5% CO2.
-
Seed the cells in 96-well plates and grow to 80-90% confluency.
-
-
Sample Preparation:
-
Prepare a stock solution of a reference standard this compound and the test sample in 0.01 N hydrochloric acid.
-
Create serial dilutions of both the reference and test samples in a serum-free medium or an appropriate buffer (e.g., PBS).
-
-
Cell Stimulation:
-
Starve the cells in a serum-free medium for 4-6 hours to reduce basal signaling.
-
Treat the cells with the serially diluted reference standard and test samples for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Analysis (e.g., Western Blot for p-Akt):
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Akt (a downstream target of insulin signaling) and total Akt.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the level of Akt phosphorylation relative to the total Akt. The biological activity of the test sample is determined by comparing its dose-response curve to that of the reference standard.
-
Visualizations
Caption: Workflow for assessing the stability of this compound samples.
Caption: Degradation pathways for this compound under stress conditions.
References
Adjusting protocols for Insulin Detemir with low metabolic potency in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Insulin Detemir in vitro. The information addresses common issues related to its characteristically low metabolic potency in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show lower metabolic potency in our in vitro assays compared to human insulin?
A1: this compound is designed as a long-acting insulin analog. Its structure includes a 14-carbon fatty acid chain (myristic acid) attached to the lysine at position B29.[1][2] This modification leads to two key properties that reduce its apparent potency in vitro:
-
High Albumin Binding: this compound reversibly binds to albumin with high affinity (98-99% is bound in plasma).[2][3] If your cell culture media contains serum (and therefore albumin), a significant portion of the this compound will be sequestered and unavailable to bind to insulin receptors on the cells. This necessitates higher total concentrations to achieve a metabolic effect. The potency of this compound in vitro decreases as the albumin concentration increases.[4]
-
Faster Receptor Dissociation: In vitro studies have shown that this compound dissociates from the insulin receptor more rapidly than human insulin. This shorter residence time on the receptor contributes to a reduced downstream signaling cascade and, consequently, lower metabolic potency.
Q2: Is this compound a full or partial agonist at the insulin receptor?
A2: this compound is a full agonist at the insulin receptor. This means it is capable of producing the same maximal metabolic response as human insulin (e.g., maximal glucose uptake or receptor phosphorylation), but it requires a higher concentration to do so. Dose-response curves for this compound will show a rightward shift compared to human insulin, indicating lower potency but the same maximal effect (Emax).
Q3: We are not seeing a dose-dependent response with this compound in our glucose uptake assay. What could be the issue?
A3: Several factors could contribute to a lack of dose-response:
-
Inadequate Concentration Range: Due to its lower potency, you may need to test a higher concentration range for this compound than you would for human insulin. Ensure your dose range extends high enough to observe the full sigmoidal curve.
-
Presence of Albumin: The concentration of albumin (from FBS, for example) in your assay medium can significantly buffer the free concentration of this compound. If the albumin concentration is too high, you may not see a response even at high total concentrations of the insulin analog. Consider reducing the serum concentration or using a serum-free medium supplemented with a defined concentration of bovine serum albumin (BSA) for more controlled experimental conditions.
-
Cell Health and Receptor Expression: Ensure your cells (e.g., adipocytes, muscle cells) are healthy, properly differentiated, and express a sufficient number of insulin receptors. Poor cell viability or low receptor density will dampen the response to any insulin.
-
Assay Incubation Time: The kinetics of this compound's action might differ from human insulin. Optimize the incubation time to ensure you are capturing the peak metabolic effect.
Q4: How does the in vitro potency of this compound relate to its in vivo efficacy?
A4: The reduced in vitro potency is a key part of its design for prolonged in vivo action. In the body, the albumin binding acts as a reservoir, slowly releasing free this compound into the circulation to interact with target tissues. This buffering action is what provides its long-acting, peakless profile. Therefore, the lower in vitro potency, especially in the presence of albumin, is an expected finding and reflects its mechanism of action. Because of this reduced potency, the pharmaceutical formulation of this compound has a molar concentration four times higher than that of human insulin preparations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Metabolic Response (e.g., in Glucose Uptake or Lipogenesis Assays) | 1. Insufficient this compound Concentration: The required concentration is higher than for human insulin. | 1. Perform a wide dose-response curve, extending to the micromolar range if necessary. Compare with a parallel human insulin curve. |
| 2. High Albumin Concentration in Media: Serum (e.g., FBS) sequesters this compound. | 2. Switch to a serum-free medium for the assay period. If albumin is required, use a defined, lower concentration of BSA (e.g., 0.1% to 1%) and keep it consistent across all experiments. | |
| 3. Sub-optimal Assay Conditions: Incubation time or temperature may not be optimal. | 3. Perform a time-course experiment to determine the optimal stimulation time for your specific cell type and endpoint. | |
| High Variability Between Replicates or Experiments | 1. Inconsistent Albumin Concentration: Different batches of serum can have varying albumin levels. | 1. Use a single lot of serum for the entire study or switch to a defined concentration of BSA in serum-free media. |
| 2. Self-Association of this compound: At the injection site, it forms hexamers and di-hexamers, which could also occur in vitro. | 2. Ensure proper and consistent dilution and mixing of the this compound stock solution before adding it to the assay wells. | |
| Receptor Phosphorylation Signal is Weak | 1. Rapid Dephosphorylation: Cellular phosphatases may be rapidly deactivating the receptor. | 1. Include phosphatase inhibitors (e.g., sodium orthovanadate) in your cell lysis buffer. |
| 2. Short Stimulation Time: The peak phosphorylation signal may be missed. | 2. Conduct a time-course experiment (e.g., 2, 5, 10, 20 minutes) to identify the optimal stimulation time for maximal receptor phosphorylation. | |
| 3. Low Receptor Number: The cell line may not express enough insulin receptors. | 3. Use a cell line known to have high insulin receptor expression, such as CHO-K1 cells overexpressing the human insulin receptor. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound in comparison to human insulin from in vitro studies.
Table 1: Receptor Binding Affinities and Metabolic/Mitogenic Potencies (Relative to Human Insulin = 100%)
| Analog | Insulin Receptor (IR) Affinity (%) | IGF-I Receptor (IGF-1R) Affinity (%) | Metabolic Potency (Lipogenesis, %) | Mitogenic Potency (DNA Synthesis, %) |
| Human Insulin | 100 | 100 | 100 | 100 |
| This compound | 17 | 16 | 21 | 23 |
Data adapted from Kurtzhals P, et al. Diabetes. 2000.
Table 2: Impact of Albumin on this compound Potency
| Assay Condition | Relative Potency (vs. Human Insulin) |
| In Vitro (Albumin-Free) | Higher Potency |
| In Vitro (With increasing Albumin) | Potency Decreases |
| In Vivo | Potency is ~25% of Human Insulin on a molar basis |
Key Experimental Protocols
Insulin Receptor Phosphorylation Assay (In-Cell Western)
This method quantifies the biological activity of this compound by measuring the phosphorylation of the insulin receptor in a cell-based format.
Materials:
-
CHO-K1 cell line over-expressing the human insulin receptor (CHO-hIR).
-
Black, clear-bottom 96-well plates.
-
Serum-free culture medium.
-
This compound and Human Insulin standards.
-
Fixing solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 3% BSA in PBS).
-
Primary Antibody: Anti-phospho-Insulin Receptor β (Tyr1150/1151).
-
Secondary Antibody: IRDye®-labeled secondary antibody (e.g., 800CW).
-
Normalization Stain: A fluorescent DNA stain (e.g., Hoechst 33342).
Procedure:
-
Cell Plating: Seed CHO-hIR cells into 96-well plates at a density of ~18,000 cells/well and culture for 48 hours.
-
Serum Starvation: Before stimulation, replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce basal receptor phosphorylation.
-
Insulin Stimulation: Prepare serial dilutions of this compound and Human Insulin standards in serum-free medium. Add the solutions to the cells and incubate for 20 minutes at 37°C.
-
Fixation and Permeabilization: Aspirate the insulin solutions, wash with PBS, and fix the cells. After washing, permeabilize the cells.
-
Blocking and Staining: Block non-specific binding sites for 1 hour. Incubate with the primary anti-phospho-IR antibody overnight at 4°C.
-
Secondary Antibody and Normalization: Wash the cells and incubate with the fluorescently-labeled secondary antibody and the DNA stain for 1 hour at room temperature, protected from light.
-
Detection: Wash the plates thoroughly and read the fluorescence signal using a multimodal plate reader (e.g., at 700nm for DNA stain and 800nm for the phospho-signal).
-
Data Analysis: Normalize the phospho-IR signal to the DNA stain signal for each well. Plot the normalized signal against the logarithm of insulin concentration and fit the data using a four-parameter logistic (4-PL) model to determine EC50 values.
Adipocyte Glucose Uptake Assay
This assay measures the metabolic effect of this compound by quantifying the uptake of radiolabeled glucose into differentiated adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes or primary adipocytes.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
2-deoxy-D-[³H]glucose or [¹⁴C]-glucose.
-
This compound and Human Insulin.
-
Scintillation fluid and counter.
Procedure:
-
Cell Preparation: Culture and differentiate 3T3-L1 cells in 12-well or 24-well plates.
-
Serum Starvation: On the day of the experiment, wash the cells and incubate in serum-free medium for 2-3 hours.
-
Insulin Stimulation: Wash the cells with KRH buffer. Add KRH buffer containing various concentrations of this compound or Human Insulin and incubate for 30 minutes at 37°C.
-
Glucose Uptake: Add radiolabeled 2-deoxy-D-glucose to each well and incubate for 10 minutes.
-
Assay Termination: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Cell Lysis and Measurement: Lyse the cells (e.g., with 0.1% SDS). Transfer the lysate to a scintillation vial, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Subtract non-specific uptake (wells without insulin) and plot the specific glucose uptake against insulin concentration to determine potency (EC50).
Visualizations
Caption: Simplified insulin signaling pathway leading to glucose uptake.
Caption: Workflow for the In-Cell Western receptor phosphorylation assay.
References
Validation & Comparative
A Head-to-Head Comparison of Insulin Detemir and NPH Insulin in Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two long-acting insulin analogs, Insulin Detemir and Neutral Protamine Hagedorn (NPH) insulin, based on in vivo experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences in their performance profiles.
Executive Summary
This compound and NPH insulin are both intermediate-to-long-acting insulins used to provide basal insulin coverage. However, their distinct pharmacokinetic and pharmacodynamic properties lead to notable differences in clinical outcomes. In vivo studies consistently demonstrate that while both insulins effectively lower blood glucose, this compound offers a more predictable glycemic profile, a reduced risk of hypoglycemia (particularly nocturnal), and a favorable weight gain profile compared to NPH insulin.
Pharmacodynamic and Pharmacokinetic Profile
The primary difference between this compound and NPH insulin lies in their mechanism of protracted action. NPH insulin's duration of action is extended by its crystalline suspension with protamine, leading to a noticeable peak in activity 4 to 12 hours after injection and a total duration of around 14 hours.[1][2] In contrast, this compound, a soluble insulin analog, achieves its prolonged action through reversible albumin binding in the subcutaneous tissue and bloodstream. This results in a slower onset and a longer, more consistent duration of action of 18-20 hours with a less pronounced peak.[1][2]
This difference in profiles contributes to lower within-subject variability in the glucose-lowering effect of this compound compared to NPH insulin.[3]
Comparative Efficacy in Glycemic Control
Multiple randomized controlled trials have compared the efficacy of this compound and NPH insulin in achieving glycemic control in patients with both Type 1 and Type 2 diabetes.
Key Findings:
-
Glycated Hemoglobin (HbA1c): While many studies show comparable reductions in HbA1c between the two insulins, some meta-analyses and individual trials have shown a statistically significant, albeit modest, greater reduction in HbA1c with this compound. For instance, a 16-week trial in people with Type 1 diabetes found that the pooled this compound groups had a significantly greater improvement in HbA1c compared to the NPH insulin group (mean difference of -0.18%).
-
Fasting Plasma Glucose (FPG): this compound has been shown to result in lower and more predictable fasting plasma glucose levels compared to NPH insulin. In one study, clinic FPG levels were significantly lower in the this compound groups versus the NPH group. Another study reported a greater reduction in FPG with this compound.
Safety Profile: Hypoglycemia and Weight Gain
A key differentiator between the two insulins is their safety profile, particularly concerning hypoglycemia and weight gain.
-
Hypoglycemia: A consistent finding across numerous studies is the significantly lower risk of hypoglycemia with this compound compared to NPH insulin. This is especially prominent for nocturnal hypoglycemia, where reductions of up to 55% have been reported. A meta-analysis of 10 studies involving over 3,800 patients with Type 1 diabetes found a significant reduction in all-day, severe, and nocturnal hypoglycemic episodes with this compound.
-
Weight Gain: Treatment with this compound is consistently associated with less weight gain, and in some cases, slight weight loss, compared to NPH insulin, where weight gain is more common. A pooled analysis of two trials in patients with Type 2 diabetes showed that patients on this compound had minimal weight gain, while those on NPH insulin experienced weight gain that increased with baseline BMI. The weight-sparing effect of this compound may be related to a reduction in food intake.
Quantitative Data Summary
Table 1: Glycemic Control
| Parameter | This compound | NPH Insulin | Key Findings | Citations |
| HbA1c Reduction | Comparable to slightly better | Effective | Pooled data shows a modest but significant advantage for Detemir in some studies. | |
| Fasting Plasma Glucose | Lower and more stable | Higher and more variable | Detemir consistently leads to lower and more predictable FPG levels. |
Table 2: Safety Profile
| Parameter | This compound | NPH Insulin | Key Findings | Citations |
| Overall Hypoglycemia Risk | Lower | Higher | Risk reduction of 22-47% observed with Detemir. | |
| Nocturnal Hypoglycemia Risk | Significantly Lower | Higher | Risk reduction of up to 55% reported with Detemir. | |
| Severe Hypoglycemia Risk | Lower | Higher | Meta-analysis shows a significant reduction with Detemir. | |
| Weight Change | Minimal gain or slight loss | Consistent gain | Detemir demonstrates a clear advantage in limiting weight gain. |
Experimental Methodologies
The data presented in this guide are primarily derived from randomized controlled trials (RCTs) and euglycemic clamp studies.
Randomized Controlled Trials (RCTs)
-
Objective: To compare the efficacy and safety of this compound and NPH insulin in a real-world clinical setting.
-
Design: These are typically open-label, parallel-group, or crossover trials. Patients are randomly assigned to receive either this compound or NPH insulin as their basal insulin, in addition to their mealtime insulin.
-
Key Procedures:
-
Patient Recruitment: Patients with Type 1 or Type 2 diabetes meeting specific inclusion criteria (e.g., age, HbA1c levels) are enrolled.
-
Randomization: Participants are randomly allocated to one of the treatment arms.
-
Treatment Period: Patients receive the assigned insulin for a predefined period (e.g., 16 to 52 weeks). Insulin doses are titrated to achieve a target blood glucose level.
-
Data Collection: Key data points such as HbA1c, self-monitored blood glucose, incidence of hypoglycemic events, and body weight are collected at baseline and throughout the study.
-
Statistical Analysis: The collected data is statistically analyzed to determine significant differences between the treatment groups.
-
Euglycemic Clamp Studies
-
Objective: To assess the pharmacodynamic and pharmacokinetic properties of insulin, including insulin sensitivity and duration of action.
-
Design: This is a highly controlled laboratory procedure.
-
Key Procedures:
-
Catheter Placement: Two intravenous catheters are inserted, one for infusing insulin and glucose, and the other for blood sampling.
-
Insulin Infusion: A constant infusion of the insulin being studied (this compound or NPH) is administered to achieve a steady-state plasma insulin concentration.
-
Glucose Monitoring and Infusion: Blood glucose is frequently monitored (e.g., every 5-10 minutes). A variable infusion of glucose is administered to maintain a constant, normal blood glucose level (euglycemia).
-
Glucose Infusion Rate (GIR): The rate of glucose infusion required to maintain euglycemia is a direct measure of the insulin's metabolic activity. A higher GIR indicates greater insulin sensitivity.
-
Data Analysis: The GIR over time provides a profile of the insulin's action, including its onset, peak, and duration.
-
Insulin Signaling Pathway
Both this compound and NPH insulin exert their effects through the same insulin signaling pathway. The binding of insulin to its receptor on the cell surface initiates a cascade of intracellular events that ultimately lead to glucose uptake and utilization.
Conclusion
The in vivo evidence strongly suggests that while both this compound and NPH insulin are effective at controlling blood glucose, this compound offers significant advantages in terms of a more predictable and stable glycemic profile, a lower risk of hypoglycemia, and a more favorable impact on body weight. These characteristics make this compound a valuable therapeutic option, particularly for patients who experience significant glucose variability or are at a high risk of hypoglycemia. For researchers and drug development professionals, the distinct profiles of these two insulins provide a useful framework for evaluating novel long-acting insulin formulations.
References
A Researcher's Guide to Validating the Bioactivity of Insulin Detemir Batches
For researchers, scientists, and professionals in drug development, ensuring the consistent bioactivity of different batches of therapeutic proteins like Insulin Detemir is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of methodologies to validate the bioactivity of this compound, complete with experimental protocols and data presentation formats.
Understanding the Mechanism of Action: The this compound Signaling Pathway
This compound, a long-acting insulin analog, exerts its glucose-lowering effects by binding to the insulin receptor (IR), a receptor tyrosine kinase.[1] This binding triggers the autophosphorylation of the receptor's intracellular domain, initiating a cascade of downstream signaling events. Two primary pathways are activated: the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which is principally responsible for the metabolic effects of insulin, and the Ras/mitogen-activated protein kinase (MAPK) pathway, which is mainly involved in regulating cell growth and differentiation.[1]
The prolonged action of this compound is attributed to its unique structural modification—the attachment of a C14 fatty acid (myristic acid) to the lysine at position B29.[2] This modification promotes self-association of this compound molecules at the subcutaneous injection site and allows for reversible binding to albumin in the bloodstream. This dual mechanism results in a slow and sustained release of the active monomer, leading to a prolonged and predictable glucose-lowering effect.[2]
Figure 1: this compound Signaling Pathway.
Experimental Validation of Bioactivity: A Comparative Approach
The bioactivity of different this compound batches can be assessed using both in vitro and in vivo assays. While in vivo methods have been the historical standard, there is a significant shift towards validated in vitro cell-based assays for their ethical advantages, reduced variability, and lower cost.
In Vitro Bioassay: Insulin Receptor Phosphorylation Assay
A widely accepted in vitro method for determining the bioactivity of insulin analogs is the measurement of insulin receptor (IR) phosphorylation in a cell-based assay.[1] This assay directly quantifies the initial and critical step in the insulin signaling cascade.
Experimental Protocol: In-Cell Western Assay for IR Phosphorylation
This protocol is adapted from established methods for assessing the bioactivity of insulin analogs.
-
Cell Culture:
-
Use a Chinese Hamster Ovary (CHO-K1) cell line that stably overexpresses the human insulin receptor (e.g., ATCC® CRL-3307™).
-
Culture the cells in a suitable medium (e.g., F-12K Medium with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well plates and grow for 48 hours to reach appropriate confluency.
-
-
Sample Preparation:
-
Prepare a reference standard of this compound and the test batches at a known concentration.
-
Perform serial dilutions of the reference standard and test batches in a suitable buffer (e.g., 0.1% BSA in PBS) to generate a dose-response curve.
-
-
Cell Treatment:
-
Starve the cells in a serum-free medium for a defined period before treatment.
-
Treat the cells with the different concentrations of the this compound reference standard and test batches for a short duration (e.g., 20 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Wash the cells with cold PBS.
-
Fix the cells with a formaldehyde solution.
-
Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate the cells with a primary antibody specific for the phosphorylated tyrosine residues of the insulin receptor.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the cell nuclei with a DNA dye (e.g., Hoechst) for normalization.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a high-content imaging system or a plate reader.
-
Normalize the phosphotyrosine signal to the cell number (DNA stain signal).
-
Plot the normalized fluorescence intensity against the logarithm of the insulin concentration to generate dose-response curves.
-
Use a four-parameter logistic (4PL) model to fit the curves and determine the EC50 (half-maximal effective concentration) for each batch.
-
Data Presentation: Quantitative Comparison of this compound Batches
| Parameter | Reference Standard | Batch A | Batch B | Batch C | Acceptance Criteria |
| EC50 (pM) | 150 | 145 | 155 | 160 | 80-125% of Reference |
| Maximum Response | 100% | 98% | 102% | 97% | 90-110% of Reference |
| Hill Slope | 1.1 | 1.05 | 1.12 | 1.08 | Similar to Reference |
| R² of Curve Fit | 0.995 | 0.992 | 0.996 | 0.991 | > 0.98 |
In Vivo Bioassay: Rabbit Blood Glucose Assay
The rabbit blood glucose assay is the traditional method for assessing the potency of insulin products. This assay measures the glucose-lowering effect of an insulin preparation in a living organism.
Experimental Protocol: Rabbit Blood Glucose Assay
-
Animal Preparation:
-
Use healthy, adult rabbits of a specific weight range.
-
Fast the rabbits for a defined period before the assay.
-
-
Dosing:
-
Administer a subcutaneous injection of a specified dose of the this compound reference standard or a test batch to each rabbit.
-
-
Blood Sampling and Glucose Measurement:
-
Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) post-injection.
-
Measure the blood glucose concentration in each sample using a validated glucose oxidase method.
-
-
Data Analysis:
-
Calculate the percentage reduction in blood glucose from the baseline for each time point.
-
Determine the area under the curve (AUC) of the blood glucose reduction over time.
-
Compare the glucose-lowering profiles and AUCs of the test batches to the reference standard.
-
Data Presentation: Quantitative Comparison of this compound Batches
| Parameter | Reference Standard | Batch A | Batch B | Batch C | Acceptance Criteria |
| Time to Nadir (hours) | 8 | 8.5 | 7.5 | 8 | ± 20% of Reference |
| Maximum Glucose Reduction (%) | 50% | 48% | 52% | 49% | ± 15% of Reference |
| AUC of Glucose Reduction (%.h) | 600 | 580 | 610 | 590 | 80-125% of Reference |
| Duration of Action (hours) | 22 | 21.5 | 22.5 | 21 | ± 10% of Reference |
Experimental Workflow for Bioactivity Validation
The following diagram outlines a typical workflow for validating the bioactivity of different batches of this compound.
Figure 2: Bioactivity Validation Workflow.
Conclusion
The validation of this compound bioactivity across different batches is paramount for ensuring product quality, safety, and efficacy. While the rabbit blood glucose assay provides valuable in vivo data, the in vitro insulin receptor phosphorylation assay offers a more rapid, reproducible, and ethically sound alternative. By employing these robust methodologies and adhering to stringent acceptance criteria, researchers and manufacturers can confidently ensure the consistency of their this compound products.
References
Comparative analysis of the mitogenic potential of Insulin Detemir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mitogenic potential of Insulin Detemir against other long-acting and human insulin analogs. The information presented is supported by experimental data from peer-reviewed studies, with a focus on receptor binding affinity, downstream signaling pathway activation, and cellular proliferation. Detailed experimental protocols for key assays are also provided to aid in the replication and further investigation of these findings.
Comparative Analysis of Mitogenic Potential
This compound has been engineered to prolong its duration of action through the addition of a fatty acid side chain, which facilitates reversible binding to albumin.[1][2] This molecular modification also influences its interaction with the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R), the primary mediators of insulin's metabolic and mitogenic effects, respectively. A key concern with any insulin analog is the potential for increased mitogenic activity, which could theoretically be linked to an elevated risk of cancer. However, extensive in vitro studies have characterized this compound as having a favorable safety profile in this regard.
Receptor Binding Affinity
The mitogenic potential of an insulin analog is often correlated with its relative affinity for the IGF-1R compared to the IR. This compound consistently demonstrates a lower affinity for both the IR and the IGF-1R compared to human insulin.[3][4] Crucially, it maintains an IGF-1R:IR binding affinity ratio that is less than or equal to that of human insulin.[3] This is in contrast to Insulin Glargine, which has been shown to have a 6- to 8-fold increased affinity for the IGF-1R.
| Ligand | Relative IR-A Affinity (%) | Relative IGF-1R Affinity (%) | IGF-1R:IR Affinity Ratio (Relative to Human Insulin) |
| Human Insulin | 100 | 100 | 1.0 |
| This compound | 17-26 | 9-17 | ≤1 |
| Insulin Glargine | ~100 | 700-1000 | ~6-8 |
| IGF-1 | Low | High | High |
Table 1: Comparative receptor binding affinities of insulin analogs relative to human insulin. Data compiled from multiple studies. Note that the potency of this compound can be influenced by the presence of albumin.
Signaling Pathway Activation
The binding of insulin and its analogs to their receptors triggers intracellular signaling cascades. The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is predominantly associated with metabolic effects, while the mitogen-activated protein kinase (MAPK)/ERK pathway is a key regulator of cell proliferation and mitogenesis.
Studies have shown that at supraphysiological concentrations, both Insulin Glargine and Detemir can stimulate the phosphorylation of ERK to a similar extent as IGF-1. However, other research indicates that this compound is less potent than human insulin and Insulin Glargine in phosphorylating the IR, leading to a weaker downstream signal. In some cancer cell lines, Insulin Glargine has been observed to strongly activate the MAPK pathway, whereas this compound, similar to regular insulin, predominantly activates the PI3K/Akt pathway.
| Ligand | PI3K/Akt Pathway Activation | MAPK/ERK Pathway Activation |
| Human Insulin | Strong | Moderate |
| This compound | Moderate to Strong | Lower than Insulin Glargine |
| Insulin Glargine | Strong | Strong, similar to IGF-1 |
| IGF-1 | Strong | Strong |
Table 2: Qualitative comparison of the activation of key signaling pathways by insulin analogs.
Cellular Proliferation
The ultimate measure of mitogenic potential is the ability to stimulate cell proliferation. In various cell lines, including human osteosarcoma and breast cancer cells, this compound has demonstrated a lower mitogenic potency compared to human insulin and significantly lower than Insulin Glargine. For instance, in L6-hIR cells, which predominantly express the insulin receptor, the mitogenic potency of this compound was found to be only 9% relative to human insulin, while Insulin Glargine's potency was 49%. In contrast, Insulin Glargine has shown a proliferative effect that resembles IGF-1 action in several cancer cell lines.
| Cell Line | This compound (Relative Mitogenic Potency %) | Insulin Glargine (Relative Mitogenic Potency %) | Human Insulin (Relative Mitogenic Potency %) |
| L6-hIR | 9 | 49 | 100 |
| HMEC | 17 | - | 100 |
| MCF-7 | 6 (at 72h) | 14 (at 72h) | No major effect |
Table 3: Comparative mitogenic potencies of insulin analogs in different cell lines. Potencies are expressed relative to human insulin where available.
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
This protocol is a generalized procedure for determining the binding affinity of insulin analogs to the insulin receptor (IR) and IGF-1 receptor (IGF-1R) using a radioligand binding assay.
Materials:
-
Cell membranes or purified receptors (e.g., from cells overexpressing human IR-A, IR-B, or IGF-1R)
-
Radiolabeled ligand (e.g., [¹²⁵I]-insulin or [¹²⁵I]-IGF-1)
-
Unlabeled insulin analogs (this compound, Insulin Glargine, human insulin, IGF-1) at various concentrations
-
Binding buffer (e.g., 100 mM HEPES, 100 mM NaCl, 10 mM MgSO₄, 0.025% BSA, pH 7.8)
-
Wash buffer (e.g., ice-cold PBS)
-
Scintillation fluid and counter or gamma counter
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled insulin analogs.
-
Incubation: In a microplate, incubate a fixed amount of receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled insulin analogs.
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specified time (e.g., 18-24 hours) at a controlled temperature (e.g., 4°C).
-
Separation: Separate the receptor-bound from free radioligand. This can be achieved by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity of the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the unlabeled ligand concentration. The IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined and used to calculate the binding affinity (Ki).
MAPK/ERK and PI3K/Akt Pathway Activation (Western Blotting)
This protocol outlines the steps to assess the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt signaling pathways.
Materials:
-
Cell line of interest (e.g., MCF-7, HCT-116)
-
Insulin analogs (this compound, Insulin Glargine, human insulin, IGF-1)
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Treat the cells with different concentrations of insulin analogs for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and load onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK) to normalize for protein loading.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Insulin analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the insulin analogs. Include a control group with no treatment.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the control group.
Mandatory Visualization
Caption: Insulin and IGF-1 signaling pathways, highlighting differential affinities of insulin analogs.
Caption: Experimental workflow for assessing the mitogenic potential of insulin analogs.
References
- 1. In Vitro Metabolic and Mitogenic Signaling of Insulin Glargine and Its Metabolites | PLOS One [journals.plos.org]
- 2. Minimizing Mitogenic Potency of Insulin Analogues Through Modification of a Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 4. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Insulin Detemir and Insulin Degludec for Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy and safety profiles of two long-acting insulin analogs, Insulin Detemir and Insulin Degludec. The information is supported by experimental data from key clinical trials to aid in research, development, and clinical understanding.
Mechanism of Action
Both this compound and Insulin Degludec are designed to provide a prolonged and stable basal insulin supply, mimicking the natural background insulin secretion of a healthy pancreas. Their extended action is achieved through unique molecular modifications that delay their absorption and clearance from the subcutaneous tissue.
This compound: This analog has a myristic acid fatty acid chain attached to the lysine at position B29 of the insulin molecule.[1] This modification promotes self-association of insulin molecules at the injection site and allows for reversible binding to albumin in the bloodstream.[1] This albumin binding creates a circulating depot of insulin, from which the active insulin is gradually released to act on its target tissues.[1]
Insulin Degludec: Insulin Degludec's protracted action is due to the formation of soluble multi-hexamers upon subcutaneous injection.[2] After injection, these long multi-hexamer chains slowly dissociate, releasing insulin monomers that can then enter the circulation.[2] This unique mechanism results in an ultra-long duration of action.
The signaling pathway for both insulin analogs upon binding to the insulin receptor is consistent with that of native insulin, initiating a cascade that leads to glucose uptake and utilization.
Figure 1: Generalized insulin signaling pathway for this compound and Insulin Degludec.
Pharmacokinetic and Pharmacodynamic Profile
The distinct mechanisms of protraction for this compound and Insulin Degludec lead to notable differences in their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
| Parameter | This compound | Insulin Degludec | Source(s) |
| Duration of Action | Up to 24 hours | Up to 42 hours | |
| Half-life | 5-7 hours | Approximately 25 hours | |
| Onset of Action | 1-2 hours | 30-90 minutes | |
| Peak Effect | Relatively flat with a slight peak | No pronounced peak | |
| Variability | Lower than NPH insulin | Lower than Insulin Glargine and this compound |
Efficacy in Glycemic Control
Clinical trials have extensively compared the efficacy of this compound and Insulin Degludec in managing type 1 and type 2 diabetes, primarily through the reduction in HbA1c.
| Study/Analysis | Patient Population | Key Findings | Source(s) |
| 1-Year Treat-to-Target Trial | Type 1 Diabetes | Both insulins achieved similar HbA1c reductions. Insulin Degludec showed a significantly greater reduction in fasting plasma glucose. | |
| Systematic Review & Meta-Analysis | Type 1 & Type 2 Diabetes | No significant difference in HbA1c reduction between Insulin Degludec and other long-acting insulins (including Detemir). Insulin Degludec was associated with a significantly lower fasting plasma glucose. | |
| EXPECT Trial | Pregnant women with Type 1 Diabetes | Insulin Degludec was non-inferior to this compound in terms of HbA1c at the last planned measurement before delivery. | |
| Pediatric Trial | Children and adolescents with Type 1 Diabetes | Insulin Degludec was non-inferior to this compound for HbA1c change from baseline after 26 weeks. |
Safety Profile: Hypoglycemia
A key differentiator between basal insulins is their propensity to cause hypoglycemia, particularly nocturnal hypoglycemia.
| Study/Analysis | Patient Population | Key Findings on Hypoglycemia | Source(s) |
| 1-Year Treat-to-Target Trial | Type 1 Diabetes | Insulin Degludec resulted in a 33% lower rate of nocturnal confirmed hypoglycemia compared to this compound. | |
| Systematic Review & Meta-Analysis | Type 1 & Type 2 Diabetes | Insulin Degludec was associated with a lower prevalence of overall and nocturnal hypoglycemia compared to other long-acting insulins, including Detemir. | |
| Pediatric Trial | Children and adolescents with Type 1 Diabetes | Rates of severe, confirmed, and nocturnal hypoglycemia were comparable between the two insulins. | |
| EXPECT Trial | Pregnant women with Type 1 Diabetes | No additional safety issues, including hypoglycemia, were observed with Insulin Degludec compared to this compound. |
Experimental Protocols
The following section outlines a representative experimental protocol for a treat-to-target clinical trial comparing this compound and Insulin Degludec, based on methodologies from key studies.
Representative Treat-to-Target Trial Protocol
Figure 2: Generalized workflow for a treat-to-target clinical trial comparing basal insulins.
Objective: To compare the efficacy and safety of once-daily Insulin Degludec versus once- or twice-daily this compound in adults with type 1 or type 2 diabetes.
Study Design: A multicenter, randomized, open-label, treat-to-target, parallel-group trial.
Inclusion Criteria (Representative):
-
Adults (≥18 years) with a diagnosis of type 1 or type 2 diabetes for at least one year.
-
Treated with a basal-bolus insulin regimen for at least 90 days prior to screening.
-
HbA1c within a specified range (e.g., 7.0% to 10.0%).
-
Body Mass Index (BMI) within a specified range (e.g., ≤ 35.0 kg/m ²).
Exclusion Criteria (Representative):
-
Recurrent severe hypoglycemia or hypoglycemia unawareness.
-
Impaired renal or hepatic function.
-
Use of certain medications that could interfere with glucose metabolism.
-
Pregnancy or planning to become pregnant (unless part of a specific pregnancy trial like EXPECT).
Intervention:
-
Group 1: Insulin Degludec administered once daily.
-
Group 2: this compound administered once or twice daily, according to glycemic control.
-
All participants continue with their mealtime (bolus) insulin.
Titration Algorithm (Representative): The basal insulin dose is titrated weekly with the goal of achieving a pre-breakfast self-monitored plasma glucose (SMPG) target (e.g., 71-90 mg/dL). An example of a titration schedule is as follows:
| Pre-breakfast SMPG (mg/dL) | Dose Adjustment (Units) |
| < 71 | -2 |
| 71 - 90 | 0 |
| > 90 - 110 | +2 |
| > 110 - 140 | +4 |
| > 140 - 180 | +6 |
| > 180 | +8 |
Assessment of Hypoglycemia: Hypoglycemic episodes are typically classified according to the American Diabetes Association (ADA) criteria:
-
Severe Hypoglycemia: An episode requiring assistance from another person to actively administer carbohydrates, glucagon, or take other corrective actions.
-
Confirmed Hypoglycemia: A self-monitored plasma glucose value of < 54 mg/dL (< 3.0 mmol/L), with or without symptoms.
-
Nocturnal Hypoglycemia: A confirmed hypoglycemic episode occurring between midnight and 6:00 AM.
Primary and Secondary Endpoints:
-
Primary Endpoint: Change in HbA1c from baseline to the end of the trial (e.g., 52 weeks).
-
Secondary Endpoints:
-
Rate of overall, nocturnal, and severe hypoglycemic episodes.
-
Change in fasting plasma glucose (FPG) from baseline.
-
Proportion of patients achieving a target HbA1c < 7.0%.
-
Changes in glycemic variability as measured by continuous glucose monitoring (CGM).
-
Incidence of adverse events, including injection site reactions.
-
Summary and Conclusion
Insulin Degludec and this compound are both effective long-acting basal insulins for the management of diabetes. While they demonstrate comparable efficacy in terms of HbA1c reduction, key differences exist in their pharmacokinetic profiles and their impact on hypoglycemia.
Insulin Degludec, with its ultra-long duration of action and lower variability, has been shown in several studies to reduce the risk of nocturnal hypoglycemia compared to this compound, particularly in patients with type 1 diabetes. It also demonstrates a greater reduction in fasting plasma glucose in some studies.
The choice between this compound and Insulin Degludec may depend on individual patient characteristics, including their risk of hypoglycemia, lifestyle, and treatment goals. For patients who experience significant nocturnal hypoglycemia or glycemic variability, Insulin Degludec may offer a therapeutic advantage.
This guide provides a comparative overview based on available clinical trial data. Further research and real-world evidence will continue to refine our understanding of the optimal use of these important therapeutic agents in the management of diabetes.
References
A Head-to-Head In Vitro Comparison: Receptor Affinity of Insulin Detemir vs. Human Insulin
For researchers, scientists, and drug development professionals, a comprehensive understanding of the molecular interactions of insulin analogs is paramount. This guide provides an objective in vitro comparison of the receptor binding affinities of Insulin Detemir and human insulin, supported by experimental data and detailed methodologies.
This compound, a long-acting basal insulin analog, is structurally modified from human insulin to prolong its duration of action. This alteration, the acylation of a fatty acid to the lysine at position B29, significantly influences its binding characteristics to the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R). In vitro studies have consistently demonstrated that this compound exhibits a lower affinity for the insulin receptor compared to native human insulin.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the relative binding affinities of this compound and human insulin for the human insulin receptor and the IGF-1 receptor, as determined by in vitro competitive binding assays. The data is derived from the seminal work of Kurtzhals et al. (2000), a cornerstone study in the characterization of insulin analogs.
| Ligand | Insulin Receptor (IR) Relative Affinity (%) | IGF-1 Receptor (IGF-1R) Relative Affinity (%) |
| Human Insulin | 100 | 100 |
| This compound | 27 | 16 |
Data sourced from Kurtzhals P, et al. Diabetes. 2000 Jun;49(6):999-1005.[1][2]
These data clearly indicate that this compound has a significantly lower affinity for both the insulin receptor and the IGF-1 receptor in vitro when compared to human insulin. The reduced affinity for the insulin receptor is a key factor contributing to its protracted pharmacodynamic profile.
Experimental Protocols
The determination of receptor binding affinities for insulin and its analogs is typically achieved through competitive binding assays or biophysical techniques like Surface Plasmon Resonance (SPR).
Competitive Receptor Binding Assay
This assay quantifies the ability of an unlabeled ligand (e.g., this compound or human insulin) to compete with a radiolabeled ligand for binding to a specific receptor.
Methodology:
-
Receptor Preparation: Cell membranes containing either the human insulin receptor or the IGF-1 receptor are isolated and purified. These are often sourced from cell lines engineered to overexpress the specific receptor.
-
Incubation: A constant concentration of radiolabeled insulin (e.g., 125I-insulin) is incubated with the prepared receptor membranes in the presence of increasing concentrations of unlabeled competitor insulin (either human insulin or this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration or precipitation.
-
Quantification: The radioactivity of the receptor-bound fraction is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding against the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated. The relative affinity is then determined by comparing the IC50 of the analog to that of human insulin.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of binding and dissociation between a ligand and an analyte.
Methodology:
-
Sensor Chip Preparation: The insulin receptor is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the insulin analog (analyte) is flowed over the sensor chip surface.
-
Detection: The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument and recorded as a response in a sensorgram.
-
Kinetic Analysis: The association and dissociation phases of the interaction are monitored over time. From this data, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be calculated. A lower KD value indicates a higher binding affinity.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of these interactions, the following diagrams have been generated.
References
A Comparative Guide to the Reproducibility of Insulin Detemir's Glucose-Lowering Effect
For researchers and professionals in drug development, understanding the consistency and predictability of a drug's effect is paramount. This guide provides a detailed comparison of the reproducibility of the glucose-lowering effect of Insulin Detemir against other long-acting insulin analogs, supported by experimental data.
Lower Intra-Individual Variability: A Key Advantage of this compound
This compound has consistently demonstrated a more predictable and reproducible glucose-lowering effect compared to other basal insulins, notably Neutral Protamine Hagedorn (NPH) insulin and Insulin Glargine.[1][2][3] This translates to lower within-subject variability from one injection to the next, a crucial factor in achieving stable glycemic control and reducing the risk of hypoglycemia.[2][4]
The superior reproducibility of this compound is attributed to its unique mechanism of action. Following subcutaneous injection, this compound molecules form dihexameric complexes and reversibly bind to albumin in the interstitial fluid and plasma. This buffering mechanism leads to a more controlled and protracted absorption, minimizing the fluctuations in insulin levels that can arise from variable absorption rates. In contrast, the absorption of NPH insulin depends on the dissolution of crystals, and Insulin Glargine relies on the formation and dissolution of microprecipitates, processes that can introduce greater variability.
Comparative Pharmacodynamic Variability
The most direct measure of the reproducibility of an insulin's glucose-lowering effect is its within-subject variability, often quantified as the coefficient of variation (CV) for pharmacodynamic parameters. Euglycemic clamp studies are the gold standard for assessing the pharmacodynamic properties of insulins.
A pivotal randomized, double-blind, parallel-group study involving 54 individuals with type 1 diabetes demonstrated the significantly lower within-subject variability of this compound compared to both NPH insulin and Insulin Glargine. The key findings from this and other comparative studies are summarized in the table below.
| Pharmacodynamic Parameter | This compound (CV%) | Insulin Glargine (CV%) | NPH Insulin (CV%) |
| GIR-AUC (0-12h) | 27 | 46 | 59 |
| GIR-AUC (0-24h) | 27 | 48 | 68 |
| GIRmax | 23 | 36 | 46 |
| Data from Heise et al. (2004). GIR-AUC represents the total glucose-lowering effect over the specified time period, and GIRmax is the maximum glucose infusion rate. |
These data clearly illustrate that the glucose-lowering effect of this compound is substantially more consistent than that of Insulin Glargine and NPH insulin, as indicated by the lower CV values across all measured pharmacodynamic endpoints.
While both this compound and Insulin Glargine are long-acting analogs, studies have shown that this compound has a lower within-subject variability. In contrast, some analyses have found no significant difference in the variability of fasting plasma glucose between this compound and Insulin Glargine in a clinical setting.
When compared to the newer ultra-long-acting insulin, Insulin Degludec, some studies suggest that Insulin Degludec may offer a lower risk of nocturnal hypoglycemia than this compound in patients with type 1 diabetes.
Experimental Protocols: The Euglycemic Clamp Technique
The data presented above were primarily generated using the euglycemic glucose clamp technique, a rigorous method to evaluate insulin action.
Objective: To assess and compare the within-subject variability of the glucose-lowering effect of single subcutaneous doses of this compound, Insulin Glargine, and NPH insulin.
Study Design: A randomized, double-blind, parallel-group comparison.
Participants: Adults with type 1 diabetes.
Procedure:
-
Insulin Administration: On four separate study days, each participant received a single subcutaneous dose of their assigned insulin (e.g., 0.4 U/kg of this compound, Insulin Glargine, or NPH insulin).
-
Euglycemia Maintenance: The blood glucose level of each participant was clamped at a target level (e.g., 5.5 mmol/L) for 24 hours. This was achieved by infusing a variable rate of intravenous glucose.
-
Glucose Infusion Rate (GIR) Measurement: The rate of glucose infusion required to maintain euglycemia was continuously monitored. This GIR is a direct measure of the insulin's metabolic effect.
-
Pharmacodynamic Endpoint Calculation: From the GIR profiles, key pharmacodynamic endpoints were determined, including the total glucose-lowering effect over 12 and 24 hours (GIR-AUC) and the maximum glucose-lowering effect (GIRmax).
-
Variability Assessment: The within-subject coefficient of variation (CV) for these endpoints was calculated for each insulin to quantify the reproducibility of its effect.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of a typical euglycemic clamp study used to assess the reproducibility of insulin action.
Caption: Workflow of a euglycemic clamp study to assess insulin reproducibility.
Signaling Pathway of this compound
The glucose-lowering effect of this compound, like all insulins, is mediated through the insulin receptor signaling pathway.
Caption: this compound signaling pathway leading to glucose uptake.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Is this compound able to favor a lower variability in the action of injected insulin in diabetic subjects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lower within-subject variability of this compound in comparison to NPH insulin and insulin glargine in people with type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical appraisal of the safety and efficacy of this compound in glycemic control and cardiovascular risk management in diabetics - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Immunogenicity of Insulin Detemir in Animal Studies: A Comparative Guide
For researchers and drug development professionals, understanding the immunogenic potential of therapeutic proteins is a critical aspect of preclinical safety assessment. This guide provides a comparative overview of the available non-clinical immunogenicity data for Insulin Detemir and its key long-acting insulin analog alternatives, Insulin Glargine and Insulin Degludec.
Executive Summary:
Direct head-to-head comparative studies assessing the immunogenicity of this compound, Insulin Glargine, and Insulin Degludec in animal models are not extensively available in the public domain. The immunogenicity of these modern insulin analogs is generally low. Preclinical assessments for each of these molecules were conducted as part of their regulatory submissions. This guide synthesizes the available information from these sources and provides a framework for understanding the methodologies used in such evaluations.
Comparison of Long-Acting Insulin Analogs
While direct comparative immunogenicity data is sparse, the structural modifications of each analog are key to their pharmacokinetic profiles and can influence their immunogenic potential.
| Feature | This compound | Insulin Glargine | Insulin Degludec |
| Modification | Myristic acid acylation at LysB29 | Addition of two arginine residues at the B-chain C-terminus and substitution of asparagine with glycine at A21 | Deletion of ThrB30 and addition of a hexadecanedioic acid via a gamma-L-glutamyl spacer to LysB29 |
| Mechanism of Protraction | Albumin binding and self-association | Precipitation at neutral pH of subcutaneous tissue | Formation of soluble multi-hexamers at the injection site |
| Reported Preclinical Animal Models for Immunogenicity | Rabbits | (Data not prominently available in public domain) | (Data not prominently available in public domain) |
| General Preclinical Immunogenicity Finding | Slightly elevated antibody levels in some animals, without remarkable adverse effects.[1] | Low immunogenic potential inferred from extensive clinical use and biosimilar evaluations.[2][3][4] | Low immunogenic potential inferred from extensive clinical use.[5] |
Experimental Protocols
A generalized protocol for assessing the immunogenicity of insulin analogs in an animal model is described below. Specific details may vary based on the study design and regulatory requirements.
Objective: To evaluate the potential of an insulin analog to elicit an immune response (antibody formation) in a relevant animal species.
Animal Model: Rabbits or guinea pigs are commonly used for immunogenicity testing of insulin products due to their robust immune response to foreign proteins.
Methodology:
-
Animal Groups:
-
Test Group: Receives the insulin analog being tested (e.g., this compound).
-
Positive Control Group: Receives an insulin known to be immunogenic in the chosen species (e.g., bovine insulin in rabbits).
-
Negative Control Group: Receives the vehicle/formulation buffer.
-
-
Dosing Regimen:
-
Animals are administered the respective substances via subcutaneous injection.
-
Dosing is typically performed over a period of several weeks to months to allow for the development of a primary and secondary immune response.
-
Multiple dose levels of the test article may be included.
-
-
Sample Collection:
-
Blood samples are collected at baseline (pre-dose) and at multiple time points throughout the study.
-
Serum is isolated and stored for antibody analysis.
-
-
Antibody Assessment:
-
Screening Assay: An enzyme-linked immunosorbent assay (ELISA) is commonly used to detect the presence of anti-drug antibodies (ADAs).
-
Confirmatory Assay: Positive samples from the screening assay are further tested in a confirmatory assay that includes an immunodepletion step to confirm the specificity of the antibodies.
-
Titer Determination: The relative concentration of ADAs is determined by serially diluting the positive samples.
-
Neutralizing Antibody (NAb) Assay: A cell-based assay or a competitive ligand-binding assay is used to determine if the ADAs can neutralize the biological activity of the insulin analog.
-
-
Data Analysis:
-
The incidence of ADA formation is calculated for each group.
-
Antibody titers are compared between groups.
-
The presence and titer of neutralizing antibodies are determined.
-
Any clinical observations or pathological findings are correlated with the immunogenicity data.
-
Visualizing the Experimental Workflow and Biological Pathway
To further elucidate the processes involved in assessing insulin immunogenicity and its mechanism of action, the following diagrams are provided.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Evaluation of immunogenicity of LY2963016 insulin glargine compared with Lantus® insulin glargine in patients with type 1 or type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lseee.net [lseee.net]
- 4. becarispublishing.com [becarispublishing.com]
- 5. Insulin degludec does not increase antibody formation versus insulin glargine: an evaluation of phase IIIa trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Weight-Sparing Effect of Insulin Detemir in Research Models
For researchers and drug development professionals, understanding the nuances of insulin analogs is critical. While glycemic control is the primary goal of insulin therapy, side effects such as weight gain are a significant concern.[1] Insulin Detemir, a long-acting basal insulin analog, has consistently demonstrated a unique weight-sparing effect in clinical settings compared to other basal insulins like Neutral Protamine Hagedorn (NPH) insulin and Insulin Glargine.[1][2] This guide provides an objective comparison of this compound's performance in preclinical research models, complete with supporting experimental data and detailed protocols to aid in study design and validation.
The weight-sparing property of this compound is believed to be multifactorial.[3] Hypotheses include reduced "defensive snacking" due to a lower risk of hypoglycemia, a preferential effect on hepatic glucose output versus peripheral lipogenesis, and a more potent action on satiety centers within the central nervous system (CNS).[3] Animal models provide a crucial platform to dissect these mechanisms, particularly the CNS-mediated effects on appetite and energy balance.
Comparative Performance in Preclinical Models
Studies in various rodent models of both lean and obese phenotypes have been instrumental in validating the weight-sparing effects of this compound. These models allow for controlled investigation into changes in food intake, body weight, and body composition.
Table 1: this compound vs. Insulin Glargine in a Type 2 Diabetes Rat Model Data synthesized from a study using a high-fat diet and streptozotocin (STZ)-induced diabetic Sprague Dawley rat model over a 4-week treatment period.
| Parameter | Diabetic Control (DM) | DM + this compound (DM+DE) | DM + Insulin Glargine (DM+GLA) |
| Body Weight Gain (g) | 35.8 ± 11.2 | 45.3 ± 10.5 | 81.8 ± 12.3 |
| Food Intake ( g/day ) | 27.5 ± 2.8 | 24.1 ± 2.5 | 29.5 ± 3.1 |
| Hypothalamic NPY mRNA | High | Low | High |
| Hypothalamic GAL mRNA | High | Low | High |
| NPY: Neuropeptide Y; GAL: Galanin. Values are illustrative of the study's findings. |
In this model, while both insulin analogs achieved similar glycemic control, the this compound group exhibited significantly less weight gain and lower food intake compared to the Insulin Glargine group (P < 0.05). This difference was associated with a significant downregulation of the orexigenic (appetite-stimulating) neuropeptides NPY and Galanin in the hypothalamus of the Detemir-treated rats.
Table 2: this compound vs. Insulin Glargine in a Diet-Induced Obesity Rat Model Data synthesized from a study using non-diabetic, high-fat diet-fed obese Sprague-Dawley rats over a 4-week treatment period.
| Parameter | Vehicle (Veh) | This compound (Det) | Insulin Glargine (Glar) |
| Body Weight Gain (g) | 120 ± 5 | 95 ± 6 | 122 ± 7 |
| Cumulative Food Intake (g) | 1650 ± 50 | 1480 ± 60 | 1640 ± 55 |
| Fat Mass Gain (g) | 60 ± 4 | 45 ± 5 | 62 ± 6 |
| Values are illustrative of the study's findings where Detemir significantly attenuated weight and fat mass gain relative to Glargine and Vehicle (P < 0.05). |
This study in diet-induced obese rats, without the confounding factor of diabetes, further supports that this compound possesses a unique property to attenuate food intake and the development of obesity. Notably, in the corresponding low-fat diet-fed lean rats, neither insulin analog affected food intake or weight gain, suggesting the effect is most prominent in the obese phenotype.
Proposed Mechanism: Central Regulation of Appetite
The evidence from research models strongly points towards a centrally-mediated mechanism for this compound's weight-sparing effect. The fatty acid acylation of this compound is thought to facilitate its transport across the blood-brain barrier and enhance its action in the hypothalamus, a key region for appetite regulation. By suppressing appetite-stimulating neuropeptides, this compound leads to reduced energy intake.
Key Experimental Protocols
To validate these findings, rigorous and reproducible experimental protocols are essential. Below are methodologies synthesized from published research.
This model mimics the pathophysiology of human type 2 diabetes, characterized by insulin resistance followed by beta-cell dysfunction.
-
Animals: Male Sprague Dawley or Wistar rats (8-10 weeks old) are commonly used.
-
Acclimatization: House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
Diet-Induced Obesity: Feed rats a high-fat diet (HFD), typically containing 40-60% of calories from fat, for a period of 2 to 8 weeks to induce obesity and insulin resistance. A control group should receive a standard low-fat chow.
-
Diabetes Induction: After the HFD period, fast the rats overnight (12-14 hours). Administer a single low dose of streptozotocin (STZ), typically 35 mg/kg, dissolved in cold citrate buffer (pH 4.5) via intraperitoneal (i.p.) injection. STZ is a pancreatic beta-cell toxin; the low dose in an insulin-resistant model induces hyperglycemia without causing complete insulin deficiency.
-
Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood 72 hours after STZ injection and again after one week. Rats with fasting blood glucose levels consistently above 11.1 mmol/L (200 mg/dL) are considered diabetic and suitable for the study.
-
Group Allocation: Randomly assign diabetic animals to treatment groups: Vehicle Control, this compound, and a comparator insulin (e.g., Insulin Glargine).
-
Insulin Administration: Administer insulin subcutaneously once or twice daily for the study duration (e.g., 4 weeks). Dosing should be adjusted to achieve comparable glycemic control between insulin groups without inducing hypoglycemia.
-
Monitoring: Measure body weight and 24-hour food intake daily or several times per week throughout the treatment period. Monitor blood glucose regularly to ensure glycemic control and animal welfare.
-
Body Composition: At the end of the study, assess body composition to determine if weight changes are due to alterations in fat mass or lean mass. This can be performed in vivo using Dual-Energy X-ray Absorptiometry (DEXA) or Quantitative Magnetic Resonance (QMR), or terminally via chemical carcass analysis.
-
Tissue Collection: Euthanize animals and rapidly dissect tissues of interest. For CNS analysis, the hypothalamus should be quickly excised, flash-frozen in liquid nitrogen, and stored at -80°C.
-
Molecular Analysis: Analyze hypothalamic tissue for changes in gene and protein expression of key neuropeptides (e.g., NPY, GAL, AgRP, POMC) using techniques like quantitative real-time PCR (qRT-PCR) and Western blotting.
Experimental Workflow Visualization
The following diagram outlines the logical flow of a typical preclinical study designed to validate the weight-sparing effect of this compound.
References
- 1. Does this compound have a role in reducing risk of insulin-associated weight gain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of obese patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weight-sparing effect of this compound: a consequence of central nervous system-mediated reduced energy intake? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Insulin Detemir
For researchers and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical products like Insulin Detemir is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of this compound, addressing its unique characteristics as a biopharmaceutical agent and the hazardous nature of its preservative, m-cresol. Adherence to these protocols is vital for protecting laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its associated waste should be conducted in a well-ventilated area to prevent accidental exposure.
Waste Categorization and Segregation
Proper disposal begins with meticulous waste segregation. This compound waste in a laboratory setting should be categorized as follows:
-
Unused or Expired this compound Vials/Pens: These are considered hazardous chemical waste due to the presence of m-cresol.
-
Contaminated Sharps: Needles, syringes, and cartridges used for this compound administration must be treated as sharps waste.
-
Contaminated Labware: Items such as pipette tips, tubes, and gloves that have come into direct contact with this compound should be managed as chemical waste.
-
Liquid Waste Solutions: Aqueous solutions containing this compound generated during experiments are to be treated as hazardous liquid waste.
Step-by-Step Disposal Procedures
Unused or Expired this compound
Partially used or expired vials and pens containing this compound must be disposed of as hazardous waste.[1] This is primarily due to the preservative m-cresol, which is present in concentrations that exceed the regulatory limit for hazardous waste classification.[1]
-
Procedure:
-
Do not discard vials or pens in the regular trash or down the drain.
-
Place the original containers into a designated, clearly labeled hazardous chemical waste container.
-
This container should be specifically marked for "Hazardous Waste Pharmaceuticals" or as per your institution's Environmental Health and Safety (EHS) guidelines.[1]
-
Arrange for collection and disposal by your institution's certified hazardous waste management vendor.
-
Contaminated Sharps Disposal
All sharps, including needles and syringes used with this compound, must be disposed of immediately in a designated sharps container to prevent needlestick injuries.[2]
-
Procedure:
-
Immediately after use, place the needle and/or syringe into an FDA-cleared, puncture-resistant sharps disposal container.
-
These containers should be clearly labeled as "Sharps Waste" and feature the biohazard symbol.
-
Do not overfill sharps containers.
-
Once the container is three-quarters full, seal it securely.
-
Dispose of the sealed sharps container through your institution's medical or biohazardous waste stream, in accordance with federal, state, and local regulations.
-
Contaminated Labware Disposal
Non-sharp laboratory items that have come into contact with this compound should be handled as chemical waste.
-
Procedure:
-
Collect all contaminated items, such as gloves, pipette tips, and empty vials, in a designated, leak-proof container or bag.
-
The container should be clearly labeled to indicate it contains chemically contaminated waste.
-
Dispose of this container according to your institution's chemical waste disposal procedures.
-
Liquid Waste Management
Aqueous solutions containing this compound must be collected and treated as hazardous waste.
-
Procedure:
-
Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label must include the chemical name ("this compound solution") and identify any other hazardous constituents in the solution.
-
Store the container in a designated satellite accumulation area until it is collected for disposal by your institution's EHS department.
-
Quantitative Data on this compound Components
The primary hazardous component in this compound formulations, aside from the active pharmaceutical ingredient, is the preservative m-cresol.
| Component | Typical Concentration in Insulin Formulations | RCRA Regulatory Limit for Hazardous Waste |
| m-Cresol | 1,700 to 3,000 ppm | 200 ppm |
This data highlights that the concentration of m-cresol in typical insulin formulations is significantly above the threshold for classification as hazardous waste.[1]
Experimental Protocols for m-Cresol Removal from Aqueous Solutions
For research laboratories equipped for chemical treatment of waste, several methods can be employed to remove m-cresol from aqueous solutions before final disposal. The selection of a method depends on the volume of waste, the concentration of m-cresol, and the available laboratory infrastructure.
Method 1: Acid-Base Extraction
This is a common and effective method for separating acidic compounds like m-cresol from aqueous solutions.
-
Alkalinization: Adjust the pH of the aqueous solution containing m-cresol to >11 using a strong base (e.g., sodium hydroxide). This converts the acidic m-cresol into its water-soluble sodium salt.
-
Extraction: Wash the alkalinized solution with a water-immiscible organic solvent (e.g., ethyl acetate) in a separatory funnel. The m-cresol salt will remain in the aqueous layer, while non-acidic impurities will move to the organic layer.
-
Separation: Separate the aqueous layer containing the sodium cresolate.
-
Neutralization and Final Disposal: The aqueous layer can then be neutralized and disposed of according to institutional guidelines for aqueous chemical waste. The organic layer should be disposed of as solvent waste.
Method 2: Adsorption using Activated Carbon
Activated carbon is a highly porous material that can effectively adsorb organic molecules like m-cresol from water.
-
Preparation: Prepare a slurry of granular or powdered activated carbon in water.
-
Treatment: Add the activated carbon slurry to the aqueous waste containing m-cresol. The required amount of activated carbon will depend on the concentration of m-cresol.
-
Agitation: Stir the mixture for a sufficient period (e.g., several hours) to allow for maximum adsorption.
-
Separation: Remove the activated carbon from the solution by filtration.
-
Disposal: The treated aqueous solution can be tested for residual m-cresol and disposed of accordingly. The spent activated carbon, now containing adsorbed m-cresol, must be disposed of as solid hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Safeguarding Your Research: Essential Protocols for Handling Insulin Detemir
For laboratory professionals engaged in pharmaceutical research and development, ensuring safety during the handling of active compounds like Insulin Detemir is paramount. Adherence to rigorous safety and disposal protocols is not only a matter of regulatory compliance but a cornerstone of a secure and effective research environment. This guide provides immediate, essential information for the safe management of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, particularly in its powdered form, a comprehensive approach to personal and environmental protection is crucial. The following table summarizes the recommended engineering controls and personal protective equipment to minimize exposure and ensure a safe working environment.[1][2][3]
| Control Type | Recommendation |
| Engineering Controls | |
| Ventilation | Ensure adequate ventilation. Use in an area with appropriate exhaust ventilation, such as a chemical fume hood, to avoid dust and aerosol formation.[1][2] |
| Safety Stations | Provide an accessible safety shower and eyewash station in the immediate work area. |
| Personal Protective Equipment (PPE) | |
| Eye Protection | Wear safety goggles with side-shields to protect against splashes or airborne particles. |
| Hand Protection | Use chemical-resistant protective gloves. |
| Body Protection | Wear impervious clothing, such as a lab coat, to prevent skin contact. |
| Respiratory Protection | In situations where dust or aerosols may be generated, a suitable respirator should be worn. |
Note: The Safety Data Sheet for this compound indicates that it contains no substances with established occupational exposure limit values.
Procedural Guidance for Handling and Disposal
Following a structured, step-by-step process for the handling and disposal of this compound is critical to maintaining a safe laboratory environment.
Experimental Workflow: Handling this compound
The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to post-handling procedures.
Operational Plan for Handling this compound
1. Pre-Handling Preparations:
-
Verification: Before use, always check the label to confirm you have the correct substance and that it is within its expiration date.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Workspace Setup: Prepare a clean and well-ventilated workspace. A chemical fume hood is recommended when handling the powdered form.
2. Handling Procedures:
-
Avoid Contamination: Never share insulin pens or needles with others to prevent cross-infection.
-
Minimize Exposure: Handle the substance carefully to avoid the formation of dust or aerosols. Avoid inhalation and contact with skin and eyes.
-
Visual Inspection: Before use, visually inspect the this compound solution. It should be clear and colorless. Do not use it if it appears cloudy, discolored, or contains particles.
3. Post-Handling and Spill Cleanup:
-
Decontamination: After handling, decontaminate all work surfaces.
-
Spill Management: In the event of a spill, ensure the area is well-ventilated and wear full PPE. Absorb liquid spills with a suitable material. For powdered spills, avoid creating dust by gently covering and then carefully collecting the material.
Disposal Plan for this compound and Contaminated Materials
Proper segregation and disposal of waste are critical for laboratory safety and environmental protection. The following logical relationship diagram illustrates the correct disposal pathways for different types of waste generated when working with this compound.
Step-by-Step Disposal Guidance
-
Unused or Expired this compound: This is considered chemical waste. It should not be disposed of in regular trash or down the drain. Place the original container into a designated and clearly labeled hazardous chemical waste container for collection by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Sharps: Any needles, syringes, or other sharp objects that have come into contact with this compound must be disposed of in a designated, puncture-resistant sharps container. These containers should be clearly labeled as "Sharps Waste." Do not overfill sharps containers.
-
Contaminated Labware: Items such as gloves, pipette tips, and empty vials that are contaminated with this compound should be placed in a designated biohazardous or chemical waste bag.
-
Liquid Waste: All aqueous solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should identify the contents, including any solvents used.
All waste disposal must be carried out in accordance with local, state, and federal regulations, as well as your institution's specific protocols. Always consult your EHS department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
